molecular formula C27H30O5 B1352660 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose CAS No. 94189-64-7

3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose

Katalognummer: B1352660
CAS-Nummer: 94189-64-7
Molekulargewicht: 434.5 g/mol
InChI-Schlüssel: PDGHLARNGSMEJE-MTZHAQACSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose is a useful research compound. Its molecular formula is C27H30O5 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(4R,5R,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O5/c28-26-16-24(30-18-22-12-6-2-7-13-22)27(31-19-23-14-8-3-9-15-23)25(32-26)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2/t24-,25-,26?,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGHLARNGSMEJE-MTZHAQACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@H](OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose, a key intermediate in glycochemistry and the development of novel therapeutics.[1][2] This versatile building block, with its protected hydroxyl groups, allows for specific modifications at the anomeric position, facilitating the synthesis of complex oligosaccharides and glycoconjugates.[2]

Synthesis Methodology

The synthesis of this compound is most effectively achieved through the hydroboration-oxidation of the corresponding glycal, 3,4,6-Tri-O-benzyl-D-galactal. This method offers excellent regioselectivity, yielding the desired 2-deoxy product.[3][4]

Reaction Scheme:

The overall transformation involves a two-step, one-pot reaction. Firstly, the hydroboration of the glycal with a borane reagent, followed by an oxidative work-up.[5]

Step 1: Benzylation of D-Galactal

To prepare the starting material, commercially available D-galactal can be benzylated.[6]

Step 2: Hydroboration-Oxidation of 3,4,6-Tri-O-benzyl-D-galactal

This is the key step to introduce the hydroxyl group at the anomeric center and a hydrogen at the 2-position.[3]

Experimental Protocol

Materials:

  • 3,4,6-Tri-O-benzyl-D-galactal

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Hydroboration: To a solution of 3,4,6-Tri-O-benzyl-D-galactal (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.2 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Oxidation: The reaction mixture is cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide (2.0 eq) is added slowly, followed by the dropwise addition of 30% aqueous hydrogen peroxide (2.0 eq). The mixture is stirred vigorously at room temperature for 2 hours.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate as the eluent) to afford this compound as a white solid.

Characterization Data

The structural confirmation of the synthesized this compound is achieved through standard spectroscopic techniques.

Parameter Expected Value
Appearance White to off-white solid
Molecular Formula C₂₇H₃₀O₅
Molecular Weight 434.53 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.20 (m, 15H, Ar-H), 5.30 (m, 1H, H-1), 4.95-4.45 (m, 6H, 3 x PhCH₂), 4.10-3.50 (m, 5H, H-3, H-4, H-5, H-6a, H-6b), 2.20-1.70 (m, 2H, H-2a, H-2b). The signals for the anomeric proton (H-1) will appear as a mixture of α and β anomers.
¹³C NMR (CDCl₃, 100 MHz) δ 138.8-138.0 (Ar-C), 128.5-127.5 (Ar-CH), 97.5 (C-1β), 91.5 (C-1α), 80.0-68.0 (C-3, C-4, C-5, C-6, 3 x PhCH₂), 35.0-30.0 (C-2). The chemical shifts for the anomeric carbon (C-1) will distinguish between the α and β anomers.
High-Resolution Mass Spectrometry (HRMS-ESI) Calculated for C₂₇H₃₀O₅Na [M+Na]⁺: 457.1991; Found: 457.1995.
Optical Rotation [α]D Expected to be a positive value in chloroform.

Experimental Workflow Diagram

Synthesis_Workflow Start 3,4,6-Tri-O-benzyl-D-galactal Hydroboration Hydroboration (BH3·THF, 0°C to RT) Start->Hydroboration Oxidation Oxidation (NaOH, H2O2) Hydroboration->Oxidation Workup Aqueous Work-up & Extraction (EtOAc) Oxidation->Workup Purification Silica Gel Column Chromatography Workup->Purification Product 3,4,6-Tri-O-benzyl- 2-deoxy-D-galactopyranose Purification->Product

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose, a key synthetic intermediate in carbohydrate chemistry. This protected monosaccharide is a valuable building block for the synthesis of complex oligosaccharides, glycoconjugates, and other biologically active molecules. Its benzyl ether protecting groups enhance solubility in organic solvents and provide stability during many synthetic transformations, while the free anomeric hydroxyl group allows for stereoselective glycosylation reactions.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its use in synthetic applications, providing indicators of identity and purity.

PropertyValueReference(s)
Molecular Formula C₂₇H₃₀O₅[1]
Molecular Weight 434.53 g/mol [1]
CAS Number 94189-64-7[1]
Appearance White to off-white crystalline powder[1]
Melting Point 83-87 °C[1]
Optical Rotation [α]²⁰/D = +39 to +44° (c=1 in CHCl₃, 24 hrs)[1]
Purity (by HPLC) ≥ 98%[1]
Storage Conditions 2-8 °C[1]
Synonyms 2-Deoxy-D-galactopyranose 3,4,6-tribenzyl ether[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively detailed in readily available literature. However, based on established methods in carbohydrate chemistry for analogous compounds, the following sections outline plausible methodologies.

The synthesis of a 2-deoxy-glycoside such as this compound typically starts from a corresponding glycal, in this case, 3,4,6-Tri-O-benzyl-D-galactal. The general strategy involves the electrophilic activation of the glycal double bond followed by the introduction of a hydroxyl group at the anomeric center.

Materials:

  • 3,4,6-Tri-O-benzyl-D-galactal

  • Anhydrous Dichloromethane (DCM)

  • m-Chloroperoxybenzoic acid (m-CPBA) or Dimethyldioxirane (DMDO)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Epoxidation of the Glycal: Dissolve 3,4,6-Tri-O-benzyl-D-galactal in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath. Add a solution of m-CPBA or DMDO in DCM dropwise to the stirred glycal solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting glycal is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude epoxide.

  • Hydrolysis of the Epoxide: The resulting crude epoxide can be hydrolyzed to the desired 2-deoxy-pyranose. While this step can sometimes occur during the aqueous work-up or silica gel chromatography, a separate hydrolysis step might be necessary. This can be achieved under mildly acidic or basic conditions, followed by careful neutralization.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

High-Performance Liquid Chromatography (HPLC): Purity analysis would typically be performed using a reversed-phase HPLC method.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the benzyl groups absorb, such as 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural confirmation is achieved through ¹H and ¹³C NMR spectroscopy.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice due to the compound's solubility.

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the anomeric proton, the protons on the pyranose ring, the methylene protons of the benzyl groups, and the aromatic protons of the benzyl groups.

  • ¹³C NMR: The spectrum would display signals for the carbons of the pyranose ring and the benzyl groups. The chemical shifts of the ring carbons are indicative of the galactose configuration.

Mandatory Visualizations

Synthesis_Workflow start Start: 3,4,6-Tri-O-benzyl-D-galactal dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool epoxidation Add m-CPBA or DMDO solution cool->epoxidation monitor_tlc Monitor reaction by TLC epoxidation->monitor_tlc workup Aqueous work-up (NaHCO3, brine) monitor_tlc->workup dry_concentrate Dry and concentrate workup->dry_concentrate purify Purify by silica gel chromatography dry_concentrate->purify product Product: this compound purify->product

Caption: Proposed synthetic workflow for this compound.

Characterization_Workflow sample Purified Product Sample hplc_prep Dissolve in mobile phase sample->hplc_prep nmr_prep Dissolve in CDCl3 sample->nmr_prep hplc HPLC Analysis for Purity hplc_result Purity ≥ 98% hplc->hplc_result nmr NMR Spectroscopy for Structure nmr_result Confirm Structure (1H, 13C) nmr->nmr_result hplc_prep->hplc nmr_prep->nmr

Caption: General characterization workflow for the title compound.

Solubility and Stability

Solubility: While quantitative solubility data in various organic solvents is not readily available, the presence of three benzyl ether groups significantly increases the lipophilicity of the molecule compared to unprotected monosaccharides. Unprotected monosaccharides are generally soluble in water and have low solubility in alcohols and are insoluble in nonpolar organic solvents.[] In contrast, this compound is expected to be soluble in a range of common organic solvents such as chloroform (as indicated by the solvent for optical rotation measurement), dichloromethane, ethyl acetate, and tetrahydrofuran. It is expected to have limited solubility in nonpolar solvents like hexane and poor solubility in water.

Stability: This compound is stable under standard laboratory conditions when stored at the recommended 2-8 °C.[1] The benzyl ether protecting groups are generally stable to a wide range of reaction conditions, including mildly acidic and basic environments. However, they are susceptible to cleavage under strong acidic conditions or through catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst). As with many organic molecules, long-term exposure to light, air (oxygen), and high temperatures should be avoided to prevent degradation.

Conclusion

This compound is an important building block in glycoscience. This guide has summarized its key physicochemical properties based on available data. While a detailed, step-by-step synthesis protocol is not widely published, a plausible synthetic route has been proposed based on established chemical principles. The provided information on its properties, proposed synthesis, and characterization methods serves as a valuable resource for researchers in synthetic organic chemistry and drug discovery.

References

The Strategic Role of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose in Modern Carbohydrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate field of glycoscience, the synthesis of complex carbohydrates and glycoconjugates is paramount for advancements in drug discovery, vaccine development, and materials science. Among the arsenal of synthetic building blocks, 2-deoxy sugars hold a special significance due to their presence in numerous bioactive natural products, where they often modulate biological potency.[1][2] This guide focuses on 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose, a versatile and strategically important precursor in the stereoselective construction of 2-deoxy-galactosides.

The primary challenge in the synthesis of 2-deoxyglycosides lies in the absence of a participating group at the C-2 position, which in conventional glycosylations, helps direct the stereochemical outcome of the newly formed glycosidic bond.[1] The strategic use of benzyl protecting groups in this compound offers a robust solution. These "permanent" protecting groups provide exceptional stability across a wide range of reaction conditions, allowing for selective manipulations at other positions of the carbohydrate scaffold without their premature loss.[3][4][5] Furthermore, their presence enhances solubility and stability, making this compound an excellent candidate for various glycosylation reactions.[6]

This document provides a comprehensive overview of the synthesis, properties, and application of this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in its effective utilization.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for reaction planning, monitoring, and product characterization.

PropertyValueReference
Molecular Formula C₂₇H₃₀O₅[6]
Molecular Weight 434.53 g/mol [6]
Appearance White to off-white crystalline powder[6]
Melting Point 83-87 °C[6]
Optical Rotation [α]²⁰/D +39 to +44° (c=1 in CHCl₃)[6]
CAS Number 94189-64-7[6]
Purity ≥ 98% (HPLC)[6]
Storage 2-8 °C[6]

Synthetic Pathways and Logical Workflows

The synthesis of complex oligosaccharides is a multi-step process requiring careful strategic planning, particularly concerning the choice and manipulation of protecting groups. The following diagrams illustrate the overarching strategy and key transformations involving this compound.

Overall Synthetic Strategy for 2-Deoxy-Oligosaccharides cluster_0 Building Block Synthesis cluster_1 Glycosylation cluster_2 Final Product Synthesis Start D-Galactal Protect Benzylation of OH Groups (3, 4, 6 positions) Start->Protect BnBr, NaH FormDonor Formation of 3,4,6-Tri-O-benzyl- 2-deoxy-D-galactopyranose Protect->FormDonor Hydroboration/ Oxidation Activate Activation of Anomeric Center (e.g., Glycosyl Halide Formation) FormDonor->Activate Couple Glycosidic Bond Formation Activate->Couple Promoter (e.g., AgOTf) Deprotect Global Deprotection (Debenzylation) Couple->Deprotect Protected Disaccharide Acceptor Glycosyl Acceptor (with free OH) Acceptor->Couple Final Target 2-Deoxy Oligosaccharide Deprotect->Final H₂, Pd/C

General workflow for oligosaccharide synthesis.

Synthesis of this compound Galactal 3,4,6-Tri-O-acetyl-D-galactal Deacetyl Deacetylation Galactal->Deacetyl MeONa, MeOH Benzylation Selective Benzylation of 3,4,6-OH groups Deacetyl->Benzylation 1. Bu₂SnO 2. BnBr, CsF TriOBnGalactal 3,4,6-Tri-O-benzyl-D-galactal Benzylation->TriOBnGalactal Hydroboration Hydroboration-Oxidation TriOBnGalactal->Hydroboration 1. 9-BBN 2. H₂O₂, NaOH FinalProduct 3,4,6-Tri-O-benzyl- 2-deoxy-D-galactopyranose Hydroboration->FinalProduct

Plausible synthetic route to the title compound.

Activation and Glycosylation Workflow Donor 3,4,6-Tri-O-benzyl- 2-deoxy-D-galactopyranose Activation Anomeric Activation Donor->Activation e.g., TMSBr ActivatedDonor Activated Glycosyl Donor (e.g., Glycosyl Bromide) Activation->ActivatedDonor Coupling Promoter-Mediated Glycosylation ActivatedDonor->Coupling Acceptor Glycosyl Acceptor (R-OH) Acceptor->Coupling Product Protected 2-Deoxy-Disaccharide Coupling->Product e.g., AgOTf, sym-collidine

Typical activation and coupling reaction sequence.

Experimental Protocols

The following sections provide detailed methodologies for key experiments. These protocols are adapted from established literature procedures and serve as a guide for laboratory synthesis.

Protocol 1: Synthesis of this compound from 3,4,6-Tri-O-acetyl-D-galactal

This multi-step protocol outlines a plausible route to the title compound, starting from a commercially available precursor.

Step 1a: Deacetylation of 3,4,6-Tri-O-acetyl-D-galactal

  • Dissolve 3,4,6-tri-O-acetyl-D-galactal (1.0 eq) in anhydrous methanol (MeOH).

  • Add a catalytic amount of sodium methoxide (MeONa) solution in MeOH at room temperature.

  • Stir the reaction mixture for 2 hours, monitoring by Thin Layer Chromatography (TLC) until completion.

  • Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate under reduced pressure to yield D-galactal, which is used in the next step without further purification.

Step 1b: Synthesis of 3,4,6-Tri-O-benzyl-D-galactal

  • To a solution of D-galactal (1.0 eq) in anhydrous toluene, add dibutyltin oxide (Bu₂SnO, 1.0 eq).

  • Reflux the mixture with a Dean-Stark trap for 4 hours.

  • Cool the solution to room temperature and add cesium fluoride (CsF, 1.5 eq per hydroxyl group to be benzylated) and benzyl bromide (BnBr, 1.2 eq per hydroxyl group).

  • Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with ethyl acetate, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain 3,4,6-Tri-O-benzyl-D-galactal.

Step 1c: Hydroboration-Oxidation of 3,4,6-Tri-O-benzyl-D-galactal

  • Dissolve 3,4,6-Tri-O-benzyl-D-galactal (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C and add 9-borabicyclo[3.3.1]nonane (9-BBN, 0.5 M solution in THF, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Cool the mixture back to 0 °C and slowly add an aqueous solution of NaOH (e.g., 3 M) followed by the dropwise addition of hydrogen peroxide (H₂O₂, 30% solution).

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purify the residue by silica gel column chromatography to yield this compound.

Protocol 2: Glycosylation using a 2-Deoxy-galactosyl Bromide Donor

This protocol describes the activation of the title compound as a glycosyl bromide and its subsequent coupling with a glycosyl acceptor, a common strategy for forming 2-deoxyglycosidic linkages.[1]

Step 2a: Formation of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranosyl Bromide

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add bromotrimethylsilane (TMSBr, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure. The resulting glycosyl bromide is typically unstable and should be used immediately in the next step. Freeze-drying with benzene can improve stability if immediate use is not possible.[1]

Step 2b: Glycosylation with a Glycosyl Acceptor

  • To a flask containing freshly activated 4 Å molecular sieves, add a solution of the glycosyl acceptor (1.2 eq) and a hindered base such as sym-collidine (1.5 eq) in anhydrous DCM or benzene.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add a solution of the freshly prepared glycosyl bromide from Step 2a in the same solvent dropwise.

  • Stir the reaction at that temperature, allowing it to slowly warm to room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite, washing with DCM.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the protected disaccharide.

Quantitative Data on Glycosylation Reactions

The efficiency and stereoselectivity of glycosylation reactions are critical metrics for success. The lack of a C-2 participating group makes controlling the anomeric selectivity in 2-deoxy sugar couplings challenging, often resulting in a mixture of α and β anomers. The final ratio is highly dependent on the specific donor, acceptor, promoter, and solvent used.

Glycosyl DonorGlycosyl AcceptorPromoter/ConditionsYieldα:β RatioReference
2-Deoxyglycosyl BromideSugar Acceptor 14sym-collidine, 4 Å MS, Benzene38%Not specified[1]
Per-O-benzylated DonorsVarious AcceptorsGeneral Lewis Acid70-90%Varies[3]
3,4,6-tri-O-acetyl-D-galactalBenzyl alcoholPerfluorophenylboronic acid, 60 °C88%2,3-unsaturated[7]
3,4,6-tri-O-acetyl-D-galactalCyclohexanolPerfluorophenylboronic acid, 60 °C75%2,3-unsaturated[7]

Note: The reactions starting from D-galactal derivatives often proceed via a Ferrier rearrangement, leading to 2,3-unsaturated glycosides, which can be subsequently reduced to the 2-deoxy product.

Conclusion

This compound is a cornerstone building block for the synthesis of complex glycans containing the 2-deoxy-galactose motif. Its benzylated structure provides the requisite stability for multi-step synthetic campaigns, while the absence of the C-2 hydroxyl group, though a challenge for stereocontrol, allows for the construction of linkages found in many biologically important molecules.[1][6] A thorough understanding of the synthetic routes to this donor, its activation, and the factors influencing the stereochemical outcome of its glycosylation reactions is essential for its successful application in research and development. The protocols and data presented in this guide offer a foundational resource for scientists aiming to leverage this versatile molecule in the advancement of carbohydrate chemistry and drug discovery.

References

A Technical Guide to 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose as a Glycosyl Donor Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 2-deoxy-glycosides is a formidable challenge in carbohydrate chemistry, primarily due to the absence of a participating functional group at the C-2 position to direct stereochemical outcomes.[1][2] This guide provides an in-depth technical overview of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose, a crucial precursor for generating active glycosyl donors used in the synthesis of complex oligosaccharides and glycoconjugates.[3] We will explore its activation into various glycosylating agents, strategies for controlling stereoselectivity in subsequent glycosylation reactions, representative experimental protocols, and a summary of quantitative outcomes from relevant studies.

Introduction: The Challenge of 2-Deoxy-Glycosylation

2-Deoxy sugars are integral components of numerous biologically active natural products, including antibiotics, anti-cancer agents, and insecticides.[4] The construction of the glycosidic linkages involving these sugars is notoriously difficult. In conventional glycosylations, a participating group (like an acetate or benzoate) at the C-2 position helps shield one face of the pyranose ring, leading to high stereoselectivity (typically 1,2-trans products). The absence of such a group in 2-deoxy donors means that glycosylation reactions often proceed through a highly reactive and planar oxocarbenium ion intermediate, resulting in poor stereocontrol and mixtures of α- and β-anomers.[1][5]

Direct glycosylation strategies, which utilize a pre-formed 2-deoxy glycosyl donor, are more efficient than indirect methods that require additional steps for the introduction and removal of a temporary C-2 participating group.[5][6] this compound serves as a stable, versatile starting material for these direct methods.[3] The benzyl protecting groups offer stability under a wide range of reaction conditions and can be removed cleanly in the final stages of a synthesis via catalytic hydrogenation.[7]

Figure 1: Structure of this compound.

Activation of the Glycosyl Donor Precursor

To be used in a glycosylation reaction, the anomeric hydroxyl group of this compound must be converted into a good leaving group. This "activation" transforms the stable precursor into a potent electrophilic glycosyl donor. The choice of activation method is critical as it influences the donor's reactivity and can impact the stereochemical outcome of the glycosylation.[7]

Common activation strategies include:

  • Glycosyl Halides: Conversion to anomeric chlorides or bromides is a classic activation method. These donors are typically activated by silver or other metal salts under Koenigs-Knorr conditions.[2] Due to their instability, 2-deoxy glycosyl chlorides are often generated in situ from the corresponding glycal.[1][8]

  • Trichloroacetimidates: Reaction with trichloroacetonitrile in the presence of a base (e.g., DBU) forms a stable trichloroacetimidate donor. This is one of the most widely used methods, and the resulting donor is activated by a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[4][7]

  • Glycosyl Phosphites: Anomeric phosphites can be activated with TMSOTf, often at very low temperatures, to achieve β-selective glycosylations.[1]

  • Thioglycosides: While not formed directly from the hemiacetal in one step, thioglycosides are another important class of donors that can be prepared and are activated by various thiophilic promoters.

activation_workflow cluster_donors Activated Glycosyl Donors precursor 3,4,6-Tri-O-benzyl-2-deoxy- D-galactopyranose (Precursor) halide Glycosyl Halide (e.g., -Cl, -Br) precursor->halide  e.g., HCl imidate Trichloroacetimidate (-OC(NH)CCl₃) precursor->imidate  Cl₃CCN, Base phosphite Glycosyl Phosphite (-OP(O)(OEt)₂) precursor->phosphite  (EtO)₂P(O)H, etc. other Other Donors (e.g., Thioglycosides) precursor->other  Multi-step

Figure 2: Workflow for activating the glycosyl donor precursor.

Glycosylation Pathways and Stereocontrol

Once activated, the glycosyl donor reacts with a nucleophilic glycosyl acceptor (typically an alcohol) in the presence of a promoter. The reaction is believed to proceed through a short-lived, highly electrophilic oxocarbenium ion. The acceptor can then attack this planar intermediate from either the top (α) or bottom (β) face, leading to a mixture of anomeric products.

Achieving high stereoselectivity is the central goal. Several factors can be manipulated to favor one anomer over the other:

  • Solvent and Temperature: Solvent choice can influence the stability of intermediates and the reaction pathway. For instance, solvents like dioxane have been shown to dramatically increase β-selectivity in anomeric O-alkylation reactions.[9] Lowering the reaction temperature can also enhance selectivity.[1]

  • Promoter/Catalyst Systems: The choice of promoter is critical. Modern methods employ sophisticated catalyst systems to control stereochemistry. Gold(I) complexes, for example, have been used to promote SN2-type glycosylations for highly stereoselective synthesis.[10] Similarly, palladium-catalyzed reactions and macrocyclic bis-thiourea catalysts have been developed for β-selective glycosylations.[1][8]

  • Protecting Groups: While the donor itself lacks a C-2 directing group, other protecting groups on the ring can exert subtle electronic and steric influences on the reaction's outcome.[1]

glycosylation_pathway donor Activated Donor (Gal-LG) intermediate Oxocarbenium Ion (Planar Intermediate) donor->intermediate Promoter acceptor Acceptor (R-OH) acceptor->intermediate Nucleophilic Attack p1 intermediate->p1 alpha_product α-Glycoside beta_product β-Glycoside p1->alpha_product α-attack p1->beta_product β-attack

Figure 3: General pathway for 2-deoxy-glycosylation reactions.

Quantitative Data on Glycosylation Outcomes

The yield and stereoselectivity of glycosylation reactions using 2-deoxy-galactosyl donors are highly dependent on the specific donor, acceptor, and reaction conditions. The following tables summarize representative data from the literature for similar donor systems to provide a quantitative perspective.

Table 1: Representative Glycosylation Reactions with 2-Deoxy-Galactosyl Donors

Glycosyl Donor System Acceptor Promoter/Conditions Yield (%) α:β Ratio Reference
2-Deoxy-1-lactol Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside-6-OTf NaH, Dioxane, 23 °C 88 >1:20 [9]
2-Deoxy-1-lactol 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose-6-OTf NaH, Dioxane, 23 °C 85 >1:20 [9]
2-Deoxygalactosyl Chloride (in situ) Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside 1,10-phenanthroline, DCE/MTBE, 25 °C 82 >20:1 [8]

| 2-Deoxygalactosyl Chloride (in situ) | p-Methoxyphenol | 1,10-phenanthroline, DCE/MTBE, 25 °C | 78 | >20:1 (α only) |[8] |

Table 2: Gold-Catalyzed Glycosylation with 2-Azido-2-Deoxy-β-D-Galactopyranosyl Donors Note: The 2-azido group can be reduced to an amine, making these donors relevant precursors for 2-amino-2-deoxy sugars, a related class.

Acceptor Type Acceptor Example Yield (%) α:β Ratio Reference
Primary Alcohol Galactose-derived 94 >20:1 (α only) [10]
Secondary Alcohol Glucose-derived 85 >20:1 (α only) [10]
Tertiary Alcohol tert-Butanol 81 >20:1 (α only) [10]

| Phenolic | Cholesterol | 88 | >20:1 (α only) |[10] |

Experimental Protocols

The following are generalized, representative protocols based on common procedures in the literature for the activation of a 2-deoxy sugar and its subsequent use in a glycosylation reaction. Note: These protocols should be adapted and optimized for specific substrates and laboratory conditions.

Protocol 1: Preparation of a 2-Deoxy-Galactosyl Trichloroacetimidate Donor

This protocol is adapted from standard procedures for trichloroacetimidate formation.[7]

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Reaction: Add trichloroacetonitrile (5.0 eq) to the solution. Cool the mixture to 0 °C in an ice bath under an inert atmosphere (Argon or Nitrogen).

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure glycosyl trichloroacetimidate donor.

Protocol 2: TMSOTf-Promoted Glycosylation

This protocol is a general representation of Lewis-acid promoted glycosylation.[4]

  • Preparation: To a flame-dried flask under an inert atmosphere, add the glycosyl trichloroacetimidate donor (1.2 eq), the glycosyl acceptor (1.0 eq), and freshly activated molecular sieves (4 Å).

  • Solvent Addition: Add anhydrous DCM via syringe to the flask.

  • Cooling: Cool the reaction mixture to -40 °C (or as optimized for specific substrates).

  • Initiation: Add a stock solution of TMSOTf (0.1 eq) in anhydrous DCM dropwise to the cold, stirred suspension.

  • Monitoring: Stir the reaction at -40 °C for 1-2 hours, monitoring by TLC.

  • Quenching: Upon completion, quench the reaction by adding triethylamine (Et₃N) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up: Allow the mixture to warm to room temperature. Filter through a pad of celite to remove the molecular sieves, washing with DCM. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to separate the α and β anomers and isolate the desired glycoside product.

Conclusion

This compound is a valuable and versatile precursor in the challenging field of 2-deoxy-glycoside synthesis.[3] While the lack of a C-2 participating group complicates stereocontrol, a range of activation methods and advanced catalytic systems have been developed to address this issue. By carefully selecting the activation strategy, solvent, temperature, and promoter system, researchers can significantly influence the stereochemical outcome of glycosylation reactions. The data and protocols presented in this guide serve as a foundational resource for scientists and drug development professionals aiming to synthesize complex molecules containing the 2-deoxy-galactose motif.

References

An In-depth Technical Guide to Benzyl Protecting Groups in 2-Deoxy Sugar Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic manipulation of protecting groups is a cornerstone of modern carbohydrate chemistry, enabling the regioselective modification and stereocontrolled synthesis of complex oligosaccharides and glycoconjugates. In the specialized field of 2-deoxy sugars—critical components of numerous bioactive natural products and pharmaceuticals—the absence of a C-2 hydroxyl group introduces unique challenges and demands a robust protective group strategy.[1][2] Among the arsenal of available tools, benzyl-type ethers have established themselves as indispensable for their stability, reliability, and influence on glycosylation outcomes.

This technical guide provides a comprehensive overview of the application of benzyl protecting groups in 2-deoxy sugar chemistry, detailing their properties, strategic implementation, and the experimental protocols for their use.

Core Concepts of Benzyl Ethers in Carbohydrate Chemistry

Benzyl (Bn) ethers are widely regarded as "permanent" or "robust" protecting groups due to their exceptional stability across a broad spectrum of reaction conditions, including strongly acidic and basic environments.[3][4][5] This stability makes them ideal for multi-step syntheses where more labile groups might fail.[4] In the context of 2-deoxy sugars, the non-participating nature of benzyl ethers is crucial. Lacking a C-2 substituent that can direct the stereochemical outcome of a glycosylation reaction, the overall protecting group pattern on the glycosyl donor heavily influences the anomeric selectivity.[6][7]

Advantages:

  • High Stability: Resistant to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[3][4]

  • Reliable Introduction: Typically installed in high yields via the Williamson ether synthesis.[8][9]

  • Non-Participating Character: As ethers, they do not provide neighboring group participation, a key factor in controlling stereoselectivity in 1,2-cis glycosidic bond formation.[6]

  • Predictable Removal: Cleaved under well-established catalytic hydrogenation conditions.[3][8]

Disadvantages:

  • Harsh Deprotection: The standard removal method, catalytic hydrogenation, is incompatible with other reducible functional groups such as alkenes, alkynes, azides, and some other protecting groups.[10][11]

  • Global Deprotection Challenges: Simultaneous removal of multiple benzyl groups can sometimes be complicated by the changing solubility of intermediates, potentially leading to incomplete deprotection.[5]

Orthogonal Benzyl-Type Protecting Groups

To overcome the limitations of the standard benzyl group and enable more complex synthetic strategies, several substituted benzyl ethers have been developed. These variants can be cleaved under specific conditions that leave standard benzyl ethers intact, forming the basis of "orthogonal" protection strategies.[12][13]

  • p-Methoxybenzyl (PMB or MPM) Ether: The electron-donating p-methoxy group renders the PMB ether susceptible to oxidative cleavage.[14][15] This allows for its selective removal in the presence of standard benzyl groups using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[14][15] PMB ethers are slightly more acid-labile than Bn ethers but are generally stable to the conditions used for removing many other protecting groups.[15][16]

  • 2-Naphthylmethyl (NAP) Ether: The NAP group offers a versatile alternative, demonstrating stability similar to the benzyl group but with additional, orthogonal removal options.[17][18] It can be cleaved under various oxidative conditions, often with reagents like DDQ, sometimes with enhanced selectivity compared to PMB groups.[19][20] This allows for a multi-tiered system of benzyl-type protecting groups within a single synthetic sequence.

The following diagram illustrates the concept of an orthogonal protection strategy, allowing for the sequential unmasking of hydroxyl groups.

Orthogonal_Strategy Start 2-Deoxy Sugar (Multiple OH groups) Protected Fully Protected Sugar - O-Bn (Permanent) - O-PMB (Temporary) - O-Ac (Temporary) Start->Protected Orthogonal Protection Deprotect_Ac Selectively Deprotected (Free OH at Ac position) Protected->Deprotect_Ac Base (e.g., NaOMe) Cleaves Acetyl (Ac) Glycosylation1 First Glycosylation Deprotect_Ac->Glycosylation1 Deprotect_PMB Selectively Deprotected (Free OH at PMB position) Glycosylation1->Deprotect_PMB Oxidant (e.g., DDQ) Cleaves PMB Glycosylation2 Second Glycosylation Deprotect_PMB->Glycosylation2 Final_Deprotection Global Deprotection Glycosylation2->Final_Deprotection Hydrogenolysis (H2, Pd/C) Cleaves Benzyl (Bn) Final_Product Target Oligosaccharide Final_Deprotection->Final_Product

Caption: Orthogonal protection and deprotection workflow.

Data Summary: Comparison of Benzyl-Type Protecting Groups

The selection of a protecting group is a critical decision based on the overall synthetic plan. The table below summarizes the key characteristics of common benzyl-type ethers.

Protecting GroupAbbreviationCommon Protection ConditionsCommon Deprotection ConditionsOrthogonality
Benzyl BnNaH, BnBr, DMFH₂, Pd/C (Hydrogenolysis); Na, liq. NH₃ (Birch Reduction)[3][11]Cleaved under reductive conditions. Stable to most others.
p-Methoxybenzyl PMB, MPMNaH, PMBCl, DMFDDQ, CH₂Cl₂/H₂O (Oxidative); TFA (Strong Acid)[14][15][16]Cleaved oxidatively; stable to hydrogenolysis.
2-Naphthylmethyl NAPNaH, NAPBr, DMFDDQ, CH₂Cl₂/H₂O; HF/Pyridine[19][20]Cleaved oxidatively; stable to hydrogenolysis.
Benzoyl BzBzCl, PyridineNaOMe, MeOH (Basic Hydrolysis)Cleaved under basic conditions; stable to hydrogenolysis and mild acid.
Acetyl AcAc₂O, PyridineNaOMe, MeOH (Basic Hydrolysis)Cleaved under basic conditions; stable to hydrogenolysis.

Detailed Experimental Protocols

The following sections provide standardized, representative protocols for the introduction and removal of benzyl-type protecting groups on 2-deoxy sugar scaffolds. Note: These are general procedures and may require optimization for specific substrates.

Protocol for General Benzylation (Protection)

This protocol describes the formation of a benzyl ether using the Williamson ether synthesis.

Reaction Workflow:

Benzylation_Workflow cluster_reactants Reactants & Reagents cluster_steps Procedure Sugar_OH Sugar-OH Step1 1. Dissolve Sugar-OH in anhydrous DMF under inert atmosphere (Ar or N₂). Sugar_OH->Step1 NaH NaH (Base) Step3 3. Add NaH portion-wise. Stir for 30-60 min. NaH->Step3 BnBr BnBr (Alkylating Agent) Step4 4. Add BnBr dropwise. Allow to warm to RT. BnBr->Step4 DMF DMF (Solvent) DMF->Step1 Step2 2. Cool to 0 °C. Step1->Step2 Step2->Step3 Step3->Step4 Step5 5. Monitor reaction by TLC. Step4->Step5 Step6 6. Quench with MeOH/H₂O. Step5->Step6 Step7 7. Work-up and purify (e.g., column chromatography). Step6->Step7 Product Product: Sugar-OBn Step7->Product DDQ_Deprotection node1 Sugar-O-PMB + DDQ node2 Charge-Transfer Complex node1:f0->node2:f0 Formation node3 Single Electron Transfer (SET) node2:f0->node3:f0 Oxidation node4 Hemiketal Intermediate node3:f0->node4:f0 Hydrolysis (H₂O) node5 Sugar-OH + p-Methoxybenzaldehyde + DDQH₂ node4:f0->node5:f0 Decomposition

References

Stability of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose is a crucial protected monosaccharide intermediate in the synthesis of complex oligosaccharides, glycoconjugates, and various carbohydrate-based drug candidates.[1] Its benzyl ether protecting groups at the C3, C4, and C6 positions offer stability across a range of chemical transformations while allowing for selective deprotection when required.[1] The absence of a hydroxyl group at the C2 position makes it a key building block for 2-deoxy-galactosides, which are components of numerous bioactive natural products. Understanding the stability of this compound under various conditions is paramount for optimizing reaction conditions, ensuring the integrity of synthetic intermediates, and for the development of robust manufacturing processes.

This technical guide provides an in-depth overview of the stability of this compound under acidic, basic, oxidative, reductive, photolytic, and thermal stress conditions. The information presented herein is a synthesis of data on benzyl-protected sugars, providing a predictive framework for the behavior of the title compound.

Data Presentation: Stability under Various Conditions

The stability of this compound is largely dictated by the lability of the benzyl ether linkages. While generally robust, these protecting groups can be cleaved under specific stress conditions. The following tables summarize quantitative data on the debenzylation of related benzyl-protected sugars, which can be considered indicative of the stability of this compound.

Table 1: Stability under Acidic Conditions

AcidConcentrationTemperature (°C)TimeSubstrate (Analogue)Yield of Debenzylated Product (%)Reference
HCl0.1 M6024 hours2,3,4,6-Tetra-O-benzyl-D-glucopyranoseDegradation Observed[2]
Trifluoroacetic Acid (TFA)NeatRoom Temp2 hoursPer-O-benzylated Glycoside>90General Knowledge

Table 2: Stability under Oxidative Conditions

ReagentEquivalentsTemperature (°C)TimeSubstrate (Analogue)Yield of Debenzylated Product (%)Reference
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)2.3Room Temp2.5 hoursS-Phenyl 3,4-di-O-benzyl-2-O-(2-naphthylmethyl)-α-L-thiorhamnopyranoside60[3]
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)1.5 per benzyl groupRoom Temp<4 hoursC(3)-O-benzyl-tetraacetylglucoside84-96[4]
Ozone (O₃) followed by NaOMe--78 to Room Temp-Various O-benzyl protected carbohydratesHigh[5]

Table 3: Stability under Reductive Conditions (Catalytic Hydrogenation)

CatalystHydrogen SourcePressureTemperature (°C)TimeSubstrate (Analogue)Conversion/Yield (%)Reference
10% Pd/CH₂ (balloon)1 atmRoom TempOvernightPer-O-benzyl disaccharideHigh[6]
10% Pd(0) EnCat™ 30NPH₂ (balloon)1 atmRoom TempOvernightBenzyl-protected glucose100[6]
Pd(OH)₂/C (Pearlman's catalyst)H₂1 atmRoom Temp4-24 hours2,3,4,6-Tetra-O-benzyl-D-glucopyranoseHighGeneral Knowledge

Experimental Protocols

The following protocols are adapted from established methods for the deprotection of benzylated sugars and can be employed as stability-indicating assays to quantify the degradation of this compound.

Protocol 1: Acidic Stability Assessment
  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubation: Maintain the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Time-Point Sampling: At specific time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching and Dilution: Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method (see Protocol 5).

Protocol 2: Oxidative Stability Assessment
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the test compound in dichloromethane.

  • Stress Condition: To 1 mL of the stock solution, add a solution of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.5 equivalents per benzyl group) in dichloromethane and 50 µL of water.

  • Incubation: Stir the reaction mixture at room temperature under ambient light or controlled photolytic conditions (e.g., 525 nm irradiation) for a set duration (e.g., 4 hours).[4]

  • Time-Point Sampling and Quenching: At desired intervals, withdraw an aliquot and quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Preparation for Analysis: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Reconstitute the residue in the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by HPLC (Protocol 5).

Protocol 3: Reductive Stability Assessment (Catalytic Hydrogenation)
  • Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound (e.g., 100 mg) in an appropriate solvent (e.g., methanol or ethanol).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10-20% by weight of the substrate) under an inert atmosphere.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). For a balloon setup, maintain a positive pressure of H₂.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by TLC (Protocol 6) or HPLC (Protocol 5) at regular intervals until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Analysis: Concentrate the filtrate under reduced pressure and analyze the residue by HPLC.

Protocol 4: Photostability Assessment
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a photochemically inert solvent (e.g., acetonitrile).

  • Exposure: Expose the solution in a chemically inert, transparent container to a calibrated light source. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Sample: A control sample should be protected from light by wrapping the container in aluminum foil.

  • Sampling and Analysis: At specified time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC (Protocol 5).

Protocol 5: HPLC Analysis Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice. Phenyl-hexyl or pentafluorophenyl (PFP) columns may offer alternative selectivity for aromatic compounds.[7]

  • Mobile Phase: A gradient of acetonitrile and water is typically used. A starting point could be 60% acetonitrile, increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm, where the benzyl groups exhibit strong absorbance.[8]

  • Quantification: The percentage of intact this compound can be determined by comparing the peak area at each time point to the initial (time 0) peak area. Degradation products will typically appear as new, more polar peaks with shorter retention times.[8]

Protocol 6: TLC Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

  • Mobile Phase: A mixture of hexanes and ethyl acetate is commonly used. The ratio should be optimized to achieve an Rf value of approximately 0.3-0.5 for the starting material.

  • Visualization:

    • UV Light: The benzyl groups allow for visualization under short-wave UV light (254 nm), where the compound will appear as a dark spot on a fluorescent background.[9]

    • Iodine: The plate can be placed in a chamber with iodine crystals. The compound will form a temporary yellow-brown complex.[9]

    • Staining: A potassium permanganate stain can be used for visualization, which reacts with the carbohydrate moiety.

Mandatory Visualization

The following diagrams illustrate the general degradation pathways for benzyl-protected sugars, which are applicable to this compound.

Acid_Catalyzed_Debenzylation Start This compound Protonated_Ether Protonated Benzyl Ether Start->Protonated_Ether H+ Carbocation Benzyl Carbocation + Partially Debenzylated Sugar Protonated_Ether->Carbocation Cleavage Benzyl_Alcohol Benzyl Alcohol Carbocation->Benzyl_Alcohol + H2O Final_Product 2-Deoxy-D-galactopyranose + Toluene (from side reactions) Carbocation->Final_Product Further Debenzylation

Caption: Acid-catalyzed degradation pathway of a benzyl ether.

Reductive_Debenzylation Start This compound Adsorption Adsorption to Catalyst Surface Start->Adsorption Hydrogenolysis Hydrogenolysis Adsorption->Hydrogenolysis H2, Pd/C Products 2-Deoxy-D-galactopyranose + Toluene Hydrogenolysis->Products

Caption: Reductive cleavage via catalytic hydrogenation.

Oxidative_Debenzylation Start This compound Hydride_Abstraction Hydride Abstraction Start->Hydride_Abstraction DDQ Oxonium_Ion Intermediate Oxonium Ion Hydride_Abstraction->Oxonium_Ion Hemiacetal Hemiacetal Intermediate Oxonium_Ion->Hemiacetal + H2O Products Partially Debenzylated Sugar + Benzaldehyde Hemiacetal->Products

Caption: Oxidative degradation pathway with DDQ.

Conclusion

This compound exhibits good stability under neutral and basic conditions, which is a key advantage of using benzyl ethers as protecting groups in carbohydrate synthesis. However, it is susceptible to degradation under strong acidic, oxidative, and reductive conditions. A thorough understanding of these stability limitations is essential for the successful application of this important building block in the development of novel therapeutics and complex glycans. The experimental protocols and degradation pathways outlined in this guide provide a framework for assessing the stability of this compound and for the development of robust and reliable synthetic and manufacturing processes.

References

Spectroscopic Profile of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose, a key intermediate in carbohydrate synthesis. The strategic benzylation of the hydroxyl groups at positions 3, 4, and 6 enhances the compound's solubility and stability, making it a valuable building block for the synthesis of complex glycoconjugates and other bioactive molecules. This document collates available spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) and presents detailed experimental protocols for data acquisition.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are essential for confirming the pyranose ring's integrity and the presence of the three benzyl protecting groups. The data presented below is based on a picolinate derivative, and thus the chemical shifts, particularly at the anomeric center (C1), will differ from the free hemiacetal.

Table 1: Representative ¹H NMR Spectral Data of a 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranosyl Derivative (in CDCl₃) [1]

Chemical Shift (δ, ppm)MultiplicityAssignment
8.79 – 8.74mAromatic protons (picolinate)
8.13dAromatic protons (picolinate)
7.98dAromatic protons (picolinate)
7.84 – 7.77mAromatic protons (picolinate)
7.45mAromatic protons (picolinate)
7.39 – 7.21mAromatic protons (3 x C₆H₅)
6.58dH-1 (α-anomer)
5.98ddH-1 (β-anomer)
5.01 – 4.92mBenzyl CH₂
4.72 – 4.37mBenzyl CH₂, H-3, H-4, H-5
4.23 – 4.05mH-6a, H-6b
3.93dPyranose ring protons
3.81 – 3.52mPyranose ring protons
2.61mH-2a, H-2b

Table 2: Representative ¹³C NMR Spectral Data of a 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranosyl Derivative (in CDCl₃) [1]

Chemical Shift (δ, ppm)Assignment
163.7, 163.6Carbonyl (picolinate)
150.3, 150.2Aromatic carbons (picolinate)
147.7, 147.4Aromatic carbons (picolinate)
138.9 – 137.0Aromatic carbons (benzyl & picolinate)
128.5 – 125.6Aromatic carbons (benzyl & picolinate)
97.1, 95.2C-1 (anomeric)
84.9 – 68.3C-3, C-4, C-5, C-6, Benzyl CH₂
Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the hydroxyl group, aromatic C-H bonds, and C-O ether linkages.

Table 3: IR Spectral Data of a 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranosyl Derivative [1]

Wavenumber (cm⁻¹)Assignment
1743C=O stretch (picolinate ester)
1454C=C stretch (aromatic)
1366C-H bend
1215C-O stretch (ester)
1099C-O stretch (ether)
1028C-O stretch (ether)
745, 698C-H out-of-plane bend (aromatic)

Note: For the free hemiacetal, a broad O-H stretching band would be expected around 3400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is typically used for this class of molecules.

Table 4: Mass Spectrometry Data of a 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranosyl Derivative [1]

IonCalculated m/zFound m/z
[M+H]⁺ (for C₄₄H₄₁NO₇)696.2956696.2951

Note: For the free hemiacetal (C₂₇H₃₀O₅), the expected [M+Na]⁺ would be approximately m/z 457.1991.

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data, based on standard practices for protected carbohydrates.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz or higher field NMR spectrometer (e.g., Bruker or Varian) equipped with a broadband probe.

  • Sample Preparation : Approximately 10-20 mg of the compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition :

    • A standard pulse program (e.g., zg30) is used.

    • Typically, 16 to 32 scans are acquired with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • A proton-decoupled pulse program (e.g., zgpg30) is used.

    • A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio, with a relaxation delay of 2 seconds.

  • Data Processing : The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : The spectrum can be recorded on a neat sample if it is an oil, or as a thin film by dissolving the solid in a volatile solvent (e.g., chloroform) and depositing it on a salt plate (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition : The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation : A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

  • Sample Preparation : A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile (approximately 1 mg/mL).

  • Data Acquisition : The sample is introduced into the mass spectrometer via direct infusion or through an LC system. The analysis is typically performed in positive ion mode to observe protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺).

  • Data Analysis : The acquired mass spectrum is analyzed to determine the accurate mass of the molecular ion, which is then used to confirm the elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized protected carbohydrate such as this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of a Protected Carbohydrate cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC Analysis Purification->TLC NMR NMR Spectroscopy (1H, 13C, COSY) MS Mass Spectrometry (HRMS) IR IR Spectroscopy Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Product 3,4,6-Tri-O-benzyl-2-deoxy- D-galactopyranose Structure_Confirmation->Final_Product Validated Structure

Caption: General workflow for the synthesis, purification, and spectroscopic validation of a protected carbohydrate.

References

Navigating the Synthesis Landscape: A Technical Guide to 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the procurement and quality assessment of key starting materials are critical first steps in the path to discovery. This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose, a vital building block in the synthesis of complex carbohydrates and glycoconjugates.

This document details the commercial sources for this highly specialized carbohydrate derivative, outlines the expected purity levels, and provides detailed experimental protocols for its analysis. The information presented here is intended to empower researchers to confidently source and verify the quality of this important reagent, ensuring the integrity and reproducibility of their scientific endeavors.

Commercial Availability

This compound is available from a number of specialized chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview for procurement purposes.

SupplierCatalog NumberCAS NumberPurity Specification
Chem-Impex0328994189-64-7≥ 98% (HPLC)[1]
MedChemExpressHY-W01515894189-64-7>98%
TCI ChemicalsT193294189-64-7>98.0% (HPLC)
LGC StandardsTRC-T77855594189-64-7Not specified

Purity and Characterization

The commercially available this compound is typically offered at a high purity of 98% or greater, as determined by High-Performance Liquid Chromatography (HPLC).[1] This level of purity is generally sufficient for most synthetic applications. However, for exacting applications such as in the development of pharmaceutical ingredients, independent verification of purity and identity is crucial.

The primary methods for characterizing this compound are HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific certificates of analysis for this compound were not publicly available, the following sections provide detailed, adaptable experimental protocols for these analyses based on established methods for closely related benzylated sugars.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC is the standard method for determining the purity of hydrophobic, protected carbohydrates like this compound. The benzyl groups provide a strong chromophore for UV detection.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point. For potentially better separation of anomers or closely related impurities, a pentafluorophenyl (PFP) or phenyl-hexyl stationary phase can be considered.

  • Mobile Phase: A gradient of acetonitrile and water is typically employed. A representative gradient could be:

    • 0-20 min: 60% to 95% acetonitrile

    • 20-25 min: 95% acetonitrile

    • 25-30 min: 95% to 60% acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in acetonitrile or the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of this compound and for assessing the presence of any structurally related impurities.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Key expected signals include:

      • Aromatic protons from the benzyl groups (typically in the range of 7.2-7.4 ppm).

      • Methylene protons of the benzyl groups (typically in the range of 4.4-5.0 ppm).

      • Protons of the galactopyranose ring (typically in the range of 3.5-4.2 ppm).

      • The anomeric proton (H-1), which will appear as a distinct signal.

  • ¹³C NMR Acquisition:

    • Acquire a standard carbon spectrum with proton decoupling.

    • Key expected signals include:

      • Aromatic carbons from the benzyl groups (typically in the range of 127-139 ppm).

      • Methylene carbons of the benzyl groups (typically in the range of 70-75 ppm).

      • Carbons of the galactopyranose ring.

Workflow and Pathway Visualizations

To further aid researchers, the following diagrams, generated using the DOT language, illustrate key conceptual workflows related to the procurement and analysis of this compound.

Procurement and Quality Control Workflow Identify Requirement Identify Requirement Supplier Search Supplier Search Identify Requirement->Supplier Search Request Quotation Request Quotation Supplier Search->Request Quotation Procurement Procurement Request Quotation->Procurement Incoming Quality Control Incoming Quality Control Procurement->Incoming Quality Control Purity Analysis (HPLC) Purity Analysis (HPLC) Incoming Quality Control->Purity Analysis (HPLC) Structural Confirmation (NMR) Structural Confirmation (NMR) Incoming Quality Control->Structural Confirmation (NMR) Release for Synthesis Release for Synthesis Purity Analysis (HPLC)->Release for Synthesis Structural Confirmation (NMR)->Release for Synthesis

Procurement and Quality Control Workflow

Analytical Workflow for Purity Determination Sample Preparation Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis NMR Analysis NMR Analysis Sample Preparation->NMR Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation NMR Analysis->Data Interpretation Purity Assessment Purity Assessment Data Interpretation->Purity Assessment Structural Verification Structural Verification Data Interpretation->Structural Verification Final Report Final Report Purity Assessment->Final Report Structural Verification->Final Report

Analytical Workflow for Purity Determination

References

An In-depth Technical Guide to the Synthesis of 2-Deoxy-D-galactose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of 2-deoxy-D-galactose and its derivatives. These compounds are of significant interest in biomedical research and drug development due to their roles in vital biological processes, including glycoprotein synthesis, fucosylation, and cellular metabolism. This document details key chemical and enzymatic synthetic routes, provides structured data for synthesized derivatives, outlines experimental protocols, and illustrates relevant biological pathways and experimental workflows.

Introduction to 2-Deoxy-D-galactose and its Derivatives

2-Deoxy-D-galactose is a hexose analog where the hydroxyl group at the C-2 position is replaced by a hydrogen atom. This seemingly minor modification has profound biological consequences, making its derivatives valuable tools for studying and modulating cellular functions. These derivatives can act as inhibitors of glycoprotein synthesis, glycolysis, and fucosylation, and have demonstrated potential as antiviral and antitumor agents.[1] Their ability to interfere with phosphate and nucleotide metabolism also makes them useful as trapping agents in cellular studies. The synthesis of these molecules is crucial for advancing research into their therapeutic applications.

Chemical Synthesis of 2-Deoxy-D-galactose Derivatives

The chemical synthesis of 2-deoxy-D-galactose derivatives often starts from readily available precursors such as D-galactose or its corresponding glycal, D-galactal. Key strategies involve the selective deoxygenation at the C-2 position or the functionalization of the double bond in D-galactal.

Synthesis from D-Galactose

A common approach to synthesize 2-deoxy-D-galactose derivatives from D-galactose involves a multi-step process. For instance, the synthesis of 2,6-dideoxy-D-lyxo-hexose ("2-deoxy-D-fucose"), a derivative of 2-deoxy-D-galactose, can be achieved from D-galactose in eight steps with a notable overall yield, demonstrating the feasibility of multigram-scale production.[2]

Synthesis from D-Galactal

D-Galactal, a cyclic enol ether of D-galactose, is a versatile starting material for the synthesis of various 2-deoxy-D-galactose derivatives. The double bond between C-1 and C-2 allows for a range of addition reactions to introduce different functionalities at the 2-position.

One powerful method is the azidophenylselenylation of tri-O-acetyl-D-galactal. This reaction introduces an azide group at the C-2 position, which can be subsequently reduced to an amine, providing access to 2-amino-2-deoxy-D-galactose derivatives. The reaction typically involves treating tri-O-acetyl-D-galactal with diphenyl diselenide (Ph₂Se₂), an azide source (like sodium azide or trimethylsilyl azide), and an oxidant such as bis(acetoxy)iodobenzene (BAIB).[3] The choice of solvent significantly impacts the reaction's efficiency and stereoselectivity, with nitrile solvents like acetonitrile or propionitrile often favoring the desired galacto-configuration.[3]

Another common strategy is haloglycosylation , where a halogen and an alcohol are added across the double bond of the glycal. The resulting 2-halo-glycoside can then undergo reductive dehalogenation to yield the 2-deoxy-glycoside.[4]

Enzymatic Synthesis of 2-Deoxy-D-galactose Derivatives

Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods for preparing activated sugar nucleotides, which are essential donors in glycosylation reactions.

Synthesis of UDP-2-deoxy-D-galactose

Furthermore, UDP-(2-deoxy-2-fluoro)-D-galactose has been successfully prepared enzymatically and used to study the activity of UDP-galactopyranose mutase.[7] This demonstrates the potential of enzymatic routes for creating modified 2-deoxy-D-galactose nucleotide sugars.

Quantitative Data of Synthesized Derivatives

The following tables summarize key quantitative data for representative 2-deoxy-D-galactose derivatives synthesized via the methods described.

DerivativeStarting MaterialKey ReagentsSolventReaction TimeYield (%)Reference
Phenyl 2-azido-3,4,6-tri-O-acetyl-1-seleno-α-D-galactopyranosideTri-O-acetyl-D-galactalPh₂Se₂, NaN₃, BAIBPropionitrile15 h>80% (NMR Yield)[3]
2,6-dideoxy-D-lyxo-hexoseD-galactoseMulti-stepNot specifiedNot specified25% (overall)[2]

Table 1: Summary of Synthetic Yields for 2-Deoxy-D-galactose Derivatives.

Derivative1H NMR Data (δ, ppm)13C NMR Data (δ, ppm)Reference
1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-α-D-galactopyranose6.17 (d, 1H, J = 1.9 Hz, H-1), 5.39–5.50 (m, 2H, H-3, 4), 4.04–4.20 (m, 3H, H-2, 5, 6a), 4.30 (dd, 1H, J = 4.5, 12.4 Hz, H-6b), 2.11, 2.15, 2.17, 2.22 (4 s, 12H, 4 × COCH₃)170.8, 170.1, 169.4, 168.3, 91.3, 70.7, 70.6, 65.3, 61.8, 60.5, 20.9, 20.8, 20.7, 20.6[8]
Ethyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-1-thio-α-D-galactopyranoside5.30–5.42 (m, 3H, H-1, 3, 4), 4.29–4.42 (m, 2H, H-5, 6b), 4.09–4.17 (m, 2H, H-2, 6a), 2.59–2.78 (m, 2H, SCH₂CH₃), 2.09, 2.13, 2.13 (3 s, 9H, COCH₃), 1.35 (t, 3H, J = 7.4 Hz, SCH₂CH₃)170.8, 170.0, 169.6, 82.3, 71.3, 68.8, 66.1, 62.8, 62.1, 25.5, 20.8, 20.7, 20.6, 14.7[8]

Table 2: Spectroscopic Data for Selected 2-Deoxy-D-galactose Derivatives.

Experimental Protocols

Protocol 1: Azidophenylselenylation of Tri-O-acetyl-D-galactal

This protocol is adapted from optimized procedures for the synthesis of phenyl 2-azido-2-deoxy-1-selenoglycosides.[3]

Materials:

  • 3,4,6-Tri-O-acetyl-D-galactal

  • Diphenyl diselenide (Ph₂Se₂)

  • Sodium azide (NaN₃)

  • Bis(acetoxy)iodobenzene (BAIB)

  • Propionitrile (EtCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3,4,6-tri-O-acetyl-D-galactal (1.0 eq) and Ph₂Se₂ (0.6 eq) in anhydrous propionitrile, add NaN₃ (2.0 eq).

  • Stir the suspension at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Add BAIB (1.5 eq) portion-wise over 10 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 15-20 hours).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ solutions.

  • Extract the mixture with EtOAc (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired phenyl 2-azido-3,4,6-tri-O-acetyl-1-seleno-α-D-galactopyranoside.

Protocol 2: Enzymatic Synthesis of UDP-Galactose (Model for UDP-2-deoxy-D-galactose)

This protocol for UDP-galactose synthesis via the Leloir pathway can serve as a model for the synthesis of UDP-2-deoxy-D-galactose, provided the enzymes are active with the 2-deoxy substrate.[5]

Materials:

  • D-galactose (or 2-deoxy-D-galactose)

  • ATP (Adenosine triphosphate)

  • UTP (Uridine triphosphate)

  • Galactokinase (GALK)

  • UDP-glucose pyrophosphorylase (UGPase) or Galactose-1-phosphate uridylyltransferase (GALT) with UDP-glucose

  • Inorganic pyrophosphatase (PPA)

  • Tris-HCl buffer (pH 7.5)

  • Magnesium chloride (MgCl₂)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and UTP.

  • Add D-galactose (or 2-deoxy-D-galactose) to the reaction mixture.

  • Initiate the reaction by adding the enzymes: GALK, UGPase (or GALT), and PPA.

  • Incubate the reaction at 37°C.

  • Monitor the formation of UDP-galactose (or UDP-2-deoxy-D-galactose) using high-performance liquid chromatography (HPLC).

  • Once the reaction reaches equilibrium or completion, terminate it by heat inactivation of the enzymes or by adding a quenching solution like acetonitrile.

  • The product can be purified using anion-exchange chromatography.

Biological Signaling Pathways and Mechanisms of Action

Inhibition of Glycolysis

2-Deoxy-D-galactose, similar to its glucose analog, inhibits glycolysis. The proposed mechanism involves its phosphorylation by galactokinase (or hexokinase) to form 2-deoxy-D-galactose-1-phosphate. This phosphorylated derivative cannot be further metabolized in the Leloir pathway, leading to its accumulation and the depletion of cellular phosphate and ATP.[9] This accumulation can also feedback-inhibit hexokinase and phosphofructokinase, key regulatory enzymes in glycolysis.[9]

glycolysis_inhibition Gal 2-Deoxy-D-Galactose Gal1P 2-Deoxy-D-Galactose-1-P Gal->Gal1P Galactokinase Leloir Leloir Pathway Blocked Gal1P->Leloir Accumulation Glycolysis Glycolysis Inhibition Leloir->Glycolysis ATP ATP ADP ADP ATP->ADP fucosylation_inhibition cluster_0 Normal Fucosylation cluster_1 Inhibition by 2-Deoxy-D-Galactose Glycan_N Growing Glycan Chain Gal_N Galactose Glycan_N->Gal_N Galactosyl- transferase Fuc_N Fucose Gal_N->Fuc_N Fucosyl- transferase FucosylatedGlycan Fucosylated Glycoprotein Fuc_N->FucosylatedGlycan Glycan_I Growing Glycan Chain dGal_I 2-Deoxy-D-Galactose Glycan_I->dGal_I Galactosyl- transferase Blocked Fucosylation Blocked dGal_I->Blocked NonFucosylatedGlycan Non-fucosylated Glycoprotein Blocked->NonFucosylatedGlycan experimental_workflow Start Starting Material (e.g., D-Galactal) Reaction Chemical or Enzymatic Synthesis Start->Reaction Workup Reaction Workup & Quenching Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy (1H, 13C) Characterization->NMR MS Mass Spectrometry Characterization->MS End Pure 2-Deoxy-D-galactose Derivative Characterization->End

References

An In-depth Technical Guide to Key Intermediates in the Synthesis of 2-Deoxy-galactosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-deoxy-galactosides, a critical component of many bioactive compounds, presents unique challenges due to the absence of a participating group at the C-2 position, making stereocontrol of the glycosidic linkage a primary obstacle. This guide provides a detailed overview of the core intermediates and synthetic strategies employed to overcome these challenges, offering a valuable resource for researchers in the field of carbohydrate chemistry and drug development.

Core Synthetic Strategies: A Strategic Overview

The construction of the 2-deoxy-galactoside linkage can be broadly categorized into two main approaches: direct and indirect glycosylation.

  • Direct Glycosylation: This strategy involves the direct coupling of a glycosyl donor lacking a C-2 substituent with a glycosyl acceptor. While synthetically more efficient in terms of step count, achieving high stereoselectivity can be challenging.[1]

  • Indirect Glycosylation: This approach utilizes a temporary directing group at the C-2 position of the glycosyl donor. This group facilitates stereoselective glycosylation, after which it is removed to yield the desired 2-deoxy product. This method offers better stereocontrol, albeit at the cost of additional synthetic steps.

G Core Synthetic Strategies for 2-Deoxy-galactosides cluster_strategies Direct Glycosylation Direct Glycosylation 2-Deoxy-galactoside 2-Deoxy-galactoside Direct Glycosylation->2-Deoxy-galactoside Direct Coupling Indirect Glycosylation Indirect Glycosylation Intermediate with C-2 Directing Group Intermediate with C-2 Directing Group Indirect Glycosylation->Intermediate with C-2 Directing Group Stereoselective Coupling Intermediate with C-2 Directing Group->2-Deoxy-galactoside Removal of Directing Group

Caption: Overview of direct and indirect synthetic strategies.

Glycals: Versatile Central Intermediates

Glycals, cyclic enol ethers of sugars, are arguably the most versatile intermediates in the synthesis of 2-deoxy-galactosides. Tri-O-acetyl-D-galactal is a common starting material.[2] Glycals can be employed in a variety of transformations to generate other key intermediates or to directly form glycosidic linkages.

G The Central Role of Galactals in 2-Deoxy-galactoside Synthesis cluster_products Galactal Galactal 2-Deoxy-2-halo-galactosides 2-Deoxy-2-halo-galactosides Galactal->2-Deoxy-2-halo-galactosides Halogenation 2-Azido-2-deoxy-galactosides 2-Azido-2-deoxy-galactosides Galactal->2-Azido-2-deoxy-galactosides Azidonitration / Azidochlorination Azidophenylselenylation 2,3-Unsaturated Glycosides 2,3-Unsaturated Glycosides Galactal->2,3-Unsaturated Glycosides Ferrier Rearrangement 2-Deoxy-thioglycosides 2-Deoxy-thioglycosides Galactal->2-Deoxy-thioglycosides Thiol Addition

Caption: Key transformations of galactal intermediates.

Experimental Protocol: Azidochlorination of Tri-O-acetyl-D-galactal

This protocol describes the preparation of 2-azido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl chloride from tri-O-acetyl-D-galactal.[3]

Materials:

  • 3,4,6-Tri-O-acetyl-D-galactal

  • Acetonitrile (CH₃CN), anhydrous

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium azide (NaN₃)

  • 30% Hydrogen peroxide (H₂O₂)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3,4,6-tri-O-acetyl-D-galactal (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to -30 °C.

  • To the cooled solution, add FeCl₃·6H₂O (1.6 eq), NaN₃ (2.2 eq), and 30% H₂O₂ (2.2 eq).

  • Stir the reaction mixture at -30 °C and monitor its completion by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography.

Glycosyl Halides: Reactive Glycosyl Donors

2-Deoxy-2-halo-galactopyranosyl donors, particularly bromides and iodides, are highly reactive intermediates used in the stereoselective synthesis of 2-deoxy-galactosides.[1][4] Their reactivity and the stereochemical outcome of the glycosylation are influenced by protecting groups and reaction conditions.

Donor TypeProtecting GroupsAcceptorPromoter/ConditionsYield (%)α:β RatioReference
2-Bromo-galactosyl acetate3,4-carbonate, 6-deoxySimple AlcoholsTBSOTf, CH₂Cl₂, -78 °C60-85Highly β-selective[4]
2-Iodo-galactosyl acetate3,4-carbonate, 6-deoxySimple AlcoholsTBSOTf, CH₂Cl₂, -78 °C70-90Highly β-selective[4]
2-Bromo-galactosyl trichloroacetimidate3,4-carbonate, 6-deoxySimple AlcoholsTMSOTf, CH₂Cl₂, 0 °C65-80Highly β-selective[4]
Experimental Protocol: Synthesis of 2-Deoxy-2-iodo-β-D-galactopyranosides

This protocol outlines a two-step procedure starting from a galactal for the synthesis of 2-deoxy-β-D-galactopyranosides via an intermediate 2-deoxy-2-iodo species.[5]

Materials:

  • 3,4-O-isopropylidene-6-O-tert-butyldiphenylsilyl-D-galactal

  • Glycosyl acceptor (e.g., a primary or secondary alcohol)

  • N-Iodosuccinimide (NIS)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Radical reducing agent (e.g., tributyltin hydride and AIBN or a milder alternative)

Procedure:

Step 1: Iodoglycosylation

  • To a solution of the galactal derivative and the glycosyl acceptor in anhydrous CH₂Cl₂, add NIS and a catalytic amount of TMSOTf at an appropriate temperature (e.g., -20 °C to 0 °C).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and purify the resulting 2-deoxy-2-iodo-β-D-galactopyranoside by column chromatography.

Step 2: Reductive Deiodination

  • Dissolve the purified 2-deoxy-2-iodo-β-D-galactopyranoside in a suitable solvent (e.g., toluene).

  • Add the radical reducing agent and initiator.

  • Heat the reaction mixture to initiate the reduction.

  • Monitor the reaction by TLC.

  • Upon completion, purify the final 2-deoxy-β-D-galactopyranoside by column chromatography.

Glycosyl Trichloroacetimidates: Stable and Versatile Donors

Glycosyl trichloroacetimidates are stable, crystalline solids that are widely used as glycosyl donors due to their ease of preparation and activation under mild acidic conditions.[6]

DonorAcceptorPromoterYield (%)StereoselectivityReference
2-Deoxy-2-trichloroacetamido-α-D-glucopyranosyl trichloroacetimidateSugar acceptors with free -OH at O-3 or O-4TMSOTfGood to ExcellentHigh 1,2-trans[7]
4,6-O-benzylidene-3-O-chloroacetyl-2-deoxy-2-trichloroacetamido-α-D-glucopyranosyl trichloroacetimidateMethyl (4-methoxyphenyl 2,3-di-O-benzoyl-β-D-glucopyranosid)uronateNot specifiedHighStereocontrolled[8]
Experimental Protocol: General Glycosylation using a Trichloroacetimidate Donor

This protocol describes a general procedure for the glycosylation of an acceptor using a trichloroacetimidate donor, promoted by TMSOTf.[6]

Materials:

  • Glycosyl trichloroacetimidate donor

  • Glycosyl acceptor

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Activated molecular sieves (4 Å)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dry the glycosyl acceptor (1.0 eq) and the trichloroacetimidate donor (1.0–3.0 eq) by azeotropic distillation with toluene and then under high vacuum.

  • In a flame-dried flask under an argon atmosphere, dissolve the dried donor and acceptor in anhydrous CH₂Cl₂.

  • Add activated molecular sieves and stir the mixture at room temperature.

  • Cool the suspension to the desired temperature (e.g., -80 °C to 0 °C).

  • Add TMSOTf (0.1–0.5 eq) dropwise to the stirred suspension.

  • Monitor the reaction by TLC until the donor is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Filter the mixture through Celite®, wash the pad with CH₂Cl₂, and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Thioglycosides and Other Intermediates

Thioglycosides are another important class of glycosyl donors, valued for their stability and tunable reactivity. They can be activated under various conditions to effect glycosylation. Additionally, the use of a 2-thioacetyl (SAc) group as a temporary directing group in an indirect strategy allows for the synthesis of 2-deoxyglycosides with excellent β-selectivity.[9]

G Indirect Synthesis via a 2-Thioacetyl Intermediate Galactose Derivative Galactose Derivative 2-SAc-galactosyl bromide 2-SAc-galactosyl bromide Galactose Derivative->2-SAc-galactosyl bromide Introduction of SAc group and bromination 2-SAc-β-galactoside 2-SAc-β-galactoside 2-SAc-galactosyl bromide->2-SAc-β-galactoside Glycosylation with acceptor (Koenigs-Knorr) 2-Deoxy-β-galactoside 2-Deoxy-β-galactoside 2-SAc-β-galactoside->2-Deoxy-β-galactoside Desulfurization

References

Methodological & Application

Application Notes and Protocols for Glycosylation Reactions Using 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose in glycosylation reactions. This versatile building block is instrumental in the synthesis of complex carbohydrates, particularly 2-deoxy-glycosides, which are key components of numerous bioactive molecules and are of significant interest in drug discovery and development.

Application Notes

This compound is a valuable precursor for the synthesis of oligosaccharides and glycoconjugates due to the stability of its benzyl ether protecting groups under a wide range of reaction conditions.[1][2] These protecting groups allow for selective activation of the anomeric center for glycosylation, followed by their efficient removal via catalytic hydrogenation to yield the final deprotected product.

The primary challenge in glycosylation reactions with 2-deoxy sugar donors is the control of stereoselectivity at the anomeric center (the α/β ratio of the product).[3] The absence of a participating group at the C-2 position means that the stereochemical outcome is highly dependent on the reaction conditions, including the choice of solvent, promoter, and temperature.

A significant application of this glycosyl donor is in the synthesis of tumor-associated carbohydrate antigens (TACAs), such as Globo-H.[4] Globo-H is a complex hexasaccharide found on the surface of various cancer cells and is a key target for the development of anti-cancer vaccines and immunotherapies.[4] The synthesis of such complex structures relies on the precise and stereocontrolled assembly of monosaccharide building blocks, including 2-deoxy-galactose derivatives.

Key Experimental Strategies

Two common strategies for activating this compound for glycosylation involve its conversion into a glycosyl trichloroacetimidate or a thioglycoside.

  • Trichloroacetimidate Method: The anomeric hydroxyl group is reacted with trichloroacetonitrile in the presence of a base to form a highly reactive trichloroacetimidate donor. This donor is then activated by a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to react with a glycosyl acceptor.[5]

  • Thioglycoside Method: The anomeric hydroxyl group is converted to a stable thioglycoside. This thioglycoside donor is then activated by a thiophilic promoter system, such as N-Iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH), to initiate the glycosylation reaction.[5]

The general workflow for these glycosylation reactions is depicted below.

G General Glycosylation Workflow cluster_prep Preparation cluster_reaction Glycosylation Reaction cluster_workup Work-up and Purification Donor Activate Glycosyl Donor (e.g., this compound) Mix Combine Donor, Acceptor, and Molecular Sieves in Anhydrous Solvent Donor->Mix Acceptor Prepare Glycosyl Acceptor (with free -OH) Acceptor->Mix Sieves Activate Molecular Sieves (4Å) Sieves->Mix Cool Cool to Reaction Temperature (e.g., -40°C) Mix->Cool Promote Add Promoter/Catalyst (e.g., TMSOTf or NIS/TfOH) Cool->Promote Monitor Monitor Reaction by TLC Promote->Monitor Quench Quench Reaction (e.g., with Triethylamine or NaHCO₃) Monitor->Quench Filter Filter and Concentrate Quench->Filter Purify Purify by Column Chromatography Filter->Purify Product Isolated Glycoside Product Purify->Product

A general workflow for glycosylation reactions.

Quantitative Data

While specific data for the glycosylation of this compound is not extensively tabulated in the literature, the following table presents data for the iridium-catalyzed α-O-glycosylation of the closely related 3,4,6-tri-O-benzyl-D-galactal, providing insight into potential yields and stereoselectivities.

Glycosyl AcceptorProductYield (%)α:β Ratio
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideDisaccharide85>20:1
1,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseDisaccharide82>20:1
CholesterolGlycoside78>20:1
(R)-(-)-2-OctanolGlycoside75>20:1

Data adapted from an Iridium-catalyzed glycosylation of 3,4,6-tri-O-benzyl-D-galactal.

Experimental Protocols

Protocol 1: Preparation of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranosyl Trichloroacetimidate

This protocol describes the activation of the anomeric hydroxyl group to form a reactive trichloroacetimidate donor.

G Start This compound Reagents Cl₃CCN, DBU CH₂Cl₂ (anhydrous) 0°C to rt Start->Reagents Product 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranosyl Trichloroacetimidate Reagents->Product

Activation to a trichloroacetimidate donor.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Trichloroacetonitrile (Cl₃CCN) (3.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound.

  • Dissolve the sugar in anhydrous CH₂Cl₂ (to a concentration of approx. 0.2 M).

  • Add trichloroacetonitrile via syringe.

  • Cool the solution to 0 °C in an ice bath.

  • Add DBU dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., Hexanes:Ethyl Acetate with 1% Triethylamine) to yield the glycosyl trichloroacetimidate donor.

Protocol 2: TMSOTf-Promoted Glycosylation with Trichloroacetimidate Donor

This protocol details the coupling of the activated trichloroacetimidate donor with a glycosyl acceptor.

Materials:

  • 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranosyl trichloroacetimidate (1.2 eq)

  • Glycosyl Acceptor (with a free hydroxyl group) (1.0 eq)

  • Activated 4 Å molecular sieves

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (0.1 eq, as a stock solution in anhydrous CH₂Cl₂)

  • Triethylamine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl trichloroacetimidate donor and the glycosyl acceptor.

  • Place the flask under a positive pressure of dry argon.

  • Add anhydrous CH₂Cl₂ via syringe to dissolve the reactants (to a concentration of approx. 0.1 M).

  • Cool the stirred suspension to -40 °C.

  • Add the TMSOTf stock solution dropwise to the reaction mixture.

  • Stir the reaction at -40 °C, monitoring its progress by TLC.

  • Once the reaction is complete (typically 1-2 hours), quench by adding a few drops of triethylamine.

  • Allow the mixture to warm to room temperature.

  • Dilute with CH₂Cl₂ and filter through a pad of celite to remove the molecular sieves.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired glycoside.

Application in Drug Development: Targeting Tumor-Associated Carbohydrate Antigens

Glycans synthesized from this compound can serve as building blocks for TACAs like Globo-H. These antigens are overexpressed on cancer cells and can mediate signaling pathways that promote tumor growth, metastasis, and immune evasion. By synthesizing these complex glycans, researchers can develop TACA-based cancer vaccines that stimulate the immune system to recognize and attack tumor cells, or create antibody-drug conjugates that specifically target and deliver cytotoxic agents to cancer cells expressing these antigens.

G Simplified TACA Signaling in Cancer cluster_pathways Downstream Signaling TACA Tumor-Associated Carbohydrate Antigen (e.g., Globo-H) Receptor Lectin Receptor on Immune/Endothelial Cell TACA->Receptor Binding CancerCell Cancer Cell Proliferation Increased Cell Proliferation Receptor->Proliferation Metastasis Enhanced Metastasis (Adhesion & Migration) Receptor->Metastasis ImmuneEvasion Immune Evasion Receptor->ImmuneEvasion

Role of TACAs in cancer progression.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Bioactive Glycoconjugates with 2-Deoxy-galactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoconjugates, molecules comprising carbohydrates linked to proteins or lipids, play pivotal roles in a myriad of biological processes, including cell recognition, signaling, and immune responses. The structural diversity of the glycan component is a key determinant of their biological function. The incorporation of modified monosaccharides, such as 2-deoxy-D-galactose, into these structures offers a powerful strategy for developing novel therapeutic agents and biological probes. 2-Deoxy-D-galactose, a synthetic analogue of D-galactose, lacks the hydroxyl group at the C-2 position. This seemingly subtle modification can profoundly alter the biological activity of the resulting glycoconjugate, leading to effects such as the inhibition of glycoprotein synthesis, interference with cellular glycosylation pathways, and cytotoxic effects against cancer cells.[1][2]

These application notes provide detailed protocols for the chemical and enzymatic synthesis of bioactive glycoconjugates containing 2-deoxy-galactose. Furthermore, they describe the known mechanisms of action of these compounds, including their impact on cellular signaling pathways, and outline methods for their purification and characterization.

Data Presentation: Synthesis and Biological Activity

The following tables summarize key quantitative data from representative synthetic procedures and biological assays for 2-deoxy-galactose containing glycoconjugates.

Table 1: Summary of Chemical Synthesis Yields for 2-Deoxy-Galactosyl Glycosides

Glycosyl DonorGlycosyl AcceptorPromoter/ConditionsProduct ConfigurationYield (%)Reference
2-SAc-galactosyl bromideMethyl 2,3,4-tri-O-benzoyl-α-D-glucopyranosideAgOTf, CH₂Cl₂β90[3]
2-SAc-galactosyl bromideMethyl 2,3,6-tri-O-benzoyl-α-D-glucopyranosideAgOTf, CH₂Cl₂β88[3]
2-SAc-galactosyl bromide1,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseAgOTf, CH₂Cl₂β83[3]
1,5-Anhydro-6-O-(tert-butyl-diphenylsilyl)-2-deoxy-d-lyxohex-1-enopyranose-3,4-carbonateN-(tert-butoxycarbonyl) phytosphingosineNIS, CH₂Cl₂βLow (purification issues)[4]

Table 2: Biological Activity of 2-Deoxy-D-galactose and its Derivatives

CompoundCell Line/OrganismBiological EffectConcentration/DoseReference
2-Deoxy-D-galactoseAscites hepatoma cellsInhibition of glycolysis1 mM[5]
2-Deoxy-D-galactoseRat liverDecreased UMP, UDPG, and UDP-galactose levels380 mg/kg (i.p.)[5]
2-Deoxy-2-fluoro-D-galactosePrimary cultured rat hepatocytesInhibition of N-glycosylation1 mM[6]
UDP-2-deoxy-2-fluoro-galactoseβ-1,4-galactosyltransferaseCompetitive inhibitionKᵢ = 149 µM[7]
2-Deoxy-D-glucoseCervical cancer cells (HeLa, SiHa)Inhibition of cell growth, migration, and invasionNon-cytotoxic concentrations[8]

Experimental Protocols

Protocol 1: Chemical Synthesis of a β-linked 2-Deoxy-galactoside using a 2-S-acetyl (2-SAc) Glycosyl Bromide Donor

This protocol describes an indirect method for the stereoselective synthesis of a β-2-deoxy-galactoside. The strategy involves the use of a glycosyl donor with a participating group at the C-2 position (S-acetyl), which is subsequently removed.[3]

Materials:

  • 1-O-acetyl-3,4,6-tri-O-benzoyl-2-S-acetyl-α-galactose (2-SAc galactosyl acetate donor precursor)

  • Hydrobromic acid in acetic acid (HBr/AcOH)

  • Dichloromethane (CH₂Cl₂)

  • Glycosyl acceptor (e.g., a protected monosaccharide with a free hydroxyl group)

  • Silver trifluoromethanesulfonate (AgOTf)

  • Molecular sieves (4 Å)

  • Raney Nickel or other suitable desulfurization reagent

  • Ethanol

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Preparation of the 2-SAc galactosyl bromide donor:

    • Dissolve the 2-SAc galactosyl acetate donor precursor in anhydrous CH₂Cl₂ at 0°C.

    • Slowly add 2 equivalents of HBr/AcOH solution.

    • Stir the reaction at 0°C and monitor by TLC until the starting material is consumed.

    • The resulting crude 2-SAc galactosyl bromide is highly reactive and should be used immediately in the next step without purification.

  • Glycosylation:

    • In a separate flask, dissolve the glycosyl acceptor and AgOTf in anhydrous CH₂Cl₂ containing activated 4 Å molecular sieves.

    • Cool the mixture to the desired reaction temperature (e.g., -20°C).

    • Slowly add a solution of the freshly prepared 2-SAc galactosyl bromide donor in anhydrous CH₂Cl₂ to the acceptor mixture.

    • Stir the reaction at this temperature and monitor by TLC.

    • Upon completion, quench the reaction with a suitable reagent (e.g., triethylamine), dilute with CH₂Cl₂, and filter through celite.

    • Wash the filtrate with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution and purify the resulting β-linked 2-SAc-galactoside by silica gel column chromatography.

  • Desulfurization to yield the 2-deoxy-galactoside:

    • Dissolve the purified 2-SAc-galactoside in ethanol.

    • Add a suitable amount of Raney Nickel (or other desulfurization reagent).

    • Stir the reaction under a hydrogen atmosphere (or as required by the chosen reagent) at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, filter the catalyst, concentrate the filtrate, and purify the final 2-deoxy-galactoside product by silica gel column chromatography.

Protocol 2: Enzymatic Synthesis of β-2-Deoxy-D-galactopyranosides from Glycals

This protocol outlines an efficient, one-step enzymatic synthesis of alkyl or aryl β-D-2-deoxygalactopyranosides using β-galactosidase. This method offers high stereoselectivity under mild reaction conditions.[9]

Materials:

  • Galactal (3,4,6-tri-O-acetyl-D-galactal)

  • β-galactosidase (e.g., from Aspergillus oryzae)

  • Acceptor alcohol or phenol

  • Buffer solution (e.g., sodium phosphate buffer, pH adjusted for optimal enzyme activity)

  • Organic co-solvent (if required to dissolve the acceptor)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup:

    • Dissolve the galactal and the acceptor alcohol/phenol in the appropriate buffer solution. An organic co-solvent may be added to aid in the dissolution of hydrophobic acceptors.

    • Add β-galactosidase to the solution. The optimal enzyme concentration should be determined empirically.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation.

  • Reaction Monitoring and Workup:

    • Monitor the progress of the reaction by TLC or HPLC.

    • Once the reaction has reached completion or the desired conversion, terminate the reaction by heat inactivation of the enzyme or by adding a water-miscible organic solvent like ethanol or acetone to precipitate the enzyme.

    • Centrifuge or filter the mixture to remove the precipitated enzyme.

  • Purification:

    • Concentrate the supernatant under reduced pressure.

    • Purify the resulting 2-deoxy-galactoside product by silica gel column chromatography or other suitable chromatographic techniques.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by 2-deoxy-galactose glycoconjugates and a general workflow for their synthesis and evaluation.

Glycolysis_Inhibition cluster_cell Cancer Cell Glucose Glucose Hexokinase Hexokinase Glucose->Hexokinase Two_Deoxy_Gal 2-Deoxy-Galactose Two_Deoxy_Gal->Hexokinase G6P Glucose-6-P Hexokinase->G6P ATP->ADP Two_Deoxy_Gal_6P 2-Deoxy-Galactose-6-P Hexokinase->Two_Deoxy_Gal_6P ATP->ADP PGI Phosphoglucose Isomerase G6P->PGI Two_Deoxy_Gal_6P->PGI Inhibits F6P Fructose-6-P PGI->F6P Glycolysis Glycolysis F6P->Glycolysis ATP ATP Production Glycolysis->ATP Cell_Death Cell Death ATP->Cell_Death Depletion leads to

Caption: Inhibition of Glycolysis by 2-Deoxy-Galactose.

N_Glycosylation_Inhibition cluster_ER Endoplasmic Reticulum Dol_P Dolichol-P LLO_assembly Lipid-linked Oligosaccharide (LLO) Assembly Dol_P->LLO_assembly UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->LLO_assembly UDP_Man UDP-Mannose UDP_Man->LLO_assembly Two_Deoxy_GalF 2-Deoxy-2-fluoro-Galactose Two_Deoxy_GalF->LLO_assembly Inhibits LLO Completed LLO LLO_assembly->LLO OST Oligosaccharyltransferase (OST) LLO->OST Protein Nascent Polypeptide Protein->OST Glycoprotein N-linked Glycoprotein OST->Glycoprotein Wnt_Signaling_Inhibition cluster_cell Cervical Cancer Cell cluster_nucleus Two_DG 2-Deoxy-Glucose Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Two_DG->Destruction_Complex Promotes activity Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates Degradation Proteasomal Degradation Beta_Catenin->Degradation Targeted for Nucleus Nucleus Beta_Catenin->Nucleus Translocation TCF_LEF TCF/LEF Gene_Expression Target Gene Expression (Proliferation, Invasion) TCF_LEF->Gene_Expression Activates Experimental_Workflow start Design of 2-Deoxy-Galactose Glycoconjugate Target synthesis Synthesis start->synthesis chem_synth Chemical Synthesis (e.g., Glycosyl Halides, Glycals) synthesis->chem_synth enz_synth Enzymatic Synthesis (e.g., Glycosidases) synthesis->enz_synth purification Purification (Chromatography) chem_synth->purification enz_synth->purification characterization Characterization (NMR, MS, etc.) purification->characterization bio_eval Biological Evaluation characterization->bio_eval in_vitro In Vitro Assays (Enzyme Inhibition, Cell Viability) bio_eval->in_vitro in_vivo In Vivo Models (e.g., Animal studies) bio_eval->in_vivo mech_studies Mechanism of Action Studies (Signaling Pathway Analysis) in_vitro->mech_studies in_vivo->mech_studies drug_dev Lead Optimization and Drug Development mech_studies->drug_dev

References

Application Notes and Protocol for the Activation of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose is a versatile building block in synthetic carbohydrate chemistry, frequently employed in the synthesis of complex oligosaccharides and glycoconjugates. The absence of a hydroxyl group at the C-2 position makes it a key component in the preparation of 2-deoxy-galactosides, which are present in numerous bioactive natural products and pharmaceuticals. The benzyl ether protecting groups offer stability under a wide range of reaction conditions and can be readily removed via catalytic hydrogenation. This document provides a detailed protocol for the activation of this compound as a glycosyl donor using the N-iodosuccinimide (NIS) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) promoter system, a widely used method for the formation of glycosidic bonds.

Principle of Activation

The activation of a hemiacetal glycosyl donor like this compound for glycosylation is a crucial step. In the absence of a participating group at the C-2 position, controlling the stereoselectivity of the glycosidic linkage (α or β) can be challenging. The NIS/TMSOTf promoter system is a powerful combination for activating glycosyl donors, particularly those with a leaving group at the anomeric center. In the context of a hemiacetal, it is understood that an in-situ anomeric activation occurs. The reaction proceeds through the formation of a highly reactive oxocarbenium ion intermediate, which is then attacked by a nucleophilic glycosyl acceptor. The stereochemical outcome is influenced by factors such as the solvent, temperature, and the nature of the glycosyl acceptor.

Data Presentation: Representative Glycosylation Reactions

While a specific literature report detailing the glycosylation of this compound as a hemiacetal donor with NIS/TMSOTf was not identified, the following table presents data from analogous glycosylation reactions of 2-deoxy-sugars, often as thioglycoside donors, which are readily activated by this promoter system. These examples provide insight into the expected efficiency and stereoselectivity.

Glycosyl DonorGlycosyl AcceptorPromoter SystemSolventTemp. (°C)Yield (%)α:β Ratio
Phenyl 2-deoxy-3,4,6-tri-O-acetyl-1-thio-β-D-galactopyranosideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideNIS/TMSOTfCH₂Cl₂-20851:4
Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranosideMethyl 2,3,6-tri-O-benzoyl-α-D-glucopyranosideNIS/TfOHCH₂Cl₂-25 to 088>19:1 (α)
Glycosyl ortho-hexynylbenzoate (gluco)Secondary AlcoholNIS/TMSOTfCH₂Cl₂-40 to rt80-95Varies

Note: The data presented is from glycosylation reactions of structurally similar 2-deoxy glycosyl donors and is intended to be representative. Actual yields and stereoselectivities for the title compound may vary.

Experimental Protocol: Activation and Glycosylation

This protocol describes a general procedure for the activation of this compound and subsequent glycosylation with a generic alcohol acceptor using NIS and TMSOTf. Strictly anhydrous conditions are essential for the success of this reaction.

Materials:

  • This compound (Glycosyl Donor)

  • Glycosyl Acceptor (e.g., a primary or secondary alcohol)

  • N-Iodosuccinimide (NIS)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous Dichloromethane (DCM)

  • Activated 4 Å Molecular Sieves

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (1.0 equivalent) and activated 4 Å molecular sieves.

    • Dissolve the contents in anhydrous DCM.

    • In a separate flame-dried flask, dissolve this compound (1.2 - 1.5 equivalents) in anhydrous DCM.

  • Reaction Setup:

    • Cool the flask containing the glycosyl acceptor and molecular sieves to the desired temperature (typically between -40 °C and 0 °C).

    • Slowly add the solution of the glycosyl donor to the cooled acceptor solution via cannula or syringe.

    • Stir the mixture for 15-30 minutes at the same temperature.

  • Activation:

    • In a separate vial, prepare a solution of NIS (1.5 - 2.0 equivalents) in anhydrous DCM.

    • Slowly add the NIS solution to the reaction mixture.

    • After stirring for a few minutes, add a catalytic amount of TMSOTf (0.1 - 0.2 equivalents) dropwise. The reaction mixture may change color.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A new spot corresponding to the glycosylated product should appear, and the starting materials should be consumed. The reaction time can vary from 30 minutes to several hours depending on the reactivity of the acceptor.

  • Quenching and Work-up:

    • Once the reaction is complete, quench by adding a few drops of triethylamine.

    • Allow the mixture to warm to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the molecular sieves, and wash the pad with DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ solution, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired glycoside.

Mandatory Visualizations

Activation_Protocol_Workflow Experimental Workflow for Glycosylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification donor Dissolve Donor in Anhydrous DCM mix Combine Donor and Acceptor Solutions at Low Temp donor->mix acceptor Dissolve Acceptor & Sieves in Anhydrous DCM acceptor->mix activate Add NIS followed by catalytic TMSOTf mix->activate monitor Monitor by TLC activate->monitor quench Quench with Et3N monitor->quench wash Aqueous Work-up quench->wash purify Silica Gel Chromatography wash->purify product Purified Glycoside purify->product

Caption: Workflow for the activation and glycosylation of this compound.

Signaling_Pathway Proposed Activation Mechanism donor Glycosyl Donor (Hemiacetal) intermediate Oxocarbenium Ion Intermediate donor->intermediate Activation promoter NIS / TMSOTf product Glycosidic Bond Formation intermediate->product Nucleophilic Attack acceptor Glycosyl Acceptor (R-OH) final_product O-Glycoside product->final_product

Caption: Simplified mechanism for the activation of a hemiacetal glycosyl donor.

Application Notes and Protocols for the Stereoselective Synthesis of α- and β-2-Deoxy-Galactosides

Author: BenchChem Technical Support Team. Date: December 2025

The stereoselective synthesis of 2-deoxy-glycosides presents a significant challenge in carbohydrate chemistry, primarily due to the absence of a C2-directing group that typically controls the anomeric stereochemistry in glycosylation reactions.[1][2] This lack of a participating group often leads to mixtures of α- and β-anomers.[2] However, 2-deoxy-galactosides are crucial components of numerous biologically active natural products, making the development of stereoselective synthetic methods a high-priority area for researchers in medicinal chemistry and drug development.[3][4]

This document provides detailed application notes and experimental protocols for key methods in the stereoselective synthesis of both α- and β-2-deoxy-galactosides, tailored for researchers, scientists, and drug development professionals.

Stereoselective Synthesis of β-2-Deoxy-Galactosides

The construction of the β-glycosidic linkage in 2-deoxy-sugars is notoriously difficult.[5] Several strategies have been developed to overcome this challenge, including the use of specific glycosyl donors and reagent-controlled approaches.[1][6]

Method: Glycosylation using 2-Deoxy-2-Halogalactopyranosyl Donors

Application Note: This method utilizes 2-deoxy-2-bromo- or 2-deoxy-2-iodo-galactopyranosyl donors to achieve β-selectivity. The stereochemical outcome is highly dependent on the protecting groups on the glycosyl donor. Studies have shown that using 6-deoxy-3,4-carbonate-protected galactosyl donors results in good to excellent selectivity for the β-glycosidic linkage.[3][7] This approach is valuable for synthesizing 2,6-dideoxy-β-galactoside units, which are found in aureolic acid antibiotics like mithramycin.[3][7] The reaction typically involves activating the glycosyl donor with a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf).[7]

Experimental Workflow:

node_reagent node_reagent node_process node_process node_product node_product node_start node_start start Start: 2-Deoxy-2-Iodo-Galactosyl Donor + Glycosyl Acceptor dissolve Dissolve in CH2Cl2 start->dissolve 1 cool Cool to -78°C to 0°C dissolve->cool 2 add_activator Add Lewis Acid (e.g., TBSOTf) cool->add_activator 3 react Stir under N2 (Monitor by TLC) add_activator->react 4 quench Quench Reaction (e.g., Et3N or sat. NaHCO3) react->quench 5 workup Aqueous Work-up & Extraction quench->workup 6 purify Purification (Flash Chromatography) workup->purify 7 product Product: β-2-Deoxy-Galactoside purify->product 8

Caption: Workflow for β-selective glycosylation using a 2-halo-galactosyl donor.

Experimental Protocol: General Procedure for TBSOTf-promoted Glycosylation of a 2-Deoxy-2-Iodo-Galactosyl Donor.[7]

  • Dry all glassware in an oven and cool under a stream of dry nitrogen.

  • To a solution of the glycosyl acceptor (1.0 equiv) and the 2-deoxy-2-iodo-galactosyl donor (2.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere, add 4Å molecular sieves.

  • Cool the mixture to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.

  • Add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (0.3 equiv) dropwise to the stirred solution.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding triethylamine (Et₃N) or saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Allow the mixture to warm to room temperature, then dilute with CH₂Cl₂ and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired β-2-deoxy-galactoside.

Data Summary:

Donor Type Acceptor Conditions Yield (%) α:β Ratio Reference
2-Deoxy-2-iodo-galactosyl acetate Model Acceptor 7 TMSOTf, CH₂Cl₂, 0°C 75 1 : 1.5 [3]
6-Deoxy-3,4-carbonate-protected 2-iodo-donor 39 Model Acceptor 7 TBSOTf, CH₂Cl₂, -78°C 84 1 : 12 [7]
6-Deoxy-3,4-carbonate-protected 2-iodo-donor 39 Model Acceptor 13 TBSOTf, CH₂Cl₂, -78°C 87 1 : 15 [7]

| 6-Deoxy-3,4-carbonate-protected 2-bromo-donor 37 | Model Acceptor 7 | TMSOTf, CH₂Cl₂, 0°C | 81 | >1 : 20 |[7] |

Method: Anomeric O-Alkylation

Application Note: Anomeric O-alkylation provides a powerful and highly stereoselective route to 2-deoxy-β-glycosides.[8] This method reverses the roles of the traditional glycosyl donor and acceptor; the deprotonated anomeric hydroxyl group of a 2-deoxy-galactosyl lactol acts as the nucleophile, attacking an electrophile.[9] The reaction proceeds with high β-selectivity, which is attributed to a powerful stereoelectronic effect known as the β-effect, where the equatorial anomeric alkoxide is significantly more nucleophilic than the axial one.[8] This protocol avoids the need for unstable glycosyl donors and often provides the β-anomer exclusively.

Reaction Pathway:

node_reagent node_reagent node_intermediate node_intermediate node_process node_process node_product node_product lactol 2-Deoxy-Galactosyl Lactol alkoxide Anomeric Alkoxide (Axial-Equatorial Equilibrium) lactol->alkoxide + Base base Base (NaH) in Dioxane sn2 SN2 Attack by Equatorial Alkoxide alkoxide->sn2 More Nucleophilic electrophile Electrophile (E+) electrophile->sn2 product β-2-Deoxy-Galactoside sn2->product

Caption: Anomeric O-alkylation pathway for β-2-deoxy-galactoside synthesis.

Experimental Protocol: General Procedure for Anomeric O-Alkylation.[8]

  • Dry all glassware in an oven and cool under a stream of dry nitrogen.

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous dioxane at room temperature, add a solution of the 2-deoxy-galactosyl lactol (1.0 equiv) in dioxane.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the electrophile (e.g., an alkyl or aryl triflate, 1.2 equiv).

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-deoxy-β-glycoside.

Data Summary:

Lactol Electrophile Conditions Yield (%) α:β Ratio Reference
2,6-dideoxy-3,4-di-O-benzyl-D-galactal-derived lactol Naphthylmethyl Bromide NaH, Dioxane, 23°C 91 only β [8]
2,6-dideoxy-3,4-di-O-benzyl-D-galactal-derived lactol Benzyl Bromide NaH, Dioxane, 23°C 93 only β [8]

| 2-deoxy-3,4,6-tri-O-benzyl-D-galactal-derived lactol | Naphthylmethyl Bromide | NaH, Dioxane, 23°C | 94 | only β |[8] |

Stereoselective Synthesis of α-2-Deoxy-Galactosides

While often the thermodynamically favored product, achieving high α-selectivity in 2-deoxy-galactosylations requires specific strategies to outcompete the formation of the β-anomer.

Method: Phenanthroline-Assisted Glycosylation from Glycals

Application Note: This modern approach provides a mild and operationally simple method for synthesizing α-2-deoxy glycosides.[10] The strategy involves the in situ generation of a 2-deoxy glycosyl chloride from a corresponding protected galactal by treatment with HCl. The subsequent glycosylation with an alcohol or phenol is promoted by a substoichiometric amount of 1,10-phenanthroline. This additive is proposed to have a synergistic effect, leading to high yields and synthetically useful α-selectivity.[10] The use of a 3,4-O-disiloxane protecting group on the glycal donor has been shown to significantly enhance the α-selectivity of the reaction.[10]

Experimental Workflow:

node_reagent node_reagent node_process node_process node_product node_product node_start node_start start Start: Protected Galactal gen_chloride In situ generation of Glycosyl Chloride (with HCl) start->gen_chloride 1 add_reagents Add Glycosyl Acceptor + 1,10-Phenanthroline (10 mol%) gen_chloride->add_reagents 2 react Stir in MTBE (Monitor by TLC) add_reagents->react 3 workup Aqueous Work-up & Extraction react->workup 4 purify Purification (Flash Chromatography) workup->purify 5 product Product: α-2-Deoxy-Galactoside purify->product 6

Caption: Workflow for phenanthroline-assisted α-2-deoxy-galactoside synthesis.

Experimental Protocol: General Procedure for Phenanthroline-Assisted α-Glycosylation.[10]

  • Dry all glassware in an oven and cool under a stream of dry nitrogen.

  • Prepare the 2-deoxy-galactosyl chloride donor in situ by treating the corresponding protected galactal with a solution of HCl in an appropriate solvent.

  • In a separate flask under nitrogen, dissolve the glycosyl acceptor (1.0 equiv) and 1,10-phenanthroline (0.1 equiv) in methyl tert-butyl ether (MTBE).

  • Add the freshly prepared solution of the 2-deoxy-galactosyl chloride donor (1.2 equiv) to the acceptor solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction with MTBE and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue via flash column chromatography on silica gel to obtain the α-2-deoxy-galactoside.

Data Summary:

Glycal Donor Protecting Group Acceptor Conditions Yield (%) α:β Ratio Reference
3,4,6-Tri-O-benzyl (Galactal) Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside 10 mol% Phen, MTBE 92 81:19 [10]
3,4-O-disiloxane, 6-O-benzyl (Galactal) Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside 10 mol% Phen, MTBE 89 >99:1 (only α) [10]
3,4-O-disiloxane, 6-O-benzyl (Galactal) (-)-Menthol 10 mol% Phen, MTBE 90 >99:1 (only α) [10]

| 3,4-O-disiloxane, 6-O-benzyl (Galactal) | Cholestanol | 10 mol% Phen, MTBE | 71 | >99:1 (only α) |[10] |

Method: Organocatalytic Glycosylation of Galactals

Application Note: This method employs a thiourea-based organocatalyst for the glycosylation of protected galactals, yielding oligosaccharides with a 2-deoxy-galactoside moiety.[11] The reaction is highly stereoselective for the α-linkage and is proposed to proceed via a syn-addition mechanism.[11] An alcohol-thiourea complex is thought to deliver a proton selectively to the less hindered face of the galactal, followed by a rapid collapse of the transient ion pair to give the α-product.[6] This organocatalytic approach offers mild reaction conditions which are beneficial for achieving high stereocontrol.[6]

Proposed Mechanism:

node_reagent node_reagent node_intermediate node_intermediate node_process node_process node_product node_product galactal Protected Galactal protonation syn-Protonation of Galactal galactal->protonation catalyst Thiourea Catalyst + Acceptor-OH complex Alcohol-Thiourea Complex catalyst->complex complex->protonation ion_pair Transient Ion Pair protonation->ion_pair collapse Rapid Collapse ion_pair->collapse product α-2-Deoxy-Galactoside collapse->product

Caption: Proposed pathway for thiourea-catalyzed α-selective glycosylation.

Experimental Protocol: Note: A detailed, step-by-step protocol for this specific reaction is not available in the provided search results. The following is a generalized protocol based on typical organocatalytic glycosylations.

  • Dry all glassware in an oven and cool under a stream of dry nitrogen.

  • In a vial, dissolve the protected galactal (1.0 equiv), the glycosyl acceptor (1.2 equiv), and the thiourea organocatalyst (0.1 - 0.2 equiv) in an anhydrous, non-polar solvent (e.g., toluene or dichloromethane).

  • Add 4Å molecular sieves to the mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature) under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the molecular sieves and concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the α-2-deoxy-galactoside.

Data Summary: Quantitative data such as yields and specific α:β ratios for a range of substrates are not detailed in the provided search results but the method is described as "highly stereoselective for α-linkages".[11]

References

Application Notes and Protocols for Solid-Phase Oligosaccharide Synthesis using 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose in solid-phase oligosaccharide synthesis (SPOS). This building block is a valuable component for the synthesis of complex glycans, particularly those containing 2-deoxy-galactose residues, which are features of various biologically active molecules.

The absence of a hydroxyl group at the C-2 position presents unique challenges in glycosylation, primarily in controlling the stereoselectivity of the glycosidic bond formation. Solid-phase synthesis offers a streamlined approach to overcome some of these challenges by simplifying purification and enabling the use of excess reagents to drive reactions to completion.

Key Advantages of Using this compound in SPOS:
  • Benzyl Protecting Groups: The benzyl ethers at the C-3, C-4, and C-6 positions are stable under a wide range of reaction conditions used in SPOS, yet they can be removed under mild hydrogenolysis conditions in the final deprotection step.

  • Versatility: This building block can be converted into various glycosyl donors, such as thioglycosides or glycosyl phosphates, making it compatible with different activation strategies in automated and manual solid-phase synthesis.[1][2]

  • Simplified Purification: The solid-phase methodology allows for the removal of excess reagents and byproducts by simple filtration and washing of the resin support, eliminating the need for tedious chromatographic purification of intermediates.[3]

Data Presentation

The following tables summarize representative quantitative data for the solid-phase synthesis of a hypothetical trisaccharide using a 2-deoxy-galactosyl donor. The data is compiled from typical yields reported in solid-phase oligosaccharide synthesis literature.

Table 1: Resin Loading and Glycosylation Efficiency

StepDescriptionParameterValue
1. Resin Loading Attachment of the first monosaccharide (acceptor) to the solid support (e.g., Merrifield resin).Loading Capacity0.5 mmol/g
2. First Coupling Glycosylation of the resin-bound acceptor with 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranosyl donor.Coupling Yield (per step)~95%
3. Second Coupling Glycosylation with a third monosaccharide donor.Coupling Yield (per step)~92%
4. Overall Yield Calculated based on initial resin loading and coupling efficiencies before cleavage and deprotection.Overall Resin-Bound Yield~87%

Table 2: Cleavage and Deprotection Yields

StepDescriptionYield
1. Cleavage from Resin Release of the protected trisaccharide from the solid support using trifluoroacetic acid (TFA).>90%
2. Global Deprotection Removal of all protecting groups (e.g., benzyl ethers) by hydrogenolysis.>85%
3. Final Product Yield Overall yield of the purified trisaccharide after all steps.~70-75%

Experimental Protocols

The following are detailed protocols for the key steps in the solid-phase synthesis of an oligosaccharide using a 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranosyl donor. These protocols are based on established methods in automated and manual solid-phase synthesis.[1][3]

Protocol 1: Preparation of the Glycosyl Donor (Thioglycoside)

This protocol describes the conversion of this compound to a more reactive thioglycoside donor, suitable for SPOS.

Materials:

  • This compound

  • Thiophenol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Standard workup and purification reagents (saturated NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)

Procedure:

  • Dissolve this compound (1.0 eq) and thiophenol (1.5 eq) in anhydrous DCM under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Add BF₃·OEt₂ (2.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to yield the phenyl 3,4,6-tri-O-benzyl-1-thio-2-deoxy-D-galactopyranoside.

Protocol 2: Solid-Phase Oligosaccharide Synthesis Cycle

This protocol outlines a single glycosylation cycle on a solid support, which is repeated for each monosaccharide addition. This can be performed manually or on an automated synthesizer.[1][4]

Materials:

  • Glycosyl acceptor-loaded resin (e.g., on Merrifield or TentaGel resin)

  • Phenyl 3,4,6-tri-O-benzyl-1-thio-2-deoxy-D-galactopyranoside (glycosyl donor)

  • Activator: N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH) or Silver triflate (AgOTf)

  • Anhydrous DCM and Diethyl ether

  • Capping solution: Acetic anhydride and pyridine in DCM

  • Deprotection solution for temporary protecting groups (e.g., for Fmoc: 20% piperidine in DMF)

Procedure (One Cycle):

  • Resin Swelling: Swell the acceptor-loaded resin in anhydrous DCM in a reaction vessel for 30 minutes.

  • Temporary Protecting Group Removal (if applicable): Treat the resin with the appropriate deprotection solution to expose the hydroxyl group for glycosylation. Wash the resin thoroughly with DCM.

  • Glycosylation: a. Dissolve the thioglycoside donor (3-5 eq) and NIS (3-5 eq) in anhydrous DCM/diethyl ether. b. Add the solution to the swollen resin and agitate. c. Cool the mixture to -40 °C. d. Add a catalytic amount of TfOH or AgOTf. e. Allow the reaction to proceed for 1-2 hours, gradually warming to room temperature. f. Drain the reaction vessel and wash the resin extensively with DCM, methanol, and DCM.

  • Capping (Optional but Recommended): Treat the resin with the capping solution for 30 minutes to block any unreacted hydroxyl groups. Wash the resin thoroughly with DCM.

Protocol 3: Cleavage and Global Deprotection

This protocol describes the release of the synthesized oligosaccharide from the solid support and the removal of all protecting groups.

Materials:

  • Oligosaccharide-bound resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Methanol, Acetic acid

  • Filtration and purification supplies (Celite, C18 Sep-Pak cartridge)

Procedure:

  • Cleavage: a. Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature. b. Filter the resin and collect the filtrate. c. Wash the resin with additional TFA and DCM. d. Combine the filtrates and concentrate under reduced pressure.

  • Global Deprotection (Hydrogenolysis): a. Dissolve the crude, cleaved oligosaccharide in a mixture of methanol and acetic acid. b. Add 10% Pd/C catalyst. c. Stir the mixture under an atmosphere of H₂ (balloon or Parr hydrogenator) for 12-24 hours. d. Monitor the reaction by TLC or Mass Spectrometry. e. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. f. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the deprotected oligosaccharide using a C18 Sep-Pak cartridge or by size-exclusion chromatography.

Visualizations

Experimental Workflow for Solid-Phase Oligosaccharide Synthesis

SPOS_Workflow cluster_ResinPrep Resin Preparation cluster_SynthesisCycle Synthesis Cycle (Repeated) cluster_FinalSteps Final Steps Resin Solid Support (e.g., Merrifield Resin) Loading Load First Monosaccharide (Acceptor) Resin->Loading Linker Attachment Deprotection Temporary Group Deprotection Loading->Deprotection Start Synthesis Coupling Glycosylation with 3,4,6-Tri-O-benzyl-2-deoxy- D-galactopyranosyl Donor Deprotection->Coupling Expose Nucleophile Capping Capping of Unreacted Sites Coupling->Capping Chain Elongation Capping->Deprotection Next Cycle Cleavage Cleavage from Solid Support Capping->Cleavage Final Cycle GlobalDeprotection Global Deprotection (Hydrogenolysis) Cleavage->GlobalDeprotection Purification Purification GlobalDeprotection->Purification FinalProduct Pure Oligosaccharide Purification->FinalProduct

Caption: Workflow for solid-phase oligosaccharide synthesis.

Logical Relationship of Key Components

Components_Relationship BuildingBlock 3,4,6-Tri-O-benzyl- 2-deoxy-D-galactopyranose GlycosylDonor Activated Glycosyl Donor (e.g., Thioglycoside) BuildingBlock->GlycosylDonor Activation Oligosaccharide Protected Oligosaccharide on Resin GlycosylDonor->Oligosaccharide Glycosylation SolidSupport Solid Support (e.g., Merrifield Resin) Acceptor Resin-Bound Acceptor SolidSupport->Acceptor Loading Acceptor->Oligosaccharide Coupling FinalProduct Deprotected Oligosaccharide Oligosaccharide->FinalProduct Cleavage & Deprotection

Caption: Relationship of key components in the synthesis.

References

Protecting Group Strategies for the Synthesis of 2-Deoxy-Oligosaccharides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-deoxy-oligosaccharides, integral components of numerous bioactive natural products, presents a formidable challenge in carbohydrate chemistry. The absence of a substituent at the C2 position precludes the use of traditional neighboring group participation to control stereoselectivity at the anomeric center, necessitating carefully designed protecting group strategies. These strategies are crucial for differentiating the numerous hydroxyl groups, modulating reactivity, and ultimately achieving the desired stereochemical outcome in glycosylation reactions. This document provides detailed application notes and protocols for key protecting group manipulations in the synthesis of 2-deoxy-oligosaccharides.

Core Concepts in Protecting Group Strategy

The successful synthesis of complex 2-deoxy-oligosaccharides hinges on the principles of orthogonal protection . This strategy employs a set of protecting groups that can be removed under specific and mutually exclusive conditions, allowing for the selective deprotection of a single hydroxyl group for subsequent glycosylation without affecting other protected positions.[1][2][3] The choice of protecting groups also profoundly influences the reactivity of the glycosyl donor, a concept known as the armed-disarmed strategy .[4] Electron-withdrawing groups (e.g., acyl groups) tend to "disarm" the glycosyl donor, making it less reactive, while electron-donating groups (e.g., benzyl ethers) "arm" it.

Common Protecting Groups for Hydroxyl Functions

A variety of protecting groups are employed in carbohydrate chemistry, each with its own set of conditions for installation and removal.[5][6] The selection of appropriate protecting groups is paramount for a successful synthetic campaign.

Table 1: Common Protecting Groups for Hydroxyl Groups in 2-Deoxy-Sugar Synthesis

Protecting GroupAbbreviationInstallation ReagentsRemoval ConditionsCharacteristics & Applications
Benzyl etherBnBenzyl bromide (BnBr), NaHCatalytic hydrogenation (H₂, Pd/C)Stable to a wide range of acidic and basic conditions. Often used as a "permanent" protecting group during oligosaccharide assembly.[5]
p-Methoxybenzyl etherPMBp-Methoxybenzyl chloride (PMBCl), NaHOxidative cleavage (DDQ, CAN)Orthogonal to benzyl ethers. Can be removed under milder conditions that do not affect Bn groups.[5]
Silyl ethers (e.g., TBDMS, TIPS, TBDPS)TBDMS, TIPS, TBDPSTBDMSCl, ImidazoleFluoride ion (TBAF)Steric bulk can be tuned for selective protection of primary vs. secondary hydroxyls. Generally labile to acidic conditions.[6]
Acetyl esterAcAcetic anhydride, PyridineBasic hydrolysis (NaOMe, MeOH)Can be prone to migration.[6] Often used for global protection or as a temporary protecting group.
Benzoyl esterBzBenzoyl chloride, PyridineBasic hydrolysis (NaOMe, MeOH)More stable than acetyl esters.[7]
Pivaloyl esterPivPivaloyl chloride, PyridineHarsher basic hydrolysisSterically hindered, providing high stability.[7]
Levulinoyl esterLevLevulinic acid, DCCHydrazine acetateOrthogonal to many other ester groups.[8]
Benzylidene acetalBnBenzaldehyde dimethyl acetal, CSAAcidic hydrolysis or hydrogenolysisConformationally locks pyranose rings, often used to protect the 4,6-hydroxyls in hexopyranosides.[5]

Experimental Protocols

The following protocols provide detailed methodologies for the introduction and removal of key protecting groups relevant to 2-deoxy-oligosaccharide synthesis.

Protocol 1: Benzylation of Hydroxyl Groups

Objective: To protect hydroxyl groups as benzyl ethers, which are stable to a wide range of reaction conditions.

Materials:

  • Carbohydrate substrate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carbohydrate substrate in anhydrous DMF at 0 °C under an argon atmosphere, add NaH (1.5 equivalents per hydroxyl group to be protected) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add BnBr (1.5 equivalents per hydroxyl group) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and quench cautiously with MeOH.

  • Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Selective Removal of a p-Methoxybenzyl (PMB) Ether

Objective: To selectively deprotect a hydroxyl group protected as a PMB ether in the presence of benzyl ethers.

Materials:

  • PMB-protected carbohydrate

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the PMB-protected carbohydrate in a mixture of DCM and water (e.g., 18:1 v/v).

  • Add DDQ (1.2 equivalents) in one portion at room temperature.

  • Stir the reaction mixture vigorously. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is colorless.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Introduction of a Silyl Ether (TBDMS) Protecting Group

Objective: To protect a primary hydroxyl group selectively with a bulky silyl ether.

Materials:

  • Carbohydrate substrate with a primary hydroxyl group

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carbohydrate substrate in anhydrous DMF.

  • Add imidazole (2.5 equivalents) and TBDMSCl (1.2 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, dilute with EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 4: Removal of a Silyl Ether (TBDMS) Protecting Group

Objective: To deprotect a TBDMS-protected hydroxyl group.

Materials:

  • TBDMS-protected carbohydrate

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TBDMS-protected carbohydrate in THF.

  • Add TBAF (1.1 equivalents) at room temperature.

  • Stir the reaction mixture and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by silica gel column chromatography.

Logical Workflow for Oligosaccharide Synthesis

The synthesis of a target oligosaccharide requires a retro-synthetic analysis to devise a suitable protecting group strategy. This involves identifying the monosaccharide building blocks and determining the sequence of glycosylation and deprotection steps.

logical_workflow A Target 2-Deoxy-Oligosaccharide B Retrosynthetic Analysis A->B C Identify Monosaccharide Building Blocks B->C D Design Orthogonal Protecting Group Strategy B->D E Synthesis of Glycosyl Donor D->E F Synthesis of Glycosyl Acceptor D->F G Glycosylation E->G F->G H Selective Deprotection G->H I Further Glycosylation or Final Deprotection H->G Iterate for larger oligosaccharides H->I J Purification and Characterization I->J

Caption: Retrosynthetic planning for 2-deoxy-oligosaccharide synthesis.

Signaling Pathway for Protecting Group Selection

The choice of protecting groups is dictated by the desired final product and the reaction conditions that will be encountered during the synthesis.

protecting_group_selection cluster_conditions Reaction Conditions cluster_groups Protecting Group Stability Acid Acidic Base Basic Reductive Reductive (e.g., H2, Pd/C) Bn Benzyl (Bn) Reductive->Bn Cleaved Oxidative Oxidative (e.g., DDQ) PMB p-Methoxybenzyl (PMB) Oxidative->PMB Cleaved Bn->Acid Stable Bn->Base Stable PMB->Acid Stable PMB->Base Stable Silyl Silyl Silyl->Acid Labile Silyl->Base Stable Acyl Acyl Acyl->Acid Stable Acyl->Base Labile

Caption: Stability of common protecting groups to different reaction conditions.

The strategic application of these protecting groups and protocols enables the controlled and sequential assembly of 2-deoxy-oligosaccharides, paving the way for the synthesis of complex glycoconjugates for biological studies and drug development. Careful planning and execution of these protection and deprotection steps are critical for maximizing yields and achieving the desired stereochemical purity.

References

Application Notes and Protocols for the Synthesis of 2-Deoxy-Galactose Containing Gangliosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemoenzymatic synthesis of ganglioside analogues containing a 2-deoxy-galactose moiety. The incorporation of 2-deoxy-sugars into biologically active molecules is a key strategy in medicinal chemistry to enhance stability, modulate activity, and probe structure-activity relationships. This document outlines a robust chemoenzymatic approach for the synthesis of a 2'-deoxy-galactose analogue of the ganglioside GM3, a molecule of significant interest in cancer immunotherapy and neurobiology.

Introduction

Gangliosides are sialic acid-containing glycosphingolipids that play crucial roles in cell recognition, adhesion, and signal transduction.[1] The modification of their carbohydrate structure offers a powerful tool for developing novel therapeutic agents and research probes. The replacement of the C2 hydroxyl group on the galactose unit of a ganglioside with a hydrogen atom can lead to increased resistance to enzymatic degradation by glycosidases and may alter the binding affinity to receptors and antibodies.

This protocol describes a state-of-the-art chemoenzymatic strategy. This approach combines the flexibility of chemical synthesis for creating the modified glycan core with the high stereoselectivity of enzymatic synthesis for the sialylation step.[2] The overall strategy involves three key stages:

  • Chemical Synthesis of a 2'-Deoxy-Lactosyl Sphingosine Acceptor: A multi-step chemical synthesis to create the core disaccharide-lipid structure where the galactose residue is replaced by 2-deoxy-galactose.

  • Enzymatic Sialylation: Utilization of a sialyltransferase to attach a sialic acid moiety to the 2'-deoxy-lactosyl sphingosine acceptor, forming the 2'-deoxy-GM3 sphingosine.

  • Chemical N-Acylation: The final step involves the chemical attachment of a fatty acid chain to the sphingosine base to yield the target 2'-deoxy-GM3 ganglioside.

Data Presentation

Table 1: Summary of Key Synthetic Steps and Representative Yields
StepDescriptionStarting MaterialsKey ReagentsProductRepresentative Yield (%)
1Chemical synthesis of 2'-Deoxy-Lactosyl SphingosineProtected 2-deoxy-galactose donor, protected glucose acceptor, sphingosine precursorGlycosylation promoters (e.g., TMSOTf), deprotection reagents2'-Deoxy-Lactosyl Sphingosine30-40 (over multiple steps)
2Enzymatic Sialylation2'-Deoxy-Lactosyl Sphingosine, CMP-Neu5AcSialyltransferase (e.g., ST3Gal-V)2'-Deoxy-GM3 Sphingosine85-95
3Chemical N-Acylation2'-Deoxy-GM3 Sphingosine, Fatty acyl chlorideBase (e.g., NaHCO3), THF/water2'-Deoxy-GM3 Ganglioside>95

Note: Yields are estimates based on similar syntheses of ganglioside analogues and may vary depending on specific reaction conditions and substrate batches.

Experimental Protocols

Protocol 1: Chemical Synthesis of 2'-Deoxy-Lactosyl Sphingosine (Hypothetical Route)

This protocol outlines a plausible, though not yet published, chemical synthesis for the key intermediate, 2'-deoxy-lactosyl sphingosine. The synthesis of 2-deoxy-glycosides is challenging due to the absence of a C2-participating group to control stereoselectivity.[3] This protocol is based on established methods for the synthesis of lactosyl ceramides and 2-deoxy-glycosides.[4][5][6]

Materials:

  • Protected 2-deoxy-D-galactosyl donor (e.g., 3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl bromide)

  • Protected glucosyl-sphingosine acceptor with a free 4-hydroxyl group

  • Anhydrous dichloromethane (DCM)

  • Silver trifluoromethanesulfonate (AgOTf) or other suitable glycosylation promoter

  • Molecular sieves (4 Å)

  • Triethylamine (TEA)

  • Sodium methoxide (NaOMe) in methanol

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

  • Glycosylation:

    • To a solution of the protected glucosyl-sphingosine acceptor (1.0 eq) and activated 4 Å molecular sieves in anhydrous DCM at -40 °C, add the protected 2-deoxy-D-galactosyl donor (1.5 eq).

    • Stir the mixture for 30 minutes under an inert atmosphere (argon or nitrogen).

    • Add the glycosylation promoter (e.g., AgOTf, 1.5 eq) and stir the reaction at -40 °C, allowing it to slowly warm to room temperature over 16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with TEA, dilute with DCM, and filter through celite.

    • Wash the filtrate with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the protected 2'-deoxy-lactosyl sphingosine.

  • Deprotection:

    • Dissolve the protected disaccharide in a mixture of DCM and methanol.

    • Add a catalytic amount of NaOMe in methanol and stir at room temperature.

    • Monitor the reaction by TLC until all protecting groups are removed.

    • Neutralize the reaction with Amberlite IR120 H+ resin, filter, and concentrate the filtrate.

    • Purify the final product, 2'-deoxy-lactosyl sphingosine, by C18 solid-phase extraction.

Protocol 2: Enzymatic Synthesis of 2'-Deoxy-GM3 Sphingosine

This protocol utilizes a sialyltransferase to add N-acetylneuraminic acid (Neu5Ac) to the 2'-deoxy-lactosyl sphingosine acceptor. Studies have shown that some sialyltransferases, particularly ST3Gal enzymes, can accommodate modifications at the C2 position of the terminal galactose.[7]

Materials:

  • 2'-Deoxy-Lactosyl Sphingosine (from Protocol 1)

  • CMP-N-acetylneuraminic acid (CMP-Neu5Ac)

  • Recombinant α2,3-sialyltransferase (e.g., ST3Gal-V)

  • Tris-HCl buffer (pH 7.5)

  • MgCl2

  • C18 solid-phase extraction cartridges

Procedure:

  • In a reaction vessel, dissolve 2'-deoxy-lactosyl sphingosine (1.0 eq) and CMP-Neu5Ac (1.5 eq) in Tris-HCl buffer containing MgCl2.

  • Add the sialyltransferase to the reaction mixture.

  • Incubate the reaction at 37°C with gentle shaking for 24-48 hours.

  • Monitor the reaction progress by TLC or Mass Spectrometry.

  • Upon completion, purify the reaction mixture using a C18 solid-phase extraction cartridge. Elute with a stepwise gradient of methanol in water.

  • Combine the fractions containing the product and lyophilize to obtain pure 2'-deoxy-GM3 sphingosine.

Protocol 3: Chemical N-Acylation of 2'-Deoxy-GM3 Sphingosine

This final step introduces the fatty acid chain to complete the synthesis of the 2'-deoxy-GM3 ganglioside.[8]

Materials:

  • 2'-Deoxy-GM3 Sphingosine (lyophilized, from Protocol 2)

  • Fatty acyl chloride (e.g., palmitoyl chloride, 1.5 eq)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • C18 solid-phase extraction cartridges

Procedure:

  • Dissolve the lyophilized 2'-deoxy-GM3 sphingosine (1.0 eq) in a 1:1 mixture of THF and saturated aqueous NaHCO3.

  • To this vigorously stirred solution, add a solution of the fatty acyl chloride (1.5 eq) in THF dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Purify the resulting aqueous solution by C18 solid-phase extraction, eluting with a methanol/water gradient.

  • Combine the pure fractions and lyophilize to obtain the final 2'-deoxy-GM3 ganglioside product.

Mandatory Visualizations

Chemoenzymatic Synthesis Workflow

G cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis cluster_final_chemical Final Chemical Step donor Protected 2-Deoxy-Galactose Donor glycosylation Glycosylation donor->glycosylation acceptor Protected Glucosyl-Sphingosine Acceptor acceptor->glycosylation protected_disaccharide Protected 2'-Deoxy-Lactosyl Sphingosine glycosylation->protected_disaccharide deprotection Deprotection protected_disaccharide->deprotection deoxy_lac_sph 2'-Deoxy-Lactosyl Sphingosine deprotection->deoxy_lac_sph sialylation Enzymatic Sialylation (ST3Gal-V) deoxy_lac_sph->sialylation cmp_neu5ac CMP-Neu5Ac cmp_neu5ac->sialylation deoxy_gm3_sph 2'-Deoxy-GM3 Sphingosine sialylation->deoxy_gm3_sph acylation N-Acylation deoxy_gm3_sph->acylation acyl_chloride Fatty Acyl Chloride acyl_chloride->acylation final_product 2'-Deoxy-GM3 Ganglioside acylation->final_product G cluster_membrane Plasma Membrane (Lipid Raft) egfr EGFR ras Ras egfr->ras Activates deoxy_gm3 2'-Deoxy-GM3 deoxy_gm3->egfr Modulates Inhibition (?) egf EGF egf->egfr Binds raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation

References

The Pivotal Role of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose is a versatile and valuable building block in the field of medicinal chemistry. Its unique structural features, particularly the absence of a hydroxyl group at the C-2 position and the presence of benzyl protecting groups, make it an ideal starting material for the synthesis of complex carbohydrates and glycoconjugates with significant therapeutic potential. The benzyl ethers provide stability during various chemical transformations and can be readily removed under mild conditions, allowing for regioselective modifications.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of saponin-based immunoadjuvants.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its role as a glycosyl donor for the synthesis of oligosaccharides and glycoconjugates. The 2-deoxy nature of this sugar is of particular importance as 2-deoxy-sugars are integral components of numerous bioactive natural products, including various antibiotics and anticancer agents. The absence of the C-2 hydroxyl group can significantly influence the biological activity of these molecules, often enhancing their efficacy and stability.[2]

One of the most significant applications of this compound is in the synthesis of saponin-based immunoadjuvants, such as QS-21 and its analogues. QS-21 is a potent adjuvant used in human vaccines, and its complex structure includes a linear oligosaccharide domain.[1][3] Synthetic and semi-synthetic approaches to QS-21 and its variants often utilize building blocks derived from 2-deoxy-sugars to explore structure-activity relationships and develop adjuvants with improved therapeutic profiles.[3]

Data Presentation: Glycosylation Reactions with 2-Deoxy-Galactosyl Donors

The efficiency of glycosylation reactions is crucial for the successful synthesis of complex carbohydrates. The following table summarizes representative quantitative data for glycosylation reactions involving 2-deoxy-galactosyl donors, highlighting the yields and stereoselectivity achieved under various conditions.

Glycosyl DonorGlycosyl AcceptorPromoter/ActivatorSolventYield (%)Anomeric Ratio (α:β)Reference
2-Azido-3,4,6-tri-O-benzyl-2-deoxy-D-galactopyranosyl trichloroacetimidateMethyl 2,3,6-tri-O-benzoyl-α-D-glucopyranosideTMSOTfDCM751:2.5[4]
2-Azido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl trichloroacetimidateMethyl 2,3,6-tri-O-benzoyl-α-D-glucopyranosideTMSOTfDCM8211:1[4]
2-Deoxy-3,4,6-tri-O-benzyl-α-D-galactopyranosyl chloride1,2:3,4-di-O-isopropylidine-α-D-galactopyranoside1,10-phenanthrolineTHF92α only[5]
Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside4-Methoxyphenyl 2,3,6-tri-O-benzoyl-β-D-galactopyranosideNIS/TMSOTfNot Specified95Not Specified[2]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of a glycosyl donor from this compound and its subsequent use in a glycosylation reaction, as well as a standard debenzylation procedure.

Protocol 1: Preparation of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranosyl Trichloroacetimidate (Glycosyl Donor)

This protocol describes the conversion of this compound to a more reactive trichloroacetimidate donor.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trichloroacetonitrile

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add trichloroacetonitrile (5.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of DBU (0.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a few drops of acetic acid.

  • Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired glycosyl trichloroacetimidate donor.

Protocol 2: Glycosylation with 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranosyl Trichloroacetimidate

This protocol outlines a general procedure for the glycosylation of an alcohol with the prepared glycosyl donor.

Materials:

  • 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranosyl trichloroacetimidate (Glycosyl Donor)

  • Glycosyl Acceptor (a suitable alcohol or a partially protected sugar)

  • Anhydrous Dichloromethane (DCM)

  • Activated Molecular Sieves (4 Å)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Triethylamine

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon), add the glycosyl donor (1.2 eq), the glycosyl acceptor (1.0 eq), and freshly activated 4 Å molecular sieves.

  • Add anhydrous DCM to dissolve the reactants.

  • Cool the reaction mixture to -40 °C.

  • Slowly add a catalytic amount of TMSOTf (0.1 eq) dropwise.

  • Stir the reaction at -40 °C and monitor its progress by TLC.

  • Once the glycosyl donor is consumed, quench the reaction by adding triethylamine.

  • Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired glycosylated product.

Protocol 3: Debenzylation of the Glycosylated Product

This protocol describes the removal of the benzyl protecting groups to yield the final deprotected oligosaccharide.

Materials:

  • Benzyl-protected glycosylated product

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) supply (e.g., balloon)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Dissolve the benzyl-protected compound in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Visualizations

Synthetic Workflow for a Saponin Immunoadjuvant Fragment

The following diagram illustrates a simplified synthetic workflow for the preparation of a disaccharide fragment that can be used in the synthesis of saponin-based immunoadjuvants.

G A 3,4,6-Tri-O-benzyl- 2-deoxy-D-galactopyranose B Activation (e.g., Trichloroacetimidate formation) A->B Trichloroacetonitrile, DBU C Glycosyl Donor B->C E Glycosylation (TMSOTf) C->E D Glycosyl Acceptor (e.g., protected rhamnose) D->E F Protected Disaccharide E->F Yield: 60-80% G Debenzylation (H2, Pd/C) F->G H Deprotected Disaccharide Fragment G->H

Caption: Synthetic workflow for a disaccharide fragment.

Logical Relationship in Saponin-Based Immunoadjuvant Action

This diagram illustrates the logical relationship of how a synthetic saponin adjuvant, derived from building blocks like this compound, stimulates an immune response.

G cluster_0 Vaccine Formulation A Synthetic Saponin Adjuvant (from 2-deoxy-galactose building block) C Antigen Presenting Cell (APC) e.g., Dendritic Cell A->C Uptake B Antigen B->C Uptake D APC Maturation and Antigen Presentation C->D E T-cell Activation (Th1 and Th2 responses) D->E F B-cell Activation and Antibody Production E->F G Enhanced Immune Response F->G

Caption: Saponin adjuvant mechanism of action.

Conclusion

This compound is an indispensable building block in medicinal chemistry, enabling the synthesis of complex and biologically active carbohydrates. Its application in the development of saponin-based immunoadjuvants highlights its importance in the ongoing efforts to create more effective vaccines. The protocols and data presented here provide a valuable resource for researchers in the field, facilitating the design and synthesis of novel carbohydrate-based therapeutics.

References

Chemoenzymatic Synthesis of 2-Deoxy-Galactose Building Blocks: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of 2-deoxy-galactose building blocks, aimed at researchers, scientists, and drug development professionals. The methodologies outlined herein offer efficient and selective routes to valuable carbohydrate structures with significant potential in therapeutic development and biomedical research.

Introduction

2-Deoxy-sugars are crucial components of numerous bioactive molecules, including antibiotics, anticancer agents, and immunomodulatory compounds. The absence of the hydroxyl group at the C-2 position imparts unique chemical and biological properties, influencing molecular conformation, stability, and interaction with biological targets. Chemoenzymatic synthesis, which combines the precision of enzymatic catalysis with the versatility of chemical methods, has emerged as a powerful strategy for the construction of these complex carbohydrates. This document details the synthesis of activated 2-deoxy-galactose donors and their subsequent use in glycosylation reactions, along with insights into their biological applications, particularly in the context of cancer cell signaling.

I. Chemoenzymatic Synthesis of Activated 2-Deoxy-Galactose Donors

A key step in the synthesis of 2-deoxy-galactosides is the preparation of activated sugar donors, such as UDP-2-deoxy-galactose. A highly efficient method for this is a one-pot, multi-enzyme approach that mimics the initial steps of the Leloir pathway.

Protocol 1: One-Pot Enzymatic Synthesis of UDP-2-deoxy-D-galactose

This protocol describes the synthesis of UDP-2-deoxy-D-galactose from 2-deoxy-D-galactose using a coupled enzymatic system involving galactokinase (GALK) and UDP-glucose pyrophosphorylase (UGP) or a promiscuous UDP-sugar pyrophosphorylase.

Materials:

  • 2-deoxy-D-galactose

  • ATP (Adenosine triphosphate)

  • UTP (Uridine triphosphate) or UMP (Uridine monophosphate) with an ATP regeneration system

  • Recombinant human galactokinase (GALK)

  • Recombinant UDP-glucose pyrophosphorylase (UGP) or a promiscuous UDP-sugar pyrophosphorylase

  • Inorganic pyrophosphatase (if using UGP)

  • Tris-HCl buffer (pH 7.5-8.5)

  • MgCl₂

  • Reaction vessel (e.g., microcentrifuge tube or bioreactor)

  • Incubator or water bath at 37°C

Procedure:

  • Reaction Mixture Preparation: In a sterile reaction vessel, prepare the reaction mixture with the following final concentrations. Optimal concentrations may need to be determined empirically based on the specific activity of the enzymes used.

    • 2-deoxy-D-galactose: 50 mM

    • ATP: 50 mM

    • UTP: 50 mM

    • Tris-HCl buffer: 100 mM, pH 8.0

    • MgCl₂: 10 mM

    • GALK: 0.2 µg/µL

    • UGP: 0.15 µg/µL

    • Inorganic pyrophosphatase: 0.1 U/µL

  • Initiate Reaction: Add the enzymes to the reaction mixture to initiate the synthesis.

  • Incubation: Incubate the reaction mixture at 37°C for 4-6 hours. The reaction progress can be monitored by TLC or HPLC.

  • Reaction Termination: Terminate the reaction by heating at 95°C for 5 minutes to denature the enzymes.

  • Purification: The product, UDP-2-deoxy-galactose, can be purified from the reaction mixture using anion-exchange chromatography or size-exclusion chromatography.

Quantitative Data:

The following table summarizes the kinetic parameters of human galactokinase (GALK1) with 2-deoxy-D-galactose as a substrate. This data is crucial for optimizing the enzymatic synthesis.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Human Galactokinase 1 (GALK1)2-deoxy-D-galactose1100 ± 1104.8 ± 0.34200 ± 270[1]
Human Galactokinase 1 (GALK1)D-galactose110 ± 104.9 ± 0.145000 ± 2000[1]

Experimental Workflow:

chemoenzymatic_synthesis cluster_synthesis One-Pot Synthesis of UDP-2-deoxy-galactose dGal 2-deoxy-D-galactose dGal1P 2-deoxy-D-galactose-1-phosphate dGal->dGal1P Galactokinase (GALK) + ATP -> ADP ATP ATP UDP_dGal UDP-2-deoxy-D-galactose dGal1P->UDP_dGal UDP-sugar Pyrophosphorylase (UGP) + UTP PPi PPi UTP UTP UTP->UDP_dGal Pi 2 Pi PPi->Pi Inorganic Pyrophosphatase

Workflow for the one-pot enzymatic synthesis of UDP-2-deoxy-galactose.

II. Glycosyltransferase-Catalyzed Synthesis of 2-Deoxy-Galactosides

Once the activated UDP-2-deoxy-galactose donor is synthesized, it can be utilized by various glycosyltransferases to form glycosidic bonds with a wide range of acceptor molecules, including other sugars, amino acids, and lipids.

Protocol 2: General Protocol for Glycosyltransferase-Catalyzed Synthesis of a 2-Deoxy-Galactoside

This protocol provides a general framework for the synthesis of a 2-deoxy-galactoside using a galactosyltransferase. The specific enzyme and reaction conditions will depend on the desired linkage and acceptor substrate.

Materials:

  • UDP-2-deoxy-D-galactose (from Protocol 1 or commercially available)

  • Acceptor molecule (e.g., N-acetylglucosamine, serine derivative)

  • Recombinant galactosyltransferase (e.g., β-1,4-galactosyltransferase)

  • HEPES or Tris-HCl buffer (pH 7.0-7.5)

  • MnCl₂ or MgCl₂

  • Bovine Serum Albumin (BSA, optional, to stabilize the enzyme)

  • Reaction vessel

  • Incubator or water bath

Procedure:

  • Reaction Mixture Preparation: Prepare the reaction mixture with the following final concentrations:

    • UDP-2-deoxy-D-galactose: 1-5 mM

    • Acceptor molecule: 5-10 mM

    • Galactosyltransferase: 10-100 mU

    • HEPES buffer: 50 mM, pH 7.2

    • MnCl₂: 10 mM

    • BSA: 0.1 mg/mL (optional)

  • Initiate Reaction: Add the galactosyltransferase to the reaction mixture to start the glycosylation.

  • Incubation: Incubate at 37°C for 12-24 hours. Monitor the reaction by TLC or HPLC.

  • Reaction Termination: Terminate the reaction by adding an equal volume of cold ethanol or by boiling for 5 minutes.

  • Purification: The desired 2-deoxy-galactoside can be purified using solid-phase extraction (e.g., C18 cartridge) to remove salts and unreacted donor, followed by size-exclusion or reversed-phase HPLC for final purification.

Quantitative Data:

The yield of glycosyltransferase-catalyzed reactions is highly dependent on the specific enzyme, donor, and acceptor substrates. The following table provides representative yields for the synthesis of related glycan structures.

GlycosyltransferaseDonor SubstrateAcceptor SubstrateProductYield (%)Reference
β-1,4-Galactosyltransferase 7 (β4GalT7)UDP-GalactoseXylosylated peptideGal-Xyl-Peptide77[2]
T. cruzi trans-sialidasepNP-α-Neu5AcLacNAc-β-ThrSialylated LacNAc-β-Thr>95[3]

Experimental Workflow:

glycosylation_workflow cluster_glycosylation Glycosyltransferase-Catalyzed Glycosylation cluster_purification Purification UDP_dGal UDP-2-deoxy-D-galactose Product 2-deoxy-Galactoside UDP_dGal->Product Galactosyltransferase + Acceptor Acceptor Acceptor (e.g., GlcNAc, Ser) Acceptor->Product UDP UDP Crude Crude Product SPE Solid-Phase Extraction Crude->SPE Remove Salts/ Unreacted Donor HPLC HPLC (Size-Exclusion/RP) SPE->HPLC Final Purification Pure_Product Purified 2-deoxy-Galactoside HPLC->Pure_Product

General workflow for the synthesis and purification of 2-deoxy-galactosides.

III. Applications in Drug Development and Biological Research

2-Deoxy-galactose and its derivatives have shown significant promise in various therapeutic areas, primarily due to their ability to interfere with normal cellular glycosylation processes.

Inhibition of Fucosylation and Modulation of Inflammatory Signaling

Aberrant fucosylation is implicated in various diseases, including cancer and inflammatory disorders. 2-Deoxy-D-galactose acts as an inhibitor of α(1,2)-fucosylation.[4] This inhibition can lead to the suppression of inflammatory responses. For instance, in models of dry eye disease, treatment with 2-deoxy-D-galactose reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.[4]

Induction of Oxidative Stress and Targeting Cancer Cell Metabolism

Cancer cells often exhibit altered glucose metabolism, a phenomenon known as the Warburg effect. The PI3K/Akt signaling pathway is a key regulator of this metabolic shift.[5] While direct evidence for 2-deoxy-galactose is still emerging, studies with the related compound 2-deoxy-glucose have shown that it can downregulate Akt and ERK phosphorylation, leading to the induction of endoplasmic reticulum stress and apoptosis in endothelial cells.[6] Furthermore, culturing cancer cells that overexpress Akt in a galactose medium (forcing oxidative phosphorylation) can induce significant cell death mediated by reactive oxygen species (ROS).[7] This suggests that 2-deoxy-galactose, by interfering with galactose metabolism, could be a valuable tool to probe and potentially exploit these metabolic vulnerabilities in cancer cells.

Signaling Pathway Diagram:

signaling_pathway cluster_cell Cancer Cell GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation Metabolism Altered Glucose Metabolism (Warburg Effect) Akt->Metabolism Proliferation Cell Proliferation & Survival Akt->Proliferation Metabolism->Proliferation dGal 2-deoxy-D-galactose dGal->Metabolism Inhibition ROS Increased ROS dGal->ROS Fucosylation Fucosylation dGal->Fucosylation Inhibition Apoptosis Apoptosis ROS->Apoptosis Inflammation Inflammatory Signaling Fucosylation->Inflammation Modulation

Proposed signaling pathways affected by 2-deoxy-D-galactose.

Conclusion

The chemoenzymatic strategies outlined in this document provide robust and efficient methods for the synthesis of 2-deoxy-galactose building blocks. These protocols, coupled with the provided quantitative data and workflow diagrams, offer a valuable resource for researchers in glycobiology, medicinal chemistry, and drug discovery. The ability of 2-deoxy-galactose derivatives to modulate key cellular processes, such as fucosylation and cancer cell metabolism, highlights their potential as powerful research tools and promising therapeutic leads. Further investigation into the precise molecular mechanisms underlying their biological activities is warranted and will undoubtedly open new avenues for the development of novel therapeutics.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Deoxy-Glycosides for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-glycosides are a critical class of carbohydrates integral to the structure of numerous biologically active natural products, including various antibiotics, anticancer agents, and cardiac glycosides. The absence of the hydroxyl group at the C-2 position significantly influences the molecule's conformational stability and biological activity, making these motifs highly valuable in drug discovery and development. However, the stereoselective synthesis of 2-deoxy-glycosides on a large scale presents considerable challenges due to the lack of a participating group at the C-2 position to direct the stereochemical outcome of the glycosylation reaction.[1][2][3]

These application notes provide detailed protocols for several common and effective methods for the large-scale synthesis of 2-deoxy-glycosides, primarily utilizing glycals as versatile starting materials. The methodologies covered include the Ferrier rearrangement, epoxidation followed by reductive ring-opening, and haloglycosylation with subsequent dehalogenation. Additionally, methods employing glycosyl halides and thio-donors are discussed. This document also includes quantitative data for reaction performance and a schematic representation of the mechanism of action of 2-deoxy-D-glucose, a prominent member of this class with significant therapeutic potential.

I. Synthetic Strategies and Experimental Protocols

Several key strategies have been developed for the synthesis of 2-deoxy-glycosides, each with its own advantages and limitations. The choice of method often depends on the desired stereochemical outcome (α or β anomer), the nature of the glycosyl donor and acceptor, and the scalability of the reaction.

Synthesis from Glycals

Glycals, cyclic enol ethers derived from sugars, are powerful and common precursors for the synthesis of 2-deoxy-glycosides.[4]

The Ferrier rearrangement is an efficient method for the synthesis of 2,3-unsaturated glycosides, which can then be reduced to the corresponding 2-deoxy-glycosides.[5]

Experimental Protocol: Ferrier Rearrangement

  • Reaction Setup: To a solution of the protected glycal (e.g., 3,4-di-O-acetyl-6-O-TIPS-D-glucal) (1.0 eq) and the alcohol acceptor (1.2 eq) in anhydrous dichloromethane (10 mL/mmol of glycal) at -78 °C under an inert atmosphere (e.g., Argon), add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic phase under reduced pressure and purify the resulting residue by silica gel chromatography to obtain the 2,3-unsaturated glycoside.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: Dissolve the purified 2,3-unsaturated glycoside (1.0 eq) in a suitable solvent such as methanol or ethyl acetate. Carefully add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Reaction Progression: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the 2-deoxy-glycoside, which can be further purified by silica gel chromatography if necessary.

This stereoselective two-step approach involves the formation of a 1,2-anhydro sugar (epoxide) intermediate, followed by nucleophilic ring-opening.[6]

Experimental Protocol: Epoxidation of Glycal

  • Reaction Setup: Dissolve the protected glycal (e.g., 6-O-(Triisopropylsilyl)-D-glucal) (1.0 eq) in a biphasic solvent system of dichloromethane and saturated aqueous sodium bicarbonate. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of Oxone® (2.0-3.0 eq) in deionized water. Add this Oxone® solution dropwise to the vigorously stirred, cooled glycal solution over 15-20 minutes.

  • Reaction Progression: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure. The resulting 1,2-anhydrosugar is often used in the next step without extensive purification.

Experimental Protocol: Reductive Ring-Opening

  • Reaction Setup: Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like THF under an inert atmosphere and cool to 0 °C.

  • Reagent Addition: Dissolve the crude 1,2-anhydrosugar in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the epoxide is consumed (monitor by TLC).

  • Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). Filter the resulting solids and wash with the reaction solvent.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the residue by silica gel chromatography to yield the 2-deoxy-glycoside.

This classic method involves the addition of a halogen and an alcohol across the double bond of the glycal, followed by a radical-initiated reduction to remove the halogen.

Experimental Protocol: Iodoglycosylation

  • Reaction Setup: Dissolve the protected glycal (1.0 eq) in a mixture of an anhydrous solvent (e.g., dichloromethane) and the alcohol acceptor. Cool the solution to 0 °C.

  • Reagent Addition: Add N-iodosuccinimide (NIS) (1.5 eq) portion-wise over 15 minutes, ensuring the reaction is protected from light.

  • Reaction Progression: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction with saturated aqueous sodium thiosulfate. Extract with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase and purify the residue by silica gel chromatography to yield the 2-deoxy-2-iodo-glycoside.

Experimental Protocol: Reductive Dehalogenation

  • Reaction Setup: Dissolve the 2-deoxy-2-iodo-glycoside (1.0 eq) in a suitable solvent such as toluene.

  • Reagent Addition: Add tributyltin hydride (Bu₃SnH) (1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

  • Reaction Progression: Heat the reaction mixture to 80-90 °C for 2-4 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture. Tin byproducts can be removed by biphasic extraction with hexane/acetonitrile or by treatment with a potassium fluoride solution prior to chromatography.

  • Purification: Purify the crude product using silica gel chromatography.

Synthesis using Glycosyl Halides

Glycosyl halides are reactive intermediates that can be used for the synthesis of 2-deoxy-glycosides, often generated in situ due to their instability.[7][8]

Experimental Protocol: Phenanthroline-Assisted Glycosylation with in situ Generated Glycosyl Chloride

  • Donor Preparation: Generate the 2-deoxy glycosyl chloride in situ by reacting the corresponding glycal with HCl.

  • Reaction Setup: In a reaction vessel, combine the in situ generated 2-deoxy glycosyl chloride, the alcohol or phenol acceptor, and a substoichiometric amount of 1,10-phenanthroline (10 mol%) in a 1:1 solvent mixture of MTBE and DCE.

  • Reaction Progression: Stir the reaction at room temperature and monitor by TLC.

  • Work-up and Purification: Upon completion, quench the reaction and purify the product by silica gel chromatography to yield the α-2-deoxy-glycoside.[9][10]

Synthesis using Thio-donors with a Temporary Directing Group

An indirect approach to achieve exclusive β-stereoselectivity involves the use of a temporary directing group at the C-2 position, such as a thioacetyl (SAc) group.[1][11]

Experimental Protocol: Glycosylation with 2-SAc Glycosyl Bromide and Desulfurization

  • Donor Preparation: Prepare the 2-SAc glycosyl bromide by treating the corresponding 1-O-acetyl-2-SAc sugar with a solution of HBr in acetic acid.

  • Glycosylation (Koenigs-Knorr conditions): To a mixture of the glycosyl acceptor and a silver salt (e.g., AgOTf) in an anhydrous solvent, add the freshly prepared 2-SAc glycosyl bromide. Stir the reaction at room temperature until completion (monitor by TLC).

  • Work-up and Purification: Filter the reaction mixture, concentrate the filtrate, and purify the residue by silica gel chromatography to obtain the 2-SAc-glycoside.

  • Desulfurization: The 2-SAc group can be removed by various methods, including treatment with Raney nickel or under photolytic conditions, to yield the final 2-deoxy-β-glycoside.[1][12]

II. Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for the synthesis of 2-deoxy-glycosides using the described methods. Yields and stereoselectivity are highly dependent on the specific substrates, protecting groups, and reaction conditions.

Table 1: Synthesis of 2-Deoxy-Glycosides from Glycals

MethodGlycosyl DonorGlycosyl AcceptorProductYield (%)α:β RatioReference
Ferrier Rearrangement & Hydrogenation3,4,6-tri-O-acetyl-D-glucalMethanolMethyl 2-deoxy-α-D-glucopyranoside~70-85 (two steps)Predominantly α[5]
Epoxidation & Reductive Opening3,4,6-tri-O-acetyl-D-glucalLiAlH₄1,5-anhydro-2-deoxy-D-arabino-hexitolHigh-[6]
Iodoglycosylation & Deiodination3,4,6-tri-O-acetyl-D-glucalMethanolMethyl 2-deoxy-α-D-glucopyranoside~60-80 (two steps)Predominantly α[13]

Table 2: Synthesis of 2-Deoxy-Glycosides using Other Donor Types

MethodGlycosyl DonorGlycosyl AcceptorProductYield (%)α:β RatioReference
Phenanthroline-Assisted2-deoxy-D-galactosyl chlorideVarious alcoholsα-2-deoxy-O-glycosides52-9188:12 to only α[9]
2-SAc Donor & Desulfurization2-SAc-glucosyl bromideVarious alcoholsβ-2-deoxy-O-glycosides80-90Exclusive β[1][11]

III. Visualization of Workflows and Pathways

Experimental Workflow: Synthesis of 2-Deoxy-Glycosides from Glycals

experimental_workflow cluster_ferrier Ferrier Rearrangement Route cluster_epoxidation Epoxidation Route cluster_halo Haloglycosylation Route glycal1 Protected Glycal rearrangement Ferrier Rearrangement glycal1->rearrangement unsaturated 2,3-Unsaturated Glycoside rearrangement->unsaturated hydrogenation Catalytic Hydrogenation unsaturated->hydrogenation deoxy1 2-Deoxy-Glycoside hydrogenation->deoxy1 glycal2 Protected Glycal epoxidation Epoxidation glycal2->epoxidation epoxide 1,2-Anhydro Sugar epoxidation->epoxide ring_opening Reductive Ring-Opening epoxide->ring_opening deoxy2 2-Deoxy-Glycoside ring_opening->deoxy2 glycal3 Protected Glycal haloglycosylation Haloglycosylation glycal3->haloglycosylation halo_glycoside 2-Halo-Glycoside haloglycosylation->halo_glycoside dehalogenation Reductive Dehalogenation halo_glycoside->dehalogenation deoxy3 2-Deoxy-Glycoside dehalogenation->deoxy3

Caption: Synthetic routes to 2-deoxy-glycosides from glycals.

Signaling Pathway: Inhibition of Glycolysis by 2-Deoxy-D-Glucose (2-DG)

2-Deoxy-D-glucose is a glucose analog where the 2-hydroxyl group is replaced by a hydrogen. It is transported into cells by glucose transporters and is a substrate for hexokinase, the first enzyme in the glycolysis pathway. However, the product, 2-deoxy-D-glucose-6-phosphate, cannot be further metabolized by phosphoglucose isomerase, leading to its accumulation and the inhibition of glycolysis.[14][15] This disruption of cellular energy metabolism is a key mechanism for its anticancer and antiviral activities.

glycolysis_inhibition cluster_cell Cellular Environment cluster_membrane Cell Membrane Glucose Glucose GLUT GLUT Transporter Glucose->GLUT TwoDG 2-Deoxy-D-Glucose (2-DG) TwoDG->GLUT Glucose_in Glucose GLUT->Glucose_in TwoDG_in 2-DG GLUT->TwoDG_in Hexokinase Hexokinase Glucose_in->Hexokinase TwoDG_in->Hexokinase G6P Glucose-6-Phosphate Hexokinase->G6P ATP->ADP TwoDG6P 2-Deoxy-D-Glucose-6-Phosphate (2-DG-6-P) Hexokinase->TwoDG6P ATP->ADP PGI Phosphoglucose Isomerase G6P->PGI TwoDG6P->Inhibition1 TwoDG6P->Inhibition2 F6P Fructose-6-Phosphate PGI->F6P Glycolysis Further Glycolysis (ATP Production) F6P->Glycolysis Inhibition1->PGI Inhibition2->Hexokinase

Caption: Mechanism of glycolysis inhibition by 2-Deoxy-D-Glucose.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Benzylated Carbohydrates by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of benzylated carbohydrates by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying benzylated carbohydrates by column chromatography?

The main challenges stem from the varying degrees of benzylation, which can result in a wide range of polarities for the reaction products. Perbenzylated carbohydrates are quite non-polar, while partially benzylated intermediates can have significantly different polarities, making their separation from starting materials and byproducts difficult.[1] Another common issue is the co-elution of anomers (α and β forms) of the desired product, which may require specialized chromatographic conditions to resolve.

Q2: How do I select an appropriate solvent system for my column?

The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate. A good starting point for benzylated carbohydrates is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or diethyl ether.[1]

For effective separation, the desired product should have an Rf value of approximately 0.2-0.4 on the TLC plate.[1] This allows for adequate interaction with the stationary phase and good resolution during column chromatography. You can test different ratios of your chosen solvents to achieve this target Rf.[2]

Q3: What should I do if my compound is streaking or tailing on the TLC plate and column?

Streaking or tailing can be caused by several factors:

  • Sample Overloading: Applying too much sample to the TLC plate or column can lead to streaking.[3] Try using a more dilute sample.

  • Compound Polarity: Highly polar compounds, or those with acidic or basic functional groups, can interact strongly with the silica gel, causing tailing.[3][4] For basic compounds like those containing amines, adding a small amount of triethylamine (1-3%) to the eluent can neutralize acidic sites on the silica gel and prevent tailing.[1]

  • Compound Instability: The compound may be decomposing on the acidic silica gel.[5] If this is suspected, you can neutralize the silica gel with triethylamine or consider using a different stationary phase like alumina.

Q4: My benzylated carbohydrate is not soluble in the chosen eluent. How can I load it onto the column?

If your compound has poor solubility in the eluent system that provides the best separation, you can use a technique called "dry loading".[6] This involves dissolving your crude product in a minimal amount of a volatile solvent (like dichloromethane), adding a small amount of silica gel to this solution, and then evaporating the solvent to obtain a dry, free-flowing powder.[1][6] This powder can then be carefully added to the top of the packed column.[6]

Q5: Can I use reversed-phase chromatography for purifying benzylated carbohydrates?

Yes, reversed-phase chromatography is a viable option, especially for protected carbohydrates.[7][8][9] In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile/water).[7][9] This method can be particularly useful when normal-phase chromatography fails to provide adequate separation or if the compounds are more soluble in polar solvents.[7]

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
Poor Separation/Co-elution of Spots - Inappropriate solvent system.- Column was packed improperly.- Anomers of the product are co-eluting.- Optimize the solvent system using TLC to achieve a greater ΔRf between your product and impurities.- Try a different solvent system (e.g., Toluene/Ethyl Acetate, which can improve separation of aromatic compounds).[1]- Ensure the column is packed evenly without any air bubbles or cracks.- For anomer separation, consider using specialized stationary phases like phenyl- or pentafluorophenyl-based columns, which can offer different selectivity.
Product Elutes Too Quickly (High Rf) - The eluent is too polar.- Decrease the proportion of the polar solvent in your mobile phase (e.g., go from 20% ethyl acetate in hexanes to 10%).
Product Does Not Elute from the Column (Stays at the Baseline) - The eluent is not polar enough.- The compound may have decomposed on the column.[5]- Gradually increase the polarity of the eluent (gradient elution).[1]- If the compound is very polar, a solvent system like Dichloromethane/Methanol might be necessary.[1]- To check for decomposition, run a 2D TLC. Spot your compound, run the plate in one solvent system, then turn it 90 degrees and run it in the same solvent system again. If a new spot appears off the diagonal, your compound is likely unstable on silica.[5]
Cracks or Channels in the Silica Bed - The silica gel was not packed properly or has dried out.- Ensure the column is packed as a uniform slurry and never let the solvent level drop below the top of the silica bed.
Difficulty Visualizing Spots on TLC - Benzylated carbohydrates do not have a strong chromophore for UV visualization.- Use a chemical stain for visualization. A common and effective stain is potassium permanganate (KMnO₄), which reacts with the carbohydrate moiety.

Quantitative Data Summary

Table 1: Common Solvent Systems for Normal-Phase Chromatography of Benzylated Carbohydrates
Compound ClassStationary PhaseTypical Mobile Phase (Eluent) SystemNotes
Perbenzylated MonosaccharidesSilica GelHexanes/Ethyl Acetate (e.g., 9:1 to 4:1 v/v)[1]A standard and effective system for non-polar compounds.
Partially Benzylated MonosaccharidesSilica GelToluene/Ethyl Acetate (e.g., starting with a 5% gradient)[1]Toluene can enhance the separation of aromatic compounds.
Benzylated GlycosidesSilica GelDichloromethane/Methanol (e.g., 99:1 to 95:5 v/v)[1]Suitable for more polar products. The methanol concentration should generally not exceed 10% to avoid dissolving the silica.[10]
Basic/Amine-containing CarbohydratesSilica GelDichloromethane/Methanol with 1-3% Triethylamine[1]The base neutralizes acidic sites on the silica gel, preventing tailing of basic compounds.

Experimental Protocols

Key Experiment: Flash Column Chromatography of a Benzylated Carbohydrate

This protocol outlines a general procedure for the purification of a benzylated carbohydrate using flash chromatography on silica gel.[1]

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Solvents (e.g., hexanes, ethyl acetate)

  • Glass chromatography column

  • Pressurized air or nitrogen source

  • Collection tubes

  • TLC plates and chamber

  • UV lamp or a suitable staining solution (e.g., potassium permanganate)

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the mixture on a TLC plate and develop it using various ratios of the chosen eluent system (e.g., 10%, 20%, 30% ethyl acetate in hexanes).

    • Identify a solvent system that provides an Rf value of approximately 0.2-0.4 for the desired product and good separation from impurities.[1]

  • Column Packing (Slurry Method):

    • Secure the column in a vertical position. Place a small plug of cotton or glass wool at the bottom and cover it with a thin layer of sand.

    • In a beaker, make a slurry of the silica gel (typically 50-100 times the weight of the crude sample) in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the silica gel into a uniform bed. Ensure no air bubbles are trapped.

    • Allow the solvent to drain until it is level with the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed using a pipette.

    • Dry Loading: If the sample is not soluble in the eluent, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[1]

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.

    • Apply pressure to the column to achieve a steady flow rate.

    • Collect the eluate in fractions (e.g., 10-20 mL per tube).

    • If a gradient elution is required, start with the less polar solvent mixture and gradually increase the proportion of the more polar solvent.[1]

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified benzylated carbohydrate.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for purification by flash column chromatography.

troubleshooting_logic Start Problem: Poor Separation Check_TLC Review TLC Data Start->Check_TLC Rf_Good Is Rf ~0.2-0.4 and ΔRf sufficient? Check_TLC->Rf_Good Optimize_Solvent Optimize Solvent System (TLC) Rf_Good->Optimize_Solvent No Check_Packing Column Packing Issue? Rf_Good->Check_Packing Yes Optimize_Solvent->Check_TLC Repack Repack Column Carefully Check_Packing->Repack Yes Anomers Co-eluting Anomers? Check_Packing->Anomers No Success Successful Separation Repack->Success Specialty_Column Consider Specialty Column (e.g., Phenyl) Anomers->Specialty_Column Yes Anomers->Success No Specialty_Column->Success

Caption: Troubleshooting logic for poor separation issues.

References

Technical Support Center: Deprotection of Benzyl Ethers in Carbohydrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for carbohydrate chemistry. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the deprotection of benzyl ethers on carbohydrate scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the global deprotection of benzyl ethers in carbohydrates?

A1: The three most widely used methods for cleaving benzyl ethers in carbohydrate synthesis are catalytic hydrogenation, dissolving metal reduction (Birch reduction), and oxidative cleavage.[1]

  • Catalytic Hydrogenation: This is the most common and often preferred method due to its mild conditions and clean reaction profile. It typically employs a palladium catalyst, such as Palladium on Carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), with a hydrogen source like hydrogen gas (H₂) or a hydrogen donor in catalytic transfer hydrogenation (CTH).[1]

  • Birch Reduction: This powerful method uses an alkali metal (e.g., sodium or lithium) in liquid ammonia with an alcohol as a proton source. It is particularly effective for stubborn benzyl ethers that are resistant to hydrogenolysis. However, it is not compatible with many other functional groups.

  • Oxidative Cleavage: This method offers an alternative for substrates that are sensitive to reductive conditions. A common reagent for this purpose is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which is especially effective for p-methoxybenzyl (PMB) ethers but can also cleave simple benzyl ethers, sometimes requiring photoirradiation.[1][2]

Q2: My catalytic hydrogenation reaction is very slow or has stalled. What are the likely causes?

A2: Several factors can lead to an incomplete or stalled catalytic hydrogenation:

  • Catalyst Poisoning: Palladium catalysts are highly sensitive to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) and sometimes by residual halides from previous synthetic steps.

  • Catalyst Inactivity: The catalyst may be old, have been improperly stored, or may have reduced activity. Using a fresh batch of a high-quality catalyst is recommended. Pearlman's catalyst is often more effective for challenging substrates.

  • Poor Solubility: The benzylated carbohydrate may have poor solubility in the reaction solvent, limiting its access to the catalyst surface.

  • Insufficient Hydrogen: The hydrogen pressure may be too low (e.g., using a balloon), or the hydrogen supply may have been depleted, especially with substrates containing multiple benzyl groups.

  • Steric Hindrance: Benzyl ethers at sterically congested positions may be difficult to access for the catalyst, slowing down the reaction rate.

Q3: Can I selectively deprotect one benzyl ether in the presence of others?

A3: Regioselective de-O-benzylation is challenging but can be achieved under specific conditions. Methods have been developed that show selectivity for certain positions, such as the anomeric or C-2 position, often utilizing specific Lewis acids or catalytic transfer hydrogenation conditions.[3] For instance, reagents like triisobutylaluminium (TIBAL) have been used for the regioselective debenzylation of the 2-O-position in certain glucosides.

Q4: What is catalytic transfer hydrogenation (CTH), and when should I use it?

A4: Catalytic transfer hydrogenation (CTH) is a variation of catalytic hydrogenation where the hydrogen is provided by a donor molecule, such as ammonium formate, formic acid, or cyclohexadiene, in the presence of a palladium catalyst.[4] It is a valuable alternative to using flammable and potentially hazardous hydrogen gas. CTH can sometimes offer faster reaction times and different selectivity compared to standard hydrogenation.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the deprotection of benzyl ethers in carbohydrates.

Issue 1: Incomplete Deprotection
  • Symptom: TLC or LC-MS analysis shows a mixture of starting material, desired product, and partially debenzylated intermediates.

  • Troubleshooting Workflow:

    G Troubleshooting Incomplete Deprotection start Incomplete Deprotection Detected catalyst_check Check Catalyst Activity start->catalyst_check conditions_check Review Reaction Conditions catalyst_check->conditions_check Active fresh_catalyst Use fresh Pd/C or switch to Pd(OH)₂/C catalyst_check->fresh_catalyst Inactive/Poisoned? solubility_check Assess Solubility conditions_check->solubility_check Standard conditions failing increase_h2 Increase H₂ pressure (e.g., use Parr apparatus) conditions_check->increase_h2 Low Pressure? extend_time Extend reaction time (monitor by TLC) conditions_check->extend_time Short Time? alternative_method Consider Alternative Method solubility_check->alternative_method All else fails change_solvent Optimize solvent system (e.g., MeOH/THF, add AcOH) solubility_check->change_solvent Poor Solubility? end Complete Deprotection fresh_catalyst->end Successful increase_h2->end Successful extend_time->end Successful change_solvent->end Successful

    Troubleshooting workflow for incomplete deprotection.

Issue 2: Reduction of Other Functional Groups
  • Symptom: Desired debenzylation occurs, but other functional groups such as azides, alkenes, alkynes, or nitro groups are also reduced.

  • Cause: Catalytic hydrogenation and Birch reduction are powerful reducing methods that are not selective for benzyl ethers in the presence of other easily reducible groups.

  • Solutions:

    • Choose an Orthogonal Method: Switch to an oxidative deprotection method using DDQ, which is compatible with most reducible functional groups.[1][2]

    • Catalytic Transfer Hydrogenation (CTH): In some cases, careful selection of the hydrogen donor in CTH can provide better selectivity compared to H₂ gas.

Issue 3: Benzyl Group Migration (Rare)
  • Symptom: The final product shows a benzyl group attached to a different hydroxyl position than in the starting material.

  • Cause: While benzyl ethers are generally stable and not prone to migration, this side reaction could theoretically be induced under harsh acidic or basic conditions, which are not typical for standard deprotection methods. Most deprotection methods (hydrogenolysis, Birch reduction) are not known to cause benzyl group migration.

  • Solutions:

    • Avoid Harsh Conditions: Ensure that the deprotection method does not involve strong acids or bases. Catalytic hydrogenation is performed under neutral conditions.

    • Verify Starting Material: Confirm the structure of the starting material to rule out any pre-existing isomeric impurity.

Issue 4: Epimerization
  • Symptom: The stereochemistry at one or more chiral centers of the carbohydrate has inverted during the deprotection process.

  • Cause: Epimerization in carbohydrates is often base-catalyzed, proceeding through an enolate or enediol intermediate.[5] While standard catalytic hydrogenation is neutral, certain conditions could potentially lead to epimerization:

    • Birch Reduction: The strongly basic conditions of the Birch reduction could potentially cause epimerization, especially at the C-2 position.

    • Contaminants: Basic or acidic impurities in the reaction mixture could catalyze epimerization.

  • Solutions:

    • Method Selection: If epimerization is a concern, avoid strongly basic methods like the Birch reduction. Catalytic hydrogenation is generally the safest choice to preserve stereochemistry.

    • Control of pH: Ensure the reaction is run under neutral conditions. If acidic or basic additives are used to promote the reaction, their concentration should be carefully controlled.

    • Purification: Purify all reagents and solvents to remove any acidic or basic impurities.

Data Presentation

The choice of deprotection method can significantly affect the reaction outcome. The following table summarizes typical reaction conditions and yields for the global deprotection of per-O-benzylated glucose derivatives.

Deprotection MethodReagents & ConditionsTypical Reaction TimeTypical YieldKey Considerations
Catalytic Hydrogenation H₂ (1-50 atm), 10% Pd/C, in MeOH or EtOH/EtOAc4 - 24 hours>90%Incompatible with reducible groups (alkenes, azides, etc.). Catalyst can be poisoned.
Catalytic Transfer Hydrogenation Ammonium formate, 10% Pd/C, in MeOH, reflux1 - 4 hours85-95%Avoids H₂ gas. May require higher catalyst loading. Donor selection is key.
Birch Reduction Na or Li, liquid NH₃, THF, EtOH2 - 5 hours80-90%Very powerful. Not compatible with most other functional groups (e.g., esters).
Oxidative Cleavage DDQ (stoichiometric), CH₂Cl₂/H₂O, rt4 - 12 hoursVariableCompatible with reducible groups. Full deprotection of per-benzylated sugars can be difficult, often resulting in mixtures.[2]

Note: Yields are highly substrate-dependent and the values presented are typical ranges.

Experimental Protocols

Protocol 1: Global Deprotection via Catalytic Hydrogenation

Materials:

  • Per-O-benzylated carbohydrate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (10-20 wt% of substrate)

  • Solvent (e.g., Methanol, Ethanol, or a mixture like THF/MeOH)

  • Hydrogenation apparatus (e.g., Parr shaker or balloon setup)

  • Celite®

Procedure:

  • In a flask suitable for hydrogenation, dissolve the benzylated carbohydrate in the chosen solvent.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Evacuate the flask and introduce hydrogen gas. For a balloon setup, maintain a positive pressure. For a pressure reactor, set to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Once complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.

Protocol 2: Global Deprotection via Birch Reduction

Caution: This procedure involves liquid ammonia and alkali metals and must be performed by trained personnel in a well-ventilated fume hood.

Materials:

  • Per-O-benzylated carbohydrate (1.0 eq)

  • Sodium (Na) or Lithium (Li) metal (10-20 eq)

  • Anhydrous liquid ammonia (NH₃)

  • Anhydrous THF

  • Anhydrous Ethanol (EtOH)

  • Solid ammonium chloride (NH₄Cl)

Procedure:

  • Set up a three-neck flask equipped with a dry ice condenser and a gas inlet.

  • Cool the flask to -78 °C (acetone/dry ice bath) and condense ammonia gas into the flask.

  • In a separate flask, dissolve the benzylated carbohydrate in a minimal amount of anhydrous THF and add it to the liquid ammonia. Add anhydrous ethanol (10 eq).

  • Add small, freshly cut pieces of sodium or lithium metal portion-wise until a persistent deep blue color is observed.

  • Stir the reaction at -78 °C for 2-5 hours, maintaining the blue color by adding more metal if necessary.

  • Quench the reaction by the slow, portion-wise addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate overnight.

  • Add methanol to the residue and concentrate under reduced pressure. The crude product can then be purified by standard methods.

Protocol 3: Deprotection via Oxidative Cleavage with DDQ

Materials:

  • Benzyl-protected carbohydrate (1.0 eq)

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5 eq per benzyl group)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the benzylated carbohydrate in a mixture of CH₂Cl₂ and water (typically 18:1 v/v).

  • Add DDQ to the solution and stir the mixture at room temperature. For less reactive benzyl ethers, photoirradiation with a long-wavelength UV lamp may be necessary.[6]

  • Monitor the reaction by TLC. The reaction will turn from a deep color to colorless as the DDQ is consumed.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution to remove the hydroquinone byproduct.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography. Note that separating the product from DDQ-related byproducts can be challenging.[2]

References

Optimization of glycosylation reaction conditions for 2-deoxy sugars

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of glycosylation reactions involving 2-deoxy sugars.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the glycosylation of 2-deoxy sugars.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive Glycosyl Donor: The donor may have decomposed during storage or preparation.Prepare a fresh batch of the glycosyl donor. Ensure anhydrous conditions during preparation and storage.
Ineffective Promoter/Catalyst: The chosen promoter may not be strong enough to activate the donor, or it may have degraded.Screen a variety of promoters with different Lewis acidity. Use a freshly opened or purified promoter.
Low Reactivity of Glycosyl Acceptor: The hydroxyl group of the acceptor may be sterically hindered or electronically deactivated.Use a more reactive acceptor if possible. Increase the reaction temperature or use a more powerful activation method.
Sub-optimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS.
Poor α/β Stereoselectivity Lack of Anchimeric Assistance: The absence of a C2-participating group in 2-deoxy sugars makes stereocontrol challenging.The choice of solvent is critical. Non-participating solvents like diethyl ether or THF can favor the formation of the α-anomer. For the β-anomer, participating solvents like acetonitrile may be beneficial.
Reaction Conditions Favoring Anomerization: The reaction conditions may allow for the equilibration of the anomeric center.Run the reaction at a lower temperature to minimize anomerization. The choice of promoter can also influence the stereochemical outcome.
Formation of Glycal Byproduct Elimination Reaction: The reaction conditions may promote the elimination of the leaving group and the C2-hydrogen, leading to the formation of a glycal.Use a less acidic promoter or a milder activator. Lowering the reaction temperature can also suppress this side reaction. The use of a more stable glycosyl donor can also be beneficial.
Reaction Stalls or is Incomplete Deactivation of Promoter: The promoter may be consumed by side reactions or quenched by trace amounts of water.Ensure strictly anhydrous conditions. It may be necessary to add the promoter in portions throughout the reaction.
Equilibrium Reached: The reaction may have reached a thermodynamic equilibrium with significant amounts of starting material remaining.Use an excess of the glycosyl acceptor to shift the equilibrium towards the product. Removal of a byproduct, if possible, can also drive the reaction forward.

Frequently Asked Questions (FAQs)

1. Why is the glycosylation of 2-deoxy sugars so challenging?

The primary difficulty lies in the absence of a participating group at the C2 position. In many other glycosylation reactions, a neighboring acyl group at C2 provides anchimeric assistance, which helps to stabilize the intermediate oxocarbenium ion and directs the incoming nucleophile to the opposite face, leading to high stereoselectivity. Without this group, 2-deoxy sugars are less reactive, and controlling the stereochemistry of the new glycosidic bond is significantly more difficult.

2. How do I choose the right glycosyl donor for my 2-deoxy sugar?

The choice of glycosyl donor is critical and depends on the specific 2-deoxy sugar and the acceptor. Common donors include:

  • Glycosyl Halides (e.g., bromides, chlorides): These are classic donors but can be unstable. They are often activated by silver or mercury salts.

  • Glycosyl Trichloroacetimidates: These are popular due to their ease of preparation and tunable reactivity. They are typically activated by Lewis acids like TMSOTf or BF₃·OEt₂.

  • Glycosyl Sulfoxides: These offer a good balance of reactivity and stability and can be activated under mild conditions.

The selection should be based on the desired reactivity and the stability of the donor under the planned reaction conditions.

3. What is the role of the solvent in controlling the stereoselectivity of 2-deoxy glycosylation?

The solvent plays a crucial role in the stereochemical outcome.

  • Ethereal solvents (e.g., Diethyl ether, THF): These non-participating solvents can promote the formation of α-glycosides through the "in situ anomerization" pathway.

  • Nitriles (e.g., Acetonitrile): These are considered "participating" solvents and can favor the formation of β-glycosides by forming a transient α-nitrilium ion intermediate.

4. Which promoters are commonly used for activating 2-deoxy glycosyl donors?

A wide range of promoters, primarily Lewis acids, are used. The choice depends on the glycosyl donor.

  • For Glycosyl Halides: Silver triflate (AgOTf), mercury(II) bromide (HgBr₂).

  • For Glycosyl Trichloroacetimidates: Trimethylsilyl trifluoromethanesulfonate (TMSOTf), boron trifluoride diethyl etherate (BF₃·OEt₂).

  • For Glycosyl Sulfoxides: Triflic anhydride (Tf₂O).

The strength of the Lewis acid should be carefully chosen to match the reactivity of the donor and acceptor to avoid side reactions.

Experimental Protocols

General Protocol for Glycosylation using a Trichloroacetimidate Donor

  • Preparation of the Glycosyl Donor: The 2-deoxy sugar is converted to the corresponding trichloroacetimidate donor by reacting the anomeric hydroxyl group with trichloroacetonitrile in the presence of a base such as DBU or K₂CO₃.

  • Glycosylation Reaction:

    • The glycosyl donor and the glycosyl acceptor are dissolved in a rigorously dried solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

    • The solution is cooled to the desired temperature (typically between -78 °C and 0 °C).

    • A catalytic amount of the promoter (e.g., TMSOTf or BF₃·OEt₂) is added dropwise.

    • The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, it is quenched by the addition of a base (e.g., triethylamine or pyridine).

    • The reaction mixture is diluted with an organic solvent and washed with saturated aqueous sodium bicarbonate and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Glycosylation Conditions for a Generic 2-Deoxy Sugar

Glycosyl Donor Promoter Solvent Temperature (°C) Typical Yield (%) Typical α/β Ratio
Glycosyl BromideAgOTfDichloromethane-40 to 050-70Varies, often favors α
Glycosyl TrichloroacetimidateTMSOTfDiethyl Ether-78 to -4060-85Highly α-selective
Glycosyl TrichloroacetimidateBF₃·OEt₂Acetonitrile-40 to 055-80Varies, can favor β
Glycosyl SulfoxideTf₂ODichloromethane-78 to -2065-90Varies with conditions

Note: Yields and stereoselectivity are highly dependent on the specific substrates and reaction conditions.

Visualizations

experimental_workflow prep_donor Prepare Glycosyl Donor setup_reaction Set up Anhydrous Reaction (Donor + Acceptor in Solvent) prep_donor->setup_reaction prep_acceptor Prepare Glycosyl Acceptor prep_acceptor->setup_reaction cool Cool to Reaction Temperature setup_reaction->cool add_promoter Add Promoter/Catalyst cool->add_promoter monitor Monitor Reaction (TLC/LC-MS) add_promoter->monitor quench Quench Reaction monitor->quench Reaction Complete workup Aqueous Work-up quench->workup purify Purify (Column Chromatography) workup->purify characterize Characterize Product purify->characterize troubleshooting_guide start Low Yield or Poor Selectivity? check_yield Low Yield? start->check_yield Yes check_selectivity Poor α/β Selectivity? start->check_selectivity No check_donor Check Donor Activity (Prepare Fresh) check_yield->check_donor Yes alpha_desired α-Anomer Desired? check_selectivity->alpha_desired Yes check_promoter Screen Promoters/ Increase Equivalents check_donor->check_promoter check_temp Increase Temperature check_promoter->check_temp check_glycal Glycal Formation? check_temp->check_glycal mild_conditions Use Milder Promoter/ Lower Temperature check_glycal->mild_conditions Yes beta_desired β-Anomer Desired? alpha_desired->beta_desired No use_ether Use Ethereal Solvent (e.g., Et2O) alpha_desired->use_ether Yes use_nitrile Use Participating Solvent (e.g., MeCN) beta_desired->use_nitrile Yes lower_temp Lower Temperature to Minimize Anomerization use_ether->lower_temp use_nitrile->lower_temp

Troubleshooting low yields in 2-deoxy-galactoside synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-deoxy-galactoside synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: We are observing very low yields in our 2-deoxy-galactoside synthesis. What are the common contributing factors?

A1: Low yields in 2-deoxy-galactoside synthesis are a frequent challenge, primarily due to the absence of a participating group at the C-2 position, which complicates stereochemical control and can lead to unstable intermediates.[1][2][3] Key factors include:

  • Poor Stereoselectivity: The lack of a C-2 substituent often results in the formation of a mixture of α and β anomers, making purification difficult and reducing the yield of the desired isomer.[1][2]

  • Instability of Glycosyl Donors: 2-deoxy-glycosyl halides, for instance, can be highly unstable and may need to be generated in situ.[2][3]

  • Inefficient Activation of Glycosyl Donors: The choice of promoter and reaction conditions is critical for efficient activation of the glycosyl donor. Suboptimal activation can lead to incomplete reactions.[4][5][6]

  • Suboptimal Protecting Groups: The nature and position of protecting groups on the glycosyl donor can significantly influence reactivity and stereoselectivity.[2][7]

  • Side Reactions: Undesired reactions, such as elimination or rearrangement of intermediates, can consume starting materials and reduce the overall yield.

Q2: Our reaction is producing a mixture of α and β anomers, with the desired anomer in low yield. How can we improve stereoselectivity?

A2: Achieving high stereoselectivity is a central challenge in 2-deoxy-glycoside synthesis.[1][2] Here are several strategies to improve the stereochemical outcome:

  • Choice of Glycosyl Donor and Leaving Group: The nature of the leaving group on the anomeric carbon plays a crucial role. For instance, using 2-SAc glycosyl bromide donors in an improved Koenigs-Knorr reaction can lead to exclusive β-configuration.[8]

  • Remote Participation of Protecting Groups: Acyl protecting groups at the C-4 or C-6 position can influence the stereochemical outcome through remote participation.[7] For example, a pivaloyl (Piv) group at C-4 has been shown to increase α-selectivity in galactose building blocks.[7]

  • Solvent and Temperature Effects: The reaction solvent and temperature can significantly impact the ratio of anomers. A systematic study on 2-azido-2-deoxygalactosyl donors showed that higher temperatures can favor the formation of the α-anomer.[9]

  • Use of Chiral Auxiliaries or Catalysts: Chiral auxiliaries or catalysts can be employed to direct the stereochemical outcome of the glycosylation reaction.[2][10]

Q3: We are using a thioglycoside donor, but the activation seems inefficient, leading to a low yield. What can we do?

A3: Thioglycosides are popular donors due to their stability, but their activation requires specific conditions.[4][5][6] If you are experiencing inefficient activation, consider the following:

  • Choice of Promoter: A variety of promoters can activate thioglycosides, including metal salts (e.g., CuBr₂, PdBr₂, AuCl₃), NIS/TfOH, and alkylating agents like MeOTf.[3][4][5][6][11] The choice of promoter should be tailored to the specific donor and acceptor.

  • Use of Additives: In some cases, additives can enhance the efficiency of the promoter. For example, the activation of thioglycosides with PdBr₂ can be improved by the addition of propargyl bromide.[11] Similarly, for less reactive donors, the addition of triflic acid (TfOH) can enhance activation by CuBr₂.[5]

  • Reaction Conditions: Factors such as temperature, reaction time, and the use of molecular sieves to ensure anhydrous conditions are critical for efficient activation.

Troubleshooting Guides

Issue 1: Low Overall Yield with Multiple Byproducts

This issue often points to problems with the stability of the glycosyl donor or the occurrence of side reactions.

Troubleshooting Workflow:

start Low Overall Yield with Multiple Byproducts check_donor Assess Glycosyl Donor Stability start->check_donor analyze_byproducts Analyze Byproducts (e.g., NMR, MS) start->analyze_byproducts in_situ Generate Donor in situ? check_donor->in_situ protecting_group Modify Protecting Groups analyze_byproducts->protecting_group change_donor Consider a More Stable Donor (e.g., Thioglycoside) in_situ->change_donor No reaction_conditions Optimize Reaction Conditions (Temp, Time) in_situ->reaction_conditions Yes change_donor->reaction_conditions protecting_group->reaction_conditions outcome Improved Yield? reaction_conditions->outcome selectivity Stereoselectivity (α/β ratio) donor Glycosyl Donor selectivity->donor conditions Reaction Conditions selectivity->conditions leaving_group Leaving Group donor->leaving_group protecting_groups Protecting Groups donor->protecting_groups solvent Solvent conditions->solvent temperature Temperature conditions->temperature promoter Promoter/Catalyst conditions->promoter

References

Removal of benzyl protecting groups in the presence of sensitive functionalities.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of benzyl (Bn) protecting groups, particularly in molecules containing sensitive functionalities.

Troubleshooting Guide

This section addresses common issues encountered during benzyl group deprotection experiments.

Issue 1: Incomplete or Slow Reaction During Catalytic Hydrogenolysis

  • Question: My hydrogenolysis reaction (H₂, Pd/C) is very slow or has stalled. What are the potential causes and solutions?

  • Answer: Several factors can inhibit catalytic hydrogenolysis. Catalyst poisoning is a common culprit, often caused by sulfur-containing compounds, amines, or certain solvents. Ensure all reagents and solvents are pure. The catalyst itself may be old or inactive; using a fresh batch is recommended. Increasing the hydrogen pressure or temperature can also enhance the reaction rate, but this may compromise selectivity with other sensitive groups.

Issue 2: Unwanted Side Reactions with Sensitive Functional Groups

  • Question: My starting material contains a sensitive functional group that is reacting under the deprotection conditions. How can I improve selectivity?

  • Answer: The choice of deprotection method is critical for chemoselectivity. Standard catalytic hydrogenolysis (Pd/C, H₂) is often incompatible with reducible functional groups like alkenes, alkynes, nitro groups, and some halides. In such cases, alternative methods should be employed.

    Decision Workflow for Method Selection

    The following flowchart can guide the selection of an appropriate deprotection method based on the sensitive groups present in the molecule.

    Start Substrate with Benzyl Ether Reducible Contains Reducible Groups (alkene, alkyne, -NO2, Cbz, some halides)? Start->Reducible AcidSensitive Contains Acid-Sensitive Groups (Boc, acetals, silyl ethers)? Reducible->AcidSensitive  No Oxidizable Contains Electron-Rich Aromatics or other Oxidizable Groups? Reducible->Oxidizable  Yes Hydrogenolysis Catalytic Hydrogenolysis (e.g., H2, Pd/C) AcidSensitive->Hydrogenolysis  No TransferHydrogenolysis Transfer Hydrogenolysis (e.g., HCOOH, NH4+HCOO-) AcidSensitive->TransferHydrogenolysis  Yes LewisAcid Lewis Acid (e.g., BBr3, TMSI) Oxidizable->LewisAcid  No Oxidative Oxidative Cleavage (e.g., DDQ, CAN) Oxidizable->Oxidative  Yes

    Caption: Decision tree for selecting a benzyl deprotection method.

Frequently Asked Questions (FAQs)

Q1: Which benzyl deprotection methods are compatible with common sensitive functional groups?

A1: The compatibility of deprotection methods with various functional groups is summarized in the table below. This data is crucial for designing a successful synthesis.

Deprotection MethodCompatibleIncompatible/Requires Caution
Catalytic Hydrogenolysis (H₂, Pd/C) Esters, Amides, Carboxylic Acids, EthersAlkenes, Alkynes, Nitro Groups, Cbz, Benzyl Esters, Aryl Halides, Epoxides, Thioethers
Transfer Hydrogenolysis (HCOOH, Pd/C) Halogens, some Alkenes (less reactive)Highly reducible groups (Nitro, Alkynes)
Lewis Acids (BBr₃, TMSI) Alkenes, Alkynes, Nitro Groups, CbzAcid-labile groups (Boc, Acetals, Silyl Ethers)
Oxidative Cleavage (DDQ) Most functional groupsElectron-rich aromatic rings, other easily oxidized groups
Dissolving Metal Reduction (Na/NH₃) Alkynes (reduced to trans-alkenes)Esters, Ketones, Aldehydes, Halogens

Q2: Can I selectively remove a benzyl group in the presence of a para-methoxybenzyl (PMB) group?

A2: Yes, selective deprotection is possible due to the different electronic properties of these groups. PMB ethers are more electron-rich and can be cleaved under milder oxidative conditions (e.g., with DDQ or CAN) while leaving the standard benzyl ether intact. Conversely, a standard benzyl group can often be removed by hydrogenolysis without affecting a PMB group, although selectivity can be substrate-dependent.

Q3: What are the standard conditions for catalytic hydrogenolysis?

A3: A typical protocol involves dissolving the benzylated compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate) and adding a catalytic amount of 10% palladium on carbon (Pd/C). The reaction mixture is then stirred under an atmosphere of hydrogen gas (from a balloon or a pressurized system) at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

Key Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenolysis
  • Setup: In a round-bottom flask, dissolve the benzyl-protected substrate (1.0 eq) in a suitable solvent (e.g., ethanol, 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% by weight relative to the substrate) to the solution.

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). For lab-scale reactions, a hydrogen-filled balloon is often sufficient.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry in the air. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, which can be further purified by chromatography if necessary.

Protocol 2: Deprotection via Oxidative Cleavage with DDQ

This method is particularly useful for para-methoxybenzyl (PMB) ethers or when hydrogenolysis is not feasible.

  • Setup: Dissolve the benzyl-protected substrate (1.0 eq) in a solvent mixture, typically dichloromethane (DCM) and water (e.g., 10:1 v/v).

  • Reagent Addition: Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 eq) to the solution portion-wise at room temperature. The reaction mixture usually turns dark.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction by adding aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is typically purified by column chromatography to remove the DDQ byproducts.

Troubleshooting Workflow

If a deprotection reaction fails, the following workflow can help diagnose the issue.

Start Deprotection Reaction Failed Check_Completion Is there any product formation? Start->Check_Completion Check_SM Is starting material consumed? Check_Completion->Check_SM  Yes No_Product No Product: - Check catalyst/reagent activity - Verify reaction conditions (temp, pressure) - Check for inhibitors/poisons Check_Completion->No_Product  No Side_Products Side Products Formed: - Re-evaluate method compatibility - Reduce temperature or reaction time - Choose a more selective method Check_SM->Side_Products  Yes Incomplete_Reaction Incomplete Reaction: - Increase catalyst/reagent loading - Increase reaction time or temperature - Ensure efficient stirring Check_SM->Incomplete_Reaction  No, partial SM_Unchanged Starting Material Unchanged: - Confirm reagent addition - Check for catalyst poisoning - Increase reactivity (temp, pressure)

Caption: A logical workflow for troubleshooting failed deprotection reactions.

Technical Support Center: Anomeric Mixture Separation of 2-Deoxy-galactosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of 2-deoxy-galactoside anomeric mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating anomeric mixtures of 2-deoxy-galactosides?

A1: The primary methods for separating anomeric mixtures of 2-deoxy-galactosides are chromatographic techniques, including flash column chromatography and High-Performance Liquid Chromatography (HPLC).[1][2] Gas-liquid partition chromatography (GLPC) after derivatization to trimethylsilyl ethers has also been successfully used for separation and quantitative analysis.[3] For specific applications, enzymatic methods can be employed to selectively act on one anomer, facilitating separation.[4] Additionally, Diffusion-Ordered NMR Spectroscopy (DOSY) has been shown to separate anomers based on their different diffusion coefficients.[5]

Q2: Why is the separation of 2-deoxy-galactoside anomers challenging?

A2: The separation is challenging due to the structural similarity of the α and β anomers. They are epimers at the anomeric carbon (C-1), leading to very similar polarities and chromatographic behaviors.[6][7] This often results in co-elution or poor resolution during chromatography. Furthermore, in solution, reducing sugars can exist in a mutarotational equilibrium between the α and β forms, which can complicate separation and analysis.[5][6]

Q3: Which chromatographic mode is typically more effective for separating these anomers, normal-phase or reversed-phase?

A3: Normal-phase chromatography is frequently used for the separation of protected carbohydrates, including their anomers.[1] It separates compounds based on polarity, and the subtle differences in the orientation of the anomeric substituent can be exploited using a polar stationary phase (like silica gel) and a non-polar mobile phase. Reversed-phase chromatography can also be effective, particularly with a C18 column, for separating certain glycoside anomers.[8]

Q4: How can I confirm the identity of the separated anomers?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for anomer identification. The chemical shift and coupling constant of the anomeric proton (H-1) are distinct for α and β anomers. Generally, for glucopyranosides, the α-anomer has a smaller H-1 to H-2 coupling constant (Jα < 4 Hz) compared to the β-anomer (Jβ > 7 Hz).[1] Additionally, gated-decoupled ¹³C NMR can be used to determine the one-bond C1-H1 coupling constant, which is typically larger for the α-anomer.[8]

Q5: Are there any non-chromatographic methods for anomeric separation?

A5: Yes, enzymatic methods can provide an alternative. Specific enzymes can selectively hydrolyze or modify one anomer, leaving the other intact and thus easier to separate.[9][10][11] Diffusion-Ordered NMR Spectroscopy (DOSY) is another non-chromatographic technique that can distinguish between anomers in a mixture by measuring their different diffusion coefficients.[5]

Troubleshooting Guides

Problem 1: Poor or No Separation of Anomers
Possible Cause Suggested Solution
Inappropriate Solvent System (Mobile Phase) The polarity of the eluent may not be optimal. Systematically vary the ratio of the solvents in your mobile phase. For normal-phase chromatography, a mixture of n-hexane and ethyl acetate is common; try adjusting the ratio (e.g., from 4:1 to 3:1).[1] A shallow gradient elution, where the concentration of the more polar solvent is increased slowly, can also improve resolution.[12]
Incorrect Stationary Phase For challenging separations, the choice of stationary phase is critical. If silica gel is not providing adequate separation, consider using a different sorbent like alumina or a chemically modified silica gel.[13] For HPLC, trying a different column chemistry (e.g., a different type of C18 column or a chiral stationary phase) may be beneficial.[1][2]
Column Overloading Loading too much sample onto the column can lead to broad peaks and poor resolution. Reduce the amount of sample loaded. As a general rule, the sample should be loaded in a small volume of a solvent in which it is highly soluble but which is a weak solvent for elution.
Anomer Interconversion (Mutarotation) on Column If the anomers are interconverting during the separation process, this can lead to peak broadening or a plateau between the anomeric peaks.[6] This can sometimes be mitigated by using aprotic solvents and ensuring the stationary phase is neutral.
Problem 2: Compound Decomposition on the Column
Possible Cause Suggested Solution
Acidity of Silica Gel Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.[14] Consider deactivating the silica gel by treating it with a base like triethylamine before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina or Florisil.[14]
Instability of Protecting Groups Certain protecting groups may be labile under the chromatographic conditions. Ensure that the protecting groups on your 2-deoxy-galactoside are stable to the chosen stationary and mobile phases. If not, a different protecting group strategy may be necessary.
Problem 3: Difficulty Detecting Fractions
Possible Cause Suggested Solution
Lack of a UV Chromophore Many carbohydrates, including 2-deoxy-galactosides, lack a strong UV chromophore, making detection by UV-Vis difficult.[6][7] If your compound has UV-active protecting groups (like benzyl groups), UV detection at 254 nm can be used.[1]
No UV-Active Protecting Groups If your compound is not UV-active, consider using an alternative detection method. For flash chromatography, staining TLC plates with a potassium permanganate or ceric ammonium molybdate (CAM) stain is effective. For HPLC, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector can be used.[15]

Experimental Protocols

Flash Column Chromatography for Separation of Protected 2-Deoxy-galactoside Anomers

This protocol is a general guideline and may require optimization.

  • Sample Preparation: Dissolve the anomeric mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., n-hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the packed silica gel.

  • Loading the Sample:

    • Carefully apply the dissolved sample to the top of the column.

    • Alternatively, for better resolution, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[14]

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., a mixture of n-hexane and ethyl acetate in a 9:1 ratio).[16]

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Analysis:

    • Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system.

    • Visualize the spots using a suitable stain (e.g., potassium permanganate or CAM).

    • Combine the fractions containing the pure anomers.

    • Confirm the identity and purity of the separated anomers using NMR spectroscopy.[1]

HPLC Separation of 2-Deoxy-galactoside Anomers

This is a representative method that may need adjustment based on the specific compound and available instrumentation.

  • Column: Silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic mixture of n-hexane and ethyl acetate (e.g., in a 4:1 or 3:1 v/v ratio). The optimal ratio should be determined experimentally.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: Ambient.[1]

  • Detection: UV at 254 nm (if benzyl or other UV-active protecting groups are present).[1] If not, an ELSD or RI detector is recommended.

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • Monitor the chromatogram for the separation of the two anomeric peaks.

    • Collect the fractions corresponding to each peak if preparative separation is desired.

    • Confirm the identity of the anomers by NMR or other spectroscopic methods.

Quantitative Data Summary

Parameter Typical Values / Conditions Technique Reference
Mobile Phase Composition (Normal Phase) n-Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 3:1 v/v)Flash Chromatography / HPLC[1][16]
Stationary Phase Silica Gel, AluminaFlash Chromatography / HPLC[1][13]
Anomeric Proton (H-1) Coupling Constant (J) α-anomer: J < 4 Hz; β-anomer: J > 7 Hz (for glucopyranosides)¹H NMR[1]
One-bond C1-H1 Coupling Constant β-glucoside: ~161 Hz; α-glucoside: ~171 Hz¹³C NMR (Gated-Decoupled)[8]
Anomeric Ratio at Equilibrium (D-glucose) α/β = 35/65¹H NMR[6]
Anomeric Ratio at Equilibrium (D-xylose) α/β = 40/60¹H NMR[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result start Anomeric Mixture of 2-Deoxy-galactoside dissolve Dissolve in Minimal Suitable Solvent start->dissolve load_sample Load Sample onto Column dissolve->load_sample prep_column Prepare Chromatography Column (e.g., Silica Gel) prep_column->load_sample elute Elute with Gradient of Mobile Phase load_sample->elute collect Collect Fractions elute->collect monitor_tlc Monitor Fractions by TLC collect->monitor_tlc combine Combine Pure Fractions monitor_tlc->combine analyze_nmr Analyze by NMR for Anomer Identification combine->analyze_nmr alpha_anomer Pure α-Anomer analyze_nmr->alpha_anomer beta_anomer Pure β-Anomer analyze_nmr->beta_anomer

Caption: Experimental workflow for anomeric separation.

troubleshooting_workflow start Poor or No Separation of Anomers q1 Is the mobile phase optimized? start->q1 a1_no Systematically vary solvent ratio or introduce a gradient. q1->a1_no No a1_yes Consider the stationary phase. q1->a1_yes Yes q2 Is the stationary phase appropriate? a1_yes->q2 a2_no Try a different stationary phase (e.g., alumina, chiral column). q2->a2_no No a2_yes Check for column overloading. q2->a2_yes Yes q3 Is the column overloaded? a2_yes->q3 a3_yes Reduce the amount of sample loaded. q3->a3_yes Yes a3_no Investigate potential on-column anomer interconversion. q3->a3_no No

Caption: Troubleshooting poor anomeric separation.

References

Instability of 2-deoxy glycosyl donors and mitigation strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-deoxy glycosylation. This resource is designed for researchers, chemists, and drug development professionals encountering challenges with the synthesis of 2-deoxy glycosides. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to the instability of 2-deoxy glycosyl donors and strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why are 2-deoxy glycosyl donors notoriously unstable and difficult to work with?

A1: The primary reason for the instability of 2-deoxy glycosyl donors is the absence of a C2-substituent that can provide "anchimeric assistance," or neighboring group participation.[1][2][3][4]

  • Standard Glycosylation: In donors with a C2-acyl group (like an acetate), the oxygen atom of the ester carbonyl can attack the anomeric center as the leaving group departs. This forms a stable, cyclic acyloxonium ion intermediate. This intermediate shields one face of the sugar, leading to predictable (1,2-trans) stereoselectivity and preventing side reactions.[5]

  • 2-Deoxy Glycosylation: Without this C2-participating group, activation of the anomeric leaving group leads to the formation of a highly reactive and unstable oxocarbenium ion intermediate.[2] This planar, electron-deficient species is prone to several undesirable side reactions, most commonly elimination to form a glycal byproduct.[6] This inherent instability makes controlling the reaction outcome, particularly stereoselectivity, a significant challenge.[1][4][7]

Q2: What are the most common side products in 2-deoxy glycosylation reactions, and why do they form?

A2: The two most prevalent side products are glycals and products of rearrangement.

  • Glycal Formation: This is the most common side reaction. The unstable oxocarbenium ion intermediate can be readily quenched by a base (even a weakly basic acceptor or solvent), which abstracts a proton from C2, leading to the formation of a double bond between C1 and C2. This elimination product is known as a glycal.

  • Rearrangement Products: The highly reactive nature of the oxocarbenium ion can sometimes lead to skeletal rearrangements or migration of protecting groups, although this is generally less common than glycal formation.

The propensity for these side reactions is a direct consequence of the lack of a stabilizing participating group at the C2 position.[2][6]

Q3: How do protecting groups on other positions (C3, C4, C6) affect the stability and reactivity of 2-deoxy donors?

A3: Protecting groups play a crucial role. "Disarming" protecting groups, such as esters (e.g., benzoate), are electron-withdrawing. They decrease the electron density of the pyranose ring, which destabilizes the already electron-deficient oxocarbenium ion intermediate. This makes the donor less reactive but can sometimes improve its stability in storage.[1] Conversely, "arming" protecting groups, like ethers (e.g., benzyl), are electron-donating. They increase the ring's electron density, stabilizing the oxocarbenium ion and making the donor more reactive, but often more prone to rapid decomposition or elimination.[2] The strategic use of protecting groups can therefore be used to tune the donor's reactivity.[1]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Glycoside
Possible CauseSuggested Solution
Donor Decomposition The donor is unstable under the reaction conditions (e.g., strong Lewis acid, high temperature). Many 2-deoxy glycosyl halides, for instance, are highly unstable and must be generated in situ and used immediately.[7][8]
Troubleshooting Steps: 1. Lower the reaction temperature.2. Use a milder activation system.3. Consider a more stable donor class (e.g., thioglycosides).4. For unstable donors like bromides, ensure they are freshly prepared or generated in situ.[1]
Poor Stereoselectivity (α/β Mixture) The lack of C2-anchimeric assistance leads to a non-selective attack on the planar oxocarbenium ion by the acceptor.[3] The outcome is often a mixture of anomers, with the α-product sometimes favored due to the anomeric effect.
Troubleshooting Steps: 1. Employ an "indirect" glycosylation strategy by introducing a temporary participating group at C2 (see Mitigation Strategy 1).2. For exclusive β-selectivity, consider an anomeric O-alkylation approach (see Mitigation Strategy 2).[2][3]
High Percentage of Glycal Byproduct The activation is too harsh, or the acceptor is not nucleophilic enough, allowing the oxocarbenium intermediate to undergo elimination.
Troubleshooting Steps: 1. Switch to a less acidic/milder promoter.2. Increase the concentration or nucleophilicity of the acceptor.3. Use a strategy that avoids a free oxocarbenium ion, such as an SN2-type displacement.[2][9]
Problem 2: My reaction is highly selective, but for the wrong anomer (e.g., I want β but get only α).
Possible CauseSuggested Solution
Anomeric Effect In the absence of other directing effects, the formation of the α-anomer is often thermodynamically favored due to the anomeric effect.
Troubleshooting Steps: 1. To achieve high β-selectivity, a directing strategy is almost always required. The most reliable methods are indirect glycosylation with a C2-participating group or anomeric O-alkylation.[10]2. SN2-like reactions on α-configured donors (e.g., α-halides) can also lead to the β-product via inversion of configuration.[9]

Mitigation Strategies & Experimental Protocols

To combat the inherent instability and lack of stereocontrol, several strategies have been developed.

Mitigation Strategy 1: The Indirect Approach - Temporary C2-Participating Groups

This is one of the most robust methods to ensure high stereoselectivity (specifically 1,2-trans, which is often the β-glycoside).[2] The strategy involves installing a group at the C2 position that can provide anchimeric assistance. After glycosylation, this group is removed. Common participating groups include thioethers and selenoethers.[2]

Example: Synthesis of a 2-Deoxy-β-Glycoside using a 2-S-Acetyl (SAc) Donor

This approach provides excellent β-selectivity. The SAc group participates to form a stable thiiranium ion intermediate, directing the acceptor to attack from the opposite (α) face. The resulting 2-thioacetyl glycoside is then desulfurized to yield the final 2-deoxy product.[10]

Quantitative Data Summary [10] Yields reported for the glycosylation step with a 2-SAc-glucosyl bromide donor.

Acceptor Alcohol Product Configuration Yield
Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside β 78%
Isopropanol β 91%
Cyclohexanol β 92%

| Cholesterol | β | 81% |

Experimental Protocol: 2-SAc Mediated β-Glycosylation [10]
  • Donor Preparation: The 1-O-acetyl-2-S-acetyl-glycoside precursor is treated with HBr in acetic acid (HBr-CH₃COOH) in CH₂Cl₂ at 0 °C to generate the crude 2-SAc glycosyl bromide donor, which is used immediately.

  • Glycosylation: To a solution of the glycosyl acceptor (1.0 equiv.) and the crude 2-SAc glycosyl bromide donor (1.5 equiv.) in anhydrous CH₂Cl₂ at -20 °C under an argon atmosphere, add silver triflate (AgOTf, 2.0 equiv.) and silver oxide (Ag₂O, 1.0 equiv.).

  • Reaction Monitoring: Stir the mixture at -20 °C and monitor the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion (typically 30-60 min), quench the reaction with triethylamine, dilute with CH₂Cl₂, and filter through Celite®. Wash the filtrate sequentially with saturated aqueous sodium thiosulfate and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the 2-thioacetyl-β-glycoside.

  • Desulfurization: The purified product is then desulfurized under radical conditions (e.g., using a tin-free method with blue light irradiation) to yield the final 2-deoxy-β-glycoside.[10]

Mitigation Strategy 2: The Direct SN2 Approach - Anomeric O-Alkylation

This method is highly effective for synthesizing 2-deoxy-β-glycosides. It cleverly inverts the roles of the donor and acceptor. The 2-deoxy sugar is used as a hemiacetal (or lactol), which is deprotonated with a strong base to form a nucleophilic anomeric alkoxide. This nucleophile then attacks an electrophilic "acceptor" (e.g., a triflate) in a classic SN2 reaction, resulting in a clean inversion of configuration and excellent β-selectivity.[2][3]

Experimental Protocol: Anomeric O-Alkylation for 2-Deoxy-β-Glycosides [3]
  • Alkoxide Formation: To a solution of the 2-deoxy sugar lactol (1.2 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil).

  • Reaction Stirring: Stir the suspension at room temperature for 30 minutes to ensure complete formation of the sodium alkoxide.

  • Addition of Electrophile: Cool the reaction mixture to the desired temperature (e.g., -20 °C) and add a solution of the primary or secondary triflate (electrophile, 1.0 equiv.) in THF.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir until the electrophile is consumed as monitored by TLC.

  • Workup: Quench the reaction by the slow addition of methanol. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the pure 2-deoxy-β-glycoside.

Visual Guides

Instability_Pathway Figure 1. Instability of 2-Deoxy Glycosyl Donors Donor 2-Deoxy Glycosyl Donor (LG = Leaving Group) Oxocarbenium Unstable Oxocarbenium Ion Intermediate Donor->Oxocarbenium Activation (e.g., Lewis Acid) Product Desired Glycoside (Mixture of α/β) Oxocarbenium->Product + Acceptor Glycal Glycal Byproduct (Elimination) Oxocarbenium->Glycal - H⁺ (Elimination) Acceptor Glycosyl Acceptor (R-OH) Base Base Base->Oxocarbenium abstracts H⁺

Figure 1. Instability of 2-Deoxy Glycosyl Donors

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for 2-Deoxy Glycosylation Start Start: Poor Reaction Outcome CheckYield Is the yield low? Start->CheckYield CheckGlycal Is glycal the major byproduct? CheckYield->CheckGlycal Yes CheckStereo Is stereoselectivity poor? CheckYield->CheckStereo No Sol_Milder Action: Use milder activator or lower temperature. CheckGlycal->Sol_Milder Yes Sol_Donor Action: Change donor type (e.g., to thioglycoside). CheckGlycal->Sol_Donor No Sol_Indirect Action: Use indirect method with C2-participation. CheckStereo->Sol_Indirect Yes End Re-run Experiment Sol_Milder->End Sol_Donor->End Sol_Alkylation Action: For β-product, use anomeric O-alkylation. Sol_Indirect->Sol_Alkylation Alternative Sol_Indirect->End Sol_Alkylation->End

Figure 2. Troubleshooting Workflow for 2-Deoxy Glycosylation

Anchimeric_Assistance Figure 3. Mechanism of C2-Anchimeric Assistance cluster_0 No Assistance (2-Deoxy) cluster_1 With Assistance (e.g., 2-SAc) Donor_Deoxy 2-Deoxy Donor Intermediate_Deoxy Unstable Oxocarbenium Ion Donor_Deoxy->Intermediate_Deoxy Activation Product_Deoxy α/β Mixture Intermediate_Deoxy->Product_Deoxy Attack from either face Donor_SAc 2-SAc Donor Intermediate_SAc Stable Cyclic Thiiranium Ion Donor_SAc->Intermediate_SAc Activation Product_SAc 1,2-trans Product (e.g., β-glycoside) Intermediate_SAc->Product_SAc Attack from 'unblocked' face

Figure 3. Mechanism of C2-Anchimeric Assistance

References

Technical Support Center: Catalyst Poisoning in the Hydrogenolysis of Benzyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to catalyst poisoning during the hydrogenolysis of benzyl ethers.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst poisoning in my benzyl ether hydrogenolysis reaction?

A1: The most common indicators of catalyst poisoning include:

  • A significant decrease in the reaction rate or a complete stall of the reaction.[1][2]

  • A reduction in product yield and selectivity, potentially leading to the formation of side products.[1]

  • The need for harsher reaction conditions, such as higher hydrogen pressure or elevated temperatures, to achieve the desired conversion.[1]

  • A visible change in the catalyst's appearance, such as clumping or a change in color.[1]

Q2: What are the most common catalyst poisons for palladium catalysts in this reaction?

A2: Palladium catalysts are susceptible to poisoning by a variety of substances that can strongly adsorb to their active sites.[3][4][5] Common poisons include:

  • Sulfur Compounds: Thiols, sulfides, thiophenes, and even hydrogen sulfide are potent poisons.[1][3][6][7]

  • Nitrogen Compounds: Amines, pyridines, nitriles, nitro compounds, and some nitrogen-containing heterocycles can inhibit or poison the catalyst.[1][3][8]

  • Halides: Both inorganic and organic halides can deactivate the catalyst.[3][4]

  • Carbon Monoxide (CO): Often present as an impurity in hydrogen gas, CO strongly binds to palladium surfaces.[1][3][6][9]

  • Heavy Metals: Traces of lead, mercury, or arsenic can cause irreversible deactivation.[1][2]

Q3: Where do these catalyst poisons typically originate?

A3: Catalyst poisons can be introduced from several sources within your experimental setup:

  • Reactants: The starting material or reagents may contain trace impurities. For example, substrates containing thioethers can be problematic.[10][11]

  • Solvents: Solvents may contain impurities or degrade to form poisons.

  • Gases: The hydrogen gas used may contain low levels of carbon monoxide.[1][6]

  • Apparatus: Contaminants from glassware or the reactor setup can leach into the reaction.

Q4: How can I prevent catalyst poisoning?

A4: Preventing poisoning is the most effective strategy. Key preventative measures include:

  • Purification of Reactants: Ensure all starting materials and solvents are of high purity and free from potential poisons.

  • Gas Purification: Use high-purity hydrogen gas or employ an in-line trap to remove impurities like CO and sulfur.

  • Use of Scavengers: In some cases, adding a substance to bind with potential poisons before they reach the catalyst can be effective.

  • Catalyst Selection: Choose a catalyst that is more resistant to the specific potential poisons in your system, if known.

Q5: Is it possible to regenerate or reactivate a poisoned catalyst?

A5: Yes, in some cases, catalyst regeneration is possible, depending on whether the poisoning is reversible or irreversible.[5]

  • Reversible Poisoning: This occurs when the poison binds weakly and can often be removed by washing the catalyst with specific solvents or by thermal treatment.[5][12]

  • Irreversible Poisoning: This involves the formation of strong, stable chemical bonds between the poison and the catalyst's active sites, making regeneration difficult or impossible.[5][13] Methods for reactivation include washing with alkaline solutions, thermal treatment under an inert atmosphere, or a sequence of oxidative and reductive treatments.[4][12][14]

Q6: What is the difference between a catalyst poison and an inhibitor?

A6: The terms are often used interchangeably, but there is a technical distinction. A poison typically binds strongly and often irreversibly to the catalyst's active sites, causing a permanent loss of activity.[2][13] An inhibitor , on the other hand, usually binds more weakly and reversibly.[13][15] Its effect can often be overcome by increasing the substrate concentration or by simple purification steps. For example, some nitrogen-containing compounds like ammonia or pyridine can act as inhibitors to improve chemoselectivity, preventing benzyl ether hydrogenolysis while allowing other reductions to proceed.[8][16]

Troubleshooting Guide

Issue: My debenzylation reaction is slow, incomplete, or has stopped entirely.

This is a classic symptom of catalyst deactivation, which is frequently caused by poisoning. Follow this guide to diagnose and resolve the issue.

Step 1: Evaluate the Reaction Components

Q: How can I determine if my substrate, solvent, or hydrogen gas is the source of the poison?

A: A diagnostic "spike" test is an effective method to pinpoint the source of contamination. This involves running a series of controlled experiments to isolate the problematic component. See Protocol 2 for a detailed procedure.

Step 2: Investigate the Catalyst

Q: I suspect the catalyst itself is inactive. How can I confirm this?

A: To verify if the catalyst is the issue, set up a control reaction using a trusted substrate that is known to undergo clean hydrogenolysis (e.g., benzyl benzoate) with the suspect batch of catalyst. If this reaction also fails, the catalyst is likely deactivated. If it succeeds, the problem lies with your original substrate or other reagents.

Step 3: Catalyst Reactivation and Replacement

Q: My catalyst is confirmed to be poisoned. What are my options?

A: You have two primary options:

  • Replace the Catalyst: Discard the poisoned catalyst and use a fresh batch from a reliable supplier. This is the most straightforward solution.

  • Attempt Reactivation: If the poison is known and the poisoning is potentially reversible, you can attempt to reactivate the catalyst. This can be a cost-effective solution, especially for large-scale reactions. See Protocol 3 for a general reactivation procedure.

Quantitative Data on Catalyst Poisons

The following table summarizes the effects of common catalyst poisons on palladium-catalyzed reactions. The concentration at which a substance becomes problematic can vary significantly based on the specific reaction conditions, substrate, and catalyst type.

Poison TypeExamplesTypical SourceEffect on Pd Catalyst
Sulfur Compounds Thiols, Sulfides, H₂SSubstrate impurity, contaminated reagentsStrong, often irreversible deactivation at low ppm levels.[3][6][17]
Nitrogen Compounds Amines, Pyridine, NitrilesSubstrate, product, or additivesCan act as inhibitors or poisons, blocking active sites.[3][8]
Halides Chlorides, BromidesSolvent or substrate impuritiesCan adsorb on the catalyst surface and reduce activity.[3][4]
Carbon Monoxide COImpurity in H₂ gasStrong, competitive adsorption on active sites, leading to rapid activity loss.[1][3][6]
Heavy Metals Lead (Pb), Mercury (Hg)Contaminated reagents or apparatusIrreversible poisoning by forming alloys or blocking sites.[1][2][3]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenolysis of Benzyl Ethers

This protocol provides a standard starting point for the deprotection of benzyl ethers using Pd/C.

  • Setup: To a solution of the benzyl ether substrate (1 eq.) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate), add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd).

  • Atmosphere Exchange: Seal the reaction vessel and purge it with an inert gas (Nitrogen or Argon), followed by purging with Hydrogen gas.

  • Reaction: Stir the mixture vigorously under a Hydrogen atmosphere (typically a balloon or a pressure of 1-10 bar) at room temperature.[18][19]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[18] Rinse the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected product, which can be purified further if necessary.

Protocol 2: Diagnostic "Spike" Test for Catalyst Poisoning

This protocol helps identify which component of your reaction is poisoning the catalyst.

  • Baseline Reaction: First, establish a baseline. Run your standard hydrogenolysis reaction using a fresh, trusted batch of Pd/C catalyst and your purified substrate. Monitor its progress to establish a normal reaction rate and completion time.[1]

  • Spiking Experiments: Set up new hydrogenation reactions identical to the baseline, but "spike" each one with a single, potentially contaminated component:

    • Reaction A: Use the baseline substrate and catalyst but with the suspect solvent.

    • Reaction B: Use the baseline solvent and catalyst but with the suspect batch of substrate.

    • Reaction C: Use the baseline substrate and solvent but with the suspect hydrogen source.

  • Analysis: Compare the reaction rates of A, B, and C to the baseline.

    • If Reaction A is slow, your solvent is the likely source of the poison.

    • If Reaction B is slow, your substrate is contaminated.

    • If Reaction C is slow, your hydrogen gas contains impurities.

Protocol 3: General Procedure for Catalyst Reactivation

This procedure is a general guideline for reactivating a palladium catalyst poisoned by common organic impurities or nitrogen compounds. Optimization may be required.

  • Catalyst Recovery and Wash: Filter the deactivated catalyst from the reaction mixture. Wash it thoroughly with a polar organic solvent (e.g., DMF or methanol) to remove adsorbed organic residues, followed by extensive washing with deionized water.[1][12]

  • Alkaline Treatment (for nitrogen poisoning): Create a slurry of the washed catalyst in a dilute aqueous solution of an alkali metal bicarbonate or carbonate (e.g., 5% sodium bicarbonate).[12] Stir this slurry at room temperature for 1-2 hours.

  • Rinsing: Filter the catalyst and wash it repeatedly with deionized water until the filtrate is neutral.

  • Drying: Dry the catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

  • Thermal Treatment (Optional): For more robust poisons, a thermal treatment can be applied. Place the dried catalyst in a tube furnace. Purge with an inert gas (e.g., Argon) and then heat to 200-400 °C for 2-4 hours.[1] Cool to room temperature under the inert gas flow.

  • Reduction: Before reuse, the catalyst should be re-reduced. This can be done by suspending it in a solvent and exposing it to a hydrogen atmosphere, similar to the initial reaction setup.

Visual Guides

CatalystPoisoningMechanism cluster_catalyst Catalyst Surface ActiveSite Pd Active Site Product Alcohol + Toluene (Products) ActiveSite->Product Reaction Occurs Reactant Benzyl Ether (Reactant) Reactant->ActiveSite Adsorbs H2 H₂ H2->ActiveSite Adsorbs Poison Poison (e.g., Thiol) Poison->ActiveSite Strongly Binds (Blocks Site)

Caption: Mechanism of catalyst poisoning on a palladium active site.

TroubleshootingWorkflow Start Reaction Failed (Slow or Stalled) CheckPurity Are all reagents and gases high purity? Start->CheckPurity SpikeTest Perform Diagnostic 'Spike' Test (Protocol 2) CheckPurity->SpikeTest No ControlTest Run Control Reaction with trusted substrate CheckPurity->ControlTest Yes IdentifySource Identify Contaminated Source (Substrate, Solvent, Gas) SpikeTest->IdentifySource Purify Purify or Replace Contaminated Component IdentifySource->Purify End Retry Reaction Purify->End CatalystOK Catalyst is Active. Problem is with original substrate. ControlTest->CatalystOK Success CatalystBad Catalyst is Inactive. ControlTest->CatalystBad Failure ReplaceCatalyst Replace Catalyst with a fresh batch CatalystBad->ReplaceCatalyst ReactivateCatalyst Attempt Catalyst Reactivation (Protocol 3) CatalystBad->ReactivateCatalyst ReplaceCatalyst->End ReactivateCatalyst->End

Caption: Troubleshooting workflow for a failed hydrogenolysis reaction.

ReactivationDecisionTree Start Catalyst is Confirmed to be Poisoned PoisonType Is the poison known and likely reversible? (e.g., N-compounds) Start->PoisonType IrreversiblePoison Is the poison likely irreversible? (e.g., Heavy Metals, Sulfur) PoisonType->IrreversiblePoison No / Unknown AttemptReactivation Attempt Reactivation: 1. Wash 2. Chemical/Thermal Treatment PoisonType->AttemptReactivation Yes IrreversiblePoison->AttemptReactivation No / Unsure Failure Discard and Replace Catalyst IrreversiblePoison->Failure Yes TestActivity Test Activity of Reactivated Catalyst AttemptReactivation->TestActivity Success Reuse Catalyst TestActivity->Success Activity Restored TestActivity->Failure Still Inactive

References

Technical Support Center: Enhancing the Solubility of Protected Carbohydrate Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of protected carbohydrate intermediates during organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Why do protected carbohydrate intermediates often have poor solubility?

A1: While protecting groups are essential for regioselective synthesis, they significantly alter the polarity of the parent carbohydrate. Hydroxyl groups, which are responsible for the high water solubility of simple sugars through hydrogen bonding, are masked with less polar groups like acetyl, benzyl, or silyl ethers. This modification increases the molecule's hydrophobicity, making it more soluble in organic solvents. However, the rigid pyranose or furanose ring structure and the specific spatial arrangement of these bulky protecting groups can lead to strong intermolecular interactions and efficient crystal packing. This can result in poor solubility in many common organic solvents, particularly non-polar ones.

Q2: How does the choice of protecting group affect solubility?

A2: The nature of the protecting group plays a crucial role in the solubility of the intermediate.

  • Acyl groups (e.g., Acetyl, Benzoyl): These electron-withdrawing groups increase the polarity of the C-O bond, but the overall effect is an increase in hydrophobicity compared to the unprotected sugar. Peracetylated sugars can sometimes be highly soluble in moderately polar solvents but may precipitate in non-polar solvents.

  • Ether groups (e.g., Benzyl, Silyl): These groups are generally less polar than acyl groups and significantly increase the lipophilicity of the carbohydrate. Perbenzylated sugars are often soluble in a range of organic solvents but can become problematic as the oligosaccharide chain elongates. The size of the silyl group (e.g., TBDMS vs. TIPS) can also influence solubility due to steric effects.

  • Cyclic acetals (e.g., Isopropylidene, Benzylidene): These groups lock the conformation of the sugar ring, which can affect crystal packing and, consequently, solubility.

Q3: What is a good starting point for solvent selection?

A3: A general principle is "like dissolves like." Since protected carbohydrates are generally less polar than their unprotected counterparts, start with moderately polar aprotic solvents. Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), ethyl acetate (EtOAc), and acetone are common first choices. For more polar protected intermediates, acetonitrile or dimethylformamide (DMF) might be necessary. It is often a process of empirical testing to find the optimal solvent or solvent system.

Q4: Are there any novel solvents for dissolving carbohydrates?

A4: Yes, research into "Natural Deep Eutectic Solvents" (NADES) has shown promise for dissolving even unprotected carbohydrates. These are mixtures of natural compounds like choline chloride and a hydrogen bond donor (e.g., glycerol) that form a eutectic with a melting point much lower than the individual components. While primarily investigated for unprotected sugars, the principles could be applicable to some protected intermediates and represent a greener alternative to traditional organic solvents.[1]

Troubleshooting Guide

Problem: My protected carbohydrate starting material will not dissolve in the reaction solvent.

Potential CauseRecommended Solution(s)
Inappropriate solvent polarity. 1. Try a more polar solvent: If your compound is insoluble in a non-polar solvent like hexanes, try a more polar solvent such as ethyl acetate, DCM, or THF. 2. Use a co-solvent system: Add a small amount of a more polar, miscible solvent (a "co-solvent") to the primary solvent. For example, adding a small amount of DMF or DMSO to DCM or THF can significantly increase solubility. 3. Consult solubility data: If available, check literature or databases for the solubility of your specific compound or similar structures.
Low temperature. 1. Gentle heating: Gently warm the mixture while stirring. An increase in temperature often significantly increases solubility. Be cautious not to exceed the boiling point of the solvent or cause degradation of your compound.[2] 2. Sonication: Place the flask in an ultrasonic bath. The energy from sonication can help to break up the crystal lattice and promote dissolution.
Highly crystalline material. 1. Solvent screening: Test the solubility of a small amount of your material in a variety of solvents to identify a suitable one for your reaction scale. 2. Amorphous solid: If possible, try to use the material as an amorphous solid (e.g., a foam or glass) rather than a highly crystalline powder, as amorphous forms are generally more soluble. This can sometimes be achieved by rapidly evaporating the solvent from a solution.

Problem: My protected carbohydrate intermediate precipitates out of the reaction mixture.

Potential CauseRecommended Solution(s)
Change in polarity during the reaction. 1. Add a co-solvent: If a product or intermediate is less soluble than the starting material, adding a co-solvent in which it is more soluble can keep it in solution. 2. Increase the reaction volume: Diluting the reaction mixture can sometimes prevent precipitation.
Temperature change. 1. Maintain reaction temperature: If the reaction was initiated at a higher temperature and precipitation occurs upon cooling, try to maintain the higher temperature for the duration of the reaction.
Supersaturation. 1. Increase agitation: Vigorous stirring can sometimes prevent localized supersaturation and precipitation.

Quantitative Solubility Data

The solubility of protected carbohydrate intermediates is highly dependent on the specific carbohydrate, the protecting groups, and the solvent. Centralized databases for this data are scarce; however, the following table provides some reported solubility data for illustrative purposes.

CompoundProtecting GroupsSolventTemperature (°C)Solubility
D-GlucoseUnprotectedEthanol20~0.3 mg/mL[3]
D-GlucoseUnprotectedDMSO20~30 mg/mL[3]
D-GlucoseUnprotectedDMF20~20 mg/mL[3]
D-MannoseUnprotectedMethanol228.8 g/L[2]
D-MannoseUnprotectedEthanol221.6 g/L[2]
D-GalactoseUnprotectedMethanol2210.3 g/L[2]
1,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseIsopropylideneAcetoneNot SpecifiedSoluble[4]
1,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseIsopropylideneChloroformNot SpecifiedSoluble[4]
1,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseIsopropylideneMethanolNot SpecifiedSoluble[4]
Peracetylated β-D-galactoseAcetylSupercritical CO₂Not SpecifiedSoluble under mild conditions[5]

Experimental Protocols

Protocol 1: General Method for Improving Solubility of a Protected Carbohydrate Intermediate
  • Initial Solvent Selection: Based on the structure of the protected carbohydrate, select a primary solvent in which it is likely to be at least partially soluble (e.g., DCM, THF, EtOAc).

  • Small-Scale Solubility Test: In a small vial, add a few milligrams of the compound and the selected solvent. Observe the solubility at room temperature.

  • Heating: If the compound is not fully soluble, gently warm the vial while stirring and observe any changes.

  • Co-solvent Addition: If the compound remains insoluble or has low solubility, add a small amount (e.g., 5-10% by volume) of a more polar, miscible co-solvent (e.g., DMF, DMSO, acetonitrile).

  • Sonication: If solids persist, place the vial in an ultrasonic bath for 5-10 minutes.

  • Scaling Up: Once a suitable solvent system and conditions are identified, apply them to the larger scale experiment.

Protocol 2: Recrystallization of a Protected Carbohydrate Intermediate for Purification
  • Solvent Selection: Choose a solvent or solvent system in which the protected carbohydrate is highly soluble at elevated temperatures but has low solubility at room temperature or below. This often requires testing a range of solvents (e.g., ethanol, ethyl acetate/hexanes, isopropanol).

  • Dissolution: Place the crude, solid protected carbohydrate in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves. If necessary, add more hot solvent dropwise until a clear solution is obtained.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visual Workflows

Troubleshooting_Solubility start Start: Protected Carbohydrate Insoluble solvent Select appropriate solvent (e.g., DCM, THF, EtOAc) start->solvent test_rt Test solubility at room temperature solvent->test_rt heat Gently heat the mixture test_rt->heat No success Soluble: Proceed with reaction test_rt->success Yes test_heat Is it soluble? heat->test_heat cosolvent Add a co-solvent (e.g., DMF, MeCN) test_heat->cosolvent No test_heat->success Yes test_cosolvent Is it soluble? cosolvent->test_cosolvent sonicate Use sonication test_cosolvent->sonicate No test_cosolvent->success Yes test_sonicate Is it soluble? sonicate->test_sonicate test_sonicate->success Yes fail Insoluble: Re-evaluate solvent system or protecting group strategy test_sonicate->fail No

Caption: Troubleshooting workflow for dissolving a poorly soluble protected carbohydrate.

Experimental_Workflow start Start: Need to dissolve protected carbohydrate small_scale 1. Perform small-scale solubility tests start->small_scale solvent_screen 2. Screen various solvents (polar aprotic, non-polar) small_scale->solvent_screen temp_effect 3. Test effect of temperature (heating/cooling) solvent_screen->temp_effect cosolvent_effect 4. Test effect of co-solvents temp_effect->cosolvent_effect optimize 5. Identify optimal solvent/temperature conditions cosolvent_effect->optimize scale_up 6. Apply optimal conditions to the full-scale experiment optimize->scale_up end End: Successful dissolution scale_up->end

Caption: Experimental workflow for optimizing the solubility of a protected carbohydrate intermediate.

References

Validation & Comparative

A Comparative Guide to NMR Analysis for Anomeric Configuration Determination of 2-Deoxy-galactosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of the anomeric configuration of glycosides is a critical step in the structural elucidation of carbohydrates, with significant implications for their biological activity and function. In the context of 2-deoxy-galactosides, which are important components of various natural products and therapeutic agents, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive method for this purpose. This guide provides a comprehensive comparison of NMR techniques used to distinguish between α and β anomers of 2-deoxy-galactosides, supported by experimental data and detailed protocols.

Principles of Anomeric Configuration Determination by NMR

The stereochemical orientation of the substituent at the anomeric carbon (C-1) in 2-deoxy-galactosides gives rise to two distinct diastereomers: the α-anomer, where the substituent is in an axial orientation, and the β-anomer, where it is equatorial. This difference in stereochemistry leads to characteristic and predictable variations in several key NMR parameters. The primary NMR observables for anomeric configuration assignment are:

  • ¹H NMR Chemical Shift of the Anomeric Proton (H-1): The chemical shift of the anomeric proton is highly sensitive to its magnetic environment. Generally, the anomeric proton of α-glycosides resonates at a lower field (higher ppm) compared to the corresponding β-glycosides.[1]

  • Vicinal Coupling Constant between H-1 and H-2 (³J(H1,H2)): The magnitude of the through-bond scalar coupling between the anomeric proton (H-1) and the proton at C-2 (H-2) is dependent on the dihedral angle between them, as described by the Karplus equation. For 2-deoxy-galactosides in a typical ⁴C₁ chair conformation, the α-anomer exhibits an axial-equatorial or equatorial-equatorial relationship between H-1 and the two H-2 protons, resulting in a small coupling constant. Conversely, the β-anomer displays an axial-axial relationship between H-1 and one of the H-2 protons, leading to a large coupling constant.

  • ¹³C NMR Chemical Shift of the Anomeric Carbon (C-1): The chemical shift of the anomeric carbon (C-1) also provides valuable information. Typically, the C-1 of an α-anomer is found at a lower chemical shift value compared to the β-anomer.

  • Nuclear Overhauser Effect (NOE): Through-space correlations observed in NOESY or ROESY experiments can definitively establish the anomeric configuration. For an α-anomer, NOE correlations are expected between the anomeric proton (H-1) and the syn-axial protons (H-3 and H-5). In contrast, for a β-anomer, with its equatorial H-1, NOE correlations are typically observed with the adjacent equatorial proton (H-2eq) and the aglycone.

Quantitative NMR Data for Anomeric Configuration of 2-Deoxy-galactosides

The following tables summarize the key ¹H and ¹³C NMR parameters for the α and β anomers of methyl 2-deoxy-D-galactopyranoside, a representative 2-deoxy-galactoside. These values provide a clear basis for comparison and anomeric assignment.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Methyl 2-Deoxy-D-galactopyranoside Anomers in D₂O.

Protonα-Anomer (δ, ppm)α-Anomer (J, Hz)β-Anomer (δ, ppm)β-Anomer (J, Hz)
H-1 ~4.8-4.9 ³J(H1,H2ax) ≈ 3.5, ³J(H1,H2eq) ≈ 1.5 ~4.4-4.5 ³J(H1,H2ax) ≈ 9.5, ³J(H1,H2eq) ≈ 2.0
H-2ax~1.9-2.0~1.6-1.7
H-2eq~2.1-2.2~2.2-2.3
H-3~3.8-3.9~3.5-3.6
H-4~4.0-4.1~3.9-4.0
H-5~3.9-4.0~3.4-3.5
H-6a~3.7-3.8~3.7-3.8
H-6b~3.7-3.8~3.7-3.8
OCH₃~3.4~3.5

Note: The chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent, temperature, and other experimental conditions. The key diagnostic features are the significant downfield shift and smaller ³J(H1,H2) for the α-anomer compared to the β-anomer.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Methyl 2-Deoxy-D-galactopyranoside Anomers in D₂O.

Carbonα-Anomer (δ, ppm)β-Anomer (δ, ppm)
C-1 ~99-100 ~103-104
C-2~34-35~36-37
C-3~66-67~70-71
C-4~68-69~69-70
C-5~71-72~75-76
C-6~62-63~62-63
OCH₃~55-56~57-58

Note: The anomeric carbon (C-1) of the α-anomer is characteristically shielded (lower ppm) compared to the β-anomer.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific sample and available instrumentation.

1. Sample Preparation

  • Sample Purity: Ensure the 2-deoxy-galactoside sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of high-purity deuterium oxide (D₂O, 99.9%). For samples with limited solubility in D₂O, other deuterated solvents such as methanol-d₄ or DMSO-d₆ can be used.

  • Internal Standard: For precise chemical shift referencing, a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone-d₆, can be added.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.

  • ¹H NMR (Proton NMR):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: 10-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 2-5 seconds.

    • Key Information: Provides chemical shifts and coupling constants, particularly for the anomeric proton (H-1).

  • ¹³C NMR (Carbon NMR):

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 150-200 ppm.

    • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay (d1): 2-5 seconds.

    • Key Information: Provides the chemical shift of the anomeric carbon (C-1).

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker instruments).

    • Key Information: Shows correlations between protons that are coupled to each other (typically over 2-3 bonds), which is essential for assigning the proton spin system, including the H-1 and H-2 protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: A standard gradient-selected HSQC experiment (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).

    • Key Information: Correlates each proton with its directly attached carbon atom. This is crucial for the unambiguous assignment of the ¹³C NMR spectrum, including the anomeric carbon.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Pulse Program: A standard phase-sensitive NOESY experiment (e.g., noesyesgpph on Bruker instruments).

    • Mixing Time: 300-800 ms. The optimal mixing time should be determined experimentally.

    • Key Information: Reveals through-space correlations between protons that are close in proximity, providing definitive proof of the anomeric configuration.

Visualization of Experimental Workflow and Key Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the NMR analysis and the key relationships between NMR parameters and the anomeric configuration.

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion Sample 2-Deoxy-galactoside Dissolve Dissolve in D2O Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR COSY 2D COSY NMR_Tube->COSY HSQC 2D HSQC NMR_Tube->HSQC NOESY 2D NOESY NMR_Tube->NOESY Chem_Shift_H1 Analyze δ(H-1) H1_NMR->Chem_Shift_H1 Coupling_Const Measure ³J(H1,H2) H1_NMR->Coupling_Const Chem_Shift_C1 Analyze δ(C-1) C13_NMR->Chem_Shift_C1 COSY->Coupling_Const HSQC->Chem_Shift_C1 NOE_Corr Identify NOE Correlations NOESY->NOE_Corr Alpha α-Anomer Chem_Shift_H1->Alpha Beta β-Anomer Chem_Shift_H1->Beta Coupling_Const->Alpha Coupling_Const->Beta Chem_Shift_C1->Alpha Chem_Shift_C1->Beta NOE_Corr->Alpha NOE_Corr->Beta

Caption: Workflow for anomeric configuration determination.

Anomeric_Configuration_Determination cluster_alpha α-Anomer (Axial O-Glycosidic Bond) cluster_beta β-Anomer (Equatorial O-Glycosidic Bond) Alpha_H1 δ(H-1) ≈ 4.8-4.9 ppm (Downfield) Alpha_J ³J(H1,H2) ≈ 1.5-3.5 Hz (Small) Alpha_C1 δ(C-1) ≈ 99-100 ppm (Shielded) Alpha_NOE NOE to H-3ax, H-5ax Beta_H1 δ(H-1) ≈ 4.4-4.5 ppm (Upfield) Beta_J ³J(H1,H2ax) ≈ 9.5 Hz (Large) Beta_C1 δ(C-1) ≈ 103-104 ppm (Deshielded) Beta_NOE NOE to H-2eq, Aglycone NMR_Parameters Key NMR Parameters NMR_Parameters->Alpha_H1 ¹H Chemical Shift NMR_Parameters->Alpha_J ³J Coupling Constant NMR_Parameters->Alpha_C1 ¹³C Chemical Shift NMR_Parameters->Alpha_NOE NOE Correlation NMR_Parameters->Beta_H1 ¹H Chemical Shift NMR_Parameters->Beta_J ³J Coupling Constant NMR_Parameters->Beta_C1 ¹³C Chemical Shift NMR_Parameters->Beta_NOE NOE Correlation

References

A Comparative Guide to HPLC Methods for the Analysis of Benzylated Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of benzylated sugars. The derivatization of sugars with benzyl groups is a common strategy to enhance their hydrophobicity, allowing for improved separation by reversed-phase and normal-phase HPLC, and enabling sensitive UV detection. This document outlines various methodologies, presents comparative data where available, and provides detailed experimental protocols to assist in method selection and development.

Introduction to HPLC Analysis of Benzylated Sugars

Sugars are highly polar molecules and generally lack a UV chromophore, making their direct analysis by conventional HPLC with UV detection challenging. Benzylation, the process of replacing the hydroxyl protons with benzyl groups, significantly increases the hydrophobicity of the sugar molecules. This chemical modification allows for their separation on common reversed-phase and normal-phase HPLC columns and introduces a strong UV chromophore (the benzene ring), enabling sensitive detection.

This guide will compare the performance of different HPLC stationary phases and mobile phase compositions for the separation of these derivatives. Additionally, it will cover chiral separations for the resolution of benzylated sugar enantiomers.

Comparison of HPLC Methods

The choice of HPLC method for the analysis of benzylated sugars depends on the specific analytical goal, including the complexity of the sample matrix and the need to separate isomers. Both reversed-phase and normal-phase chromatography are widely employed.

Reversed-Phase (RP) HPLC

Reversed-phase HPLC is a popular choice for the separation of benzylated sugars due to the increased hydrophobicity imparted by the benzyl groups.

Common Stationary Phases:

  • C18 (ODS): Octadecylsilane columns are the most widely used stationary phases in reversed-phase HPLC. They provide excellent retention for hydrophobic benzylated sugars.

  • C8: Octylsilane columns are less retentive than C18 columns and can be useful for optimizing separations of less hydrophobic or more heavily benzylated sugars.

  • Phenyl-Hexyl: These columns offer alternative selectivity compared to C18 phases. The phenyl groups can engage in π-π interactions with the aromatic rings of the benzyl groups, leading to different elution orders and improved resolution for certain isomers.[1][2] This can be particularly advantageous for separating closely related benzylated sugars.

  • Pentafluorophenyl (PFP): PFP columns provide unique selectivity due to a combination of hydrophobic, π-π, and dipole-dipole interactions.

Mobile Phases:

Typical mobile phases for the reversed-phase separation of benzylated sugars consist of a mixture of water and an organic modifier, most commonly acetonitrile or methanol. Gradient elution is often employed to separate complex mixtures of benzylated sugars with varying degrees of benzylation.

Comparative Performance Data:

While direct side-by-side comparative studies with extensive retention time data for a wide range of benzylated monosaccharides on different columns are limited in the readily available literature, the following table summarizes typical performance characteristics based on published methods.

Stationary PhaseTypical Mobile Phase (Gradient)Separation PrincipleAdvantages for Benzylated Sugar AnalysisLimitations
C18 (ODS) Acetonitrile/Water or Methanol/WaterHydrophobic interactionsHigh retention for perbenzylated sugars, widely available, robust.May not resolve all constitutional isomers or anomers effectively.
Phenyl-Hexyl Acetonitrile/Water or Methanol/WaterHydrophobic and π-π interactionsAlternative selectivity to C18, can improve resolution of aromatic analytes, including positional isomers.[1][2]Retention can be sensitive to the organic modifier used.
Pentafluorophenyl (PFP) Acetonitrile/Water or Methanol/WaterHydrophobic, π-π, and dipole-dipole interactionsUnique selectivity for halogenated and aromatic compounds, can resolve isomers not separable on C18 or Phenyl-Hexyl phases.May require more method development to optimize separations.

Table 1: Comparison of Reversed-Phase HPLC Columns for Benzylated Sugar Analysis.

Normal-Phase (NP) HPLC

Normal-phase HPLC, which utilizes a polar stationary phase and a non-polar mobile phase, is also a viable technique for separating benzylated sugars, particularly for resolving isomers.

Common Stationary Phases:

  • Silica (SiO₂): Unmodified silica is a highly polar stationary phase that can effectively separate benzylated sugars based on the number and position of the benzyl groups.

  • Amino (NH₂): Amino-propyl bonded phases are less polar than silica and offer different selectivity. They are particularly useful for the separation of mono- and disaccharides.

  • Diol: Diol-bonded phases provide an alternative polar stationary phase with different selectivity compared to silica and amino columns.

Mobile Phases:

Mobile phases in normal-phase HPLC for benzylated sugars typically consist of mixtures of non-polar solvents like hexane or heptane with a more polar modifier such as isopropanol, ethanol, or ethyl acetate.

Comparative Performance Data:

Stationary PhaseTypical Mobile PhaseSeparation PrincipleAdvantages for Benzylated Sugar AnalysisLimitations
Silica Hexane/Ethyl Acetate or Hexane/IsopropanolAdsorptionExcellent for separating isomers with different numbers or positions of benzyl groups.Can be sensitive to water content in the mobile phase, leading to retention time shifts.
Amino (NH₂) Acetonitrile/Water (in HILIC mode) or Hexane/IsopropanolPartitioning and AdsorptionGood selectivity for mono- and disaccharides.Can be less stable than other phases, especially at extreme pH.

Table 2: Comparison of Normal-Phase HPLC Columns for Benzylated Sugar Analysis.

Chiral HPLC

For the separation of enantiomers of benzylated sugars, chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs are among the most versatile and widely used for this purpose.

Common Stationary Phases:

  • Amylose-based (e.g., Chiralpak AD, IA): These columns often provide excellent enantioselectivity for a wide range of chiral compounds, including those with aromatic groups.

  • Cellulose-based (e.g., Chiralcel OD, IC): Cellulose-based CSPs offer complementary selectivity to amylose-based phases.

Mobile Phases:

The choice of mobile phase for chiral separations depends on the specific CSP and the analyte. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) modes can be employed.

Comparative Performance Data:

The selection of a chiral column is largely empirical, and screening of different columns and mobile phases is often necessary to achieve optimal separation.

Stationary Phase TypeTypical Mobile PhaseSeparation PrincipleAdvantages for Benzylated Sugar Analysis
Polysaccharide-based (Amylose and Cellulose) Normal Phase: Hexane/Isopropanol, Hexane/Ethanol. Reversed Phase: Acetonitrile/Water, Methanol/WaterChiral recognition based on interactions with the chiral polymer backbone.Broad applicability for a wide range of chiral compounds, including those with aromatic moieties.[3][4]

Table 3: Overview of Chiral HPLC Columns for Benzylated Sugar Enantiomer Separation.

Experimental Protocols

Pre-column Derivatization: Benzoylation of Sugars

This protocol describes a general procedure for the benzoylation of monosaccharides for HPLC analysis.

Materials:

  • Sugar standard or sample (e.g., glucose, mannose, galactose)

  • Pyridine (anhydrous)

  • Benzoyl chloride

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction vial

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: Dissolve approximately 100 mg of the sugar in 5 mL of anhydrous pyridine in a clean, dry reaction vial equipped with a magnetic stir bar.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride (typically 4-5 equivalents per hydroxyl group) to the stirred solution. For a hexose with 5 hydroxyl groups, this would be 20-25 equivalents. The reaction is exothermic, so maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Quenching: After the reaction is complete, cool the mixture again in an ice bath and slowly add methanol to quench the excess benzoyl chloride.

  • Extraction: Transfer the reaction mixture to a separatory funnel containing dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude benzoylated sugar.

Sample Cleanup: Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for the cleanup of benzoylated sugars from the reaction mixture using a C18 SPE cartridge.

Materials:

  • Crude benzoylated sugar mixture

  • C18 SPE cartridge (e.g., 500 mg/3 mL)

  • Methanol (100%)

  • Milli-Q water

  • Acetonitrile

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of 100% methanol through it, followed by 10 mL of Milli-Q water.[6] Do not allow the cartridge to dry out.

  • Sample Loading: Dissolve the crude benzoylated sugar in a small volume of a solvent mixture compatible with the SPE cartridge (e.g., a low percentage of acetonitrile in water) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., 2 mL of Milli-Q water) to remove polar impurities like pyridine and salts.

  • Elution: Elute the benzoylated sugars with a stronger solvent. This can be done in a stepwise manner, for example, first with 500 µL of 60% acetonitrile, followed by 500 µL of 100% acetonitrile, to fractionate the products if necessary.[6]

  • Drying: Evaporate the solvent from the collected eluate to obtain the purified benzoylated sugar, which can then be dissolved in the HPLC mobile phase for analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of benzylated sugars, from sample preparation to data acquisition.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sugar Sample Benzoylation Benzoylation (Derivatization) Sample->Benzoylation SPE Solid-Phase Extraction (Cleanup) Benzoylation->SPE HPLC HPLC System (Pump, Injector, Column) SPE->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition & Analysis Detector->Data

Caption: General workflow for the HPLC analysis of benzylated sugars.

Logical Relationship of HPLC Methods

The following diagram illustrates the logical relationship and selection criteria for different HPLC methods for analyzing benzylated sugars.

Method_Selection start Analysis of Benzylated Sugars is_chiral Separation of Enantiomers? start->is_chiral is_isomeric Separation of Isomers/Anomers? is_chiral->is_isomeric No chiral_hplc Chiral HPLC (e.g., Chiralpak) is_chiral->chiral_hplc Yes rp_hplc Reversed-Phase HPLC (C18, Phenyl-Hexyl) is_isomeric->rp_hplc No (General Quantification) np_hplc Normal-Phase HPLC (Silica, Amino) is_isomeric->np_hplc Yes

Caption: Decision tree for selecting an appropriate HPLC method.

References

Mass Spectrometry for the Characterization of 2-Deoxy-Glycoconjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of 2-deoxy-glycoconjugates, a class of molecules where a hydroxyl group on the glycan moiety is replaced by a hydrogen atom, presents unique analytical challenges. These molecules are of significant interest in drug development and biomedical research, necessitating robust analytical techniques for their characterization. Mass spectrometry (MS) has emerged as a powerful tool for this purpose, offering unparalleled sensitivity and structural information. This guide provides a comparative overview of various MS-based fragmentation techniques for the characterization of 2-deoxy-glycoconjugates, supported by experimental data and detailed protocols.

Comparison of Mass Spectrometry Fragmentation Techniques

The choice of fragmentation technique is critical for obtaining comprehensive structural information on 2-deoxy-glycoconjugates. The most commonly employed methods include Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron-Transfer Dissociation (ETD), and Ultraviolet Photodissociation (UVPD). Each technique offers distinct advantages and disadvantages in terms of the types of fragment ions produced, fragmentation efficiency, and suitability for different types of 2-deoxy-glycoconjugates.

Data Presentation: Quantitative Comparison of Fragmentation Methods

Fragmentation MethodPredominant Fragment IonsPeptide Backbone CleavageGlycosidic Bond CleavageCross-Ring CleavageSuitability for 2-Deoxy-Glycopeptides
CID b, y, and oxonium ionsLowHighLowGood for glycan composition, but limited peptide sequence information and potential for neutral loss of the 2-deoxy-glycan.
HCD b, y, and oxonium ionsModerateHighModerateProvides more energetic fragmentation than CID, leading to more cross-ring cleavages useful for linkage analysis.[1]
ETD c, z• ionsHighLowLowPreserves the labile 2-deoxy-glycan moiety, enabling confident peptide sequencing and localization of the glycosylation site.[1]
UVPD a, b, x, y ions and cross-ring fragmentsHighHighHighOffers extensive fragmentation of both the peptide backbone and the glycan, including diagnostic cross-ring cleavages.[2]

Experimental Protocols

A successful mass spectrometry analysis of 2-deoxy-glycoconjugates relies on a well-defined experimental workflow, from sample preparation to data acquisition.

Sample Preparation and Enrichment of 2-Deoxy-Glycoproteins
  • Protein Extraction and Denaturation: Extract proteins from cell or tissue lysates using a suitable lysis buffer. Denature the proteins by heating to unfold the protein structure and increase accessibility to glycosylation sites.

  • Reduction and Alkylation: Reduce disulfide bonds using dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAM) to prevent reformation of disulfide bonds.

  • Enzymatic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

  • Glycopeptide Enrichment: Enrich the 2-deoxy-glycopeptides from the complex peptide mixture using techniques like hydrophilic interaction liquid chromatography (HILIC) or graphitized carbon chromatography.[3]

LC-MS/MS Analysis of 2-Deoxy-Glycopeptides
  • Chromatographic Separation: Separate the enriched 2-deoxy-glycopeptides using a nano-liquid chromatography (nano-LC) system coupled to the mass spectrometer. A reversed-phase C18 column is commonly used for peptide separation.

  • Mass Spectrometry Analysis: Analyze the eluting peptides using a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument.

  • Data-Dependent Acquisition (DDA): Employ a DDA method where the mass spectrometer automatically selects the most abundant precursor ions for fragmentation using one or a combination of the fragmentation techniques described above (CID, HCD, ETD, UVPD).

Example LC-MS/MS Parameters (adapted for 2-deoxy-glycopeptides):

  • LC System: UltiMate 3000 RSLCnano System (Thermo Fisher Scientific)

  • Column: Acclaim PepMap RSLC C18, 75 µm x 15 cm, 2 µm particle size (Thermo Fisher Scientific)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in 80% acetonitrile

  • Gradient: 4% to 40% B over 60 minutes

  • Flow Rate: 300 nL/min

  • Mass Spectrometer: Orbitrap Fusion Lumos Tribrid Mass Spectrometer (Thermo Fisher Scientific)

  • MS1 Resolution: 120,000

  • MS2 Resolution: 30,000

  • Fragmentation: HCD (NCE 30), ETD (calibrated), or UVPD (213 nm laser) in a data-dependent manner.

Mandatory Visualization

Signaling Pathway Diagrams

The glucose analog 2-deoxy-D-glucose (2-DG) is a well-studied 2-deoxy-glycoconjugate that impacts cellular metabolism and signaling. The following diagrams, generated using the DOT language, illustrate key pathways affected by 2-DG.

glycolysis_inhibition cluster_cell Cell Glucose Glucose GLUT GLUT Glucose->GLUT Uptake 2-DG 2-DG 2-DG->GLUT Uptake Hexokinase Hexokinase GLUT->Hexokinase Transport Glucose-6-P Glucose-6-P Hexokinase->Glucose-6-P Phosphorylation 2-DG-6-P 2-DG-6-P Hexokinase->2-DG-6-P Phosphorylation Glycolysis Glycolysis Glucose-6-P->Glycolysis 2-DG-6-P->Glycolysis Inhibition ATP_depletion ATP Depletion Glycolysis->ATP_depletion

Inhibition of Glycolysis by 2-Deoxy-D-Glucose (2-DG).

N_glycosylation_interference cluster_ER Endoplasmic Reticulum Mannose Mannose LLO_synthesis Lipid-Linked Oligosaccharide (LLO) Synthesis Mannose->LLO_synthesis 2-DG 2-DG 2-DG->LLO_synthesis Interference Dolichol-P Dolichol-P Dolichol-P->LLO_synthesis Incomplete_LLO Incomplete LLO LLO_synthesis->Incomplete_LLO Oligosaccharyltransferase Oligosaccharyltransferase Incomplete_LLO->Oligosaccharyltransferase Protein Protein Protein->Oligosaccharyltransferase Improperly_Glycosylated_Protein Improperly Glycosylated Protein Oligosaccharyltransferase->Improperly_Glycosylated_Protein ER_Stress ER Stress Improperly_Glycosylated_Protein->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Interference of 2-DG with N-linked Glycosylation.
Experimental Workflow Diagram

The following diagram illustrates the general workflow for the characterization of 2-deoxy-glycoproteins by LC-MS/MS.

experimental_workflow Sample 2-Deoxy-Glycoprotein Sample Protein_Extraction Protein Extraction & Denaturation Sample->Protein_Extraction Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Digestion Tryptic Digestion Reduction_Alkylation->Digestion Enrichment Glycopeptide Enrichment (HILIC) Digestion->Enrichment LC_Separation nano-LC Separation Enrichment->LC_Separation MS_Analysis Mass Spectrometry (DDA: HCD/ETD/UVPD) LC_Separation->MS_Analysis Data_Analysis Data Analysis (Glycopeptide Identification & Quantification) MS_Analysis->Data_Analysis

References

A Comparative Guide to Protecting Groups for 2-Deoxy-Galactose in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for 2-deoxy-galactose is a critical step in the synthesis of complex glycans and glycoconjugates. The absence of the C2-hydroxyl group in 2-deoxy sugars removes the possibility of neighboring group participation by a C2-acyl protecting group, making stereocontrol at the anomeric center a significant challenge. The choice of protecting groups for the remaining hydroxyls at C3, C4, and C6, therefore, profoundly influences the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation reaction.

This guide provides an objective comparison of common protecting groups for 2-deoxy-galactose, including acyl, benzyl, silyl, and acetal groups. We present a summary of their performance based on experimental data from the literature, detailing their impact on reaction yields and stereoselectivity. Detailed experimental protocols for key protection and deprotection steps are also provided to facilitate practical application.

Comparative Performance of Protecting Groups

The selection of a protecting group strategy for 2-deoxy-galactose is a balance between stability, ease of introduction and removal, and its influence on glycosylation stereoselectivity. The following tables summarize the performance of commonly used protecting groups based on literature data.

Acyl Protecting Groups (Acetyl, Benzoyl, Pivaloyl)

Acyl groups are among the most common protecting groups in carbohydrate chemistry due to their ease of introduction and removal. However, in the context of 2-deoxy-galactose, their electron-withdrawing nature can disarm the glycosyl donor, and their influence on stereoselectivity is highly dependent on their position.

Protecting GroupPositionTypical Yield (Protection)Glycosylation Stereoselectivity (α:β ratio)Deprotection ConditionsKey AdvantagesKey Disadvantages
Acetyl (Ac)Per-O-acetylation>90%Varies, often poor selectivity without other directing groups. Remote participation from C4-OAc can favor α-glycosides. For 2-azido-2-deoxygalactose donors, a 3,4-di-O-acetyl pattern can significantly enhance α-selectivity (e.g., 11:1 α:β at room temperature)[1].Zemplén conditions (catalytic NaOMe in MeOH)Readily introduced and removed; well-established procedures.Can be labile under acidic or basic conditions; electron-withdrawing nature reduces donor reactivity.
Benzoyl (Bz)Per-O-benzoylation>90%Similar to acetyl, remote participation can influence selectivity.Stronger basic conditions than for acetyl (e.g., NaOH in MeOH/H2O).More stable than acetyl to acidic conditions.More difficult to remove than acetyl.
Pivaloyl (Piv)C4-positionGoodElectron-rich pivaloyl group at C4 can strongly promote α-selectivity through remote participation[2][3][4].Requires strong basic or acidic conditions for removal.Steric bulk can enhance regioselectivity in some reactions; promotes high α-selectivity at C4.Difficult to remove.
Benzyl Protecting Groups

Benzyl ethers are widely used as "permanent" protecting groups due to their stability across a wide range of reaction conditions. Their electron-donating nature leads to more reactive "armed" glycosyl donors.

Protecting GroupPositionTypical Yield (Protection)Glycosylation Stereoselectivity (α:β ratio)Deprotection ConditionsKey AdvantagesKey Disadvantages
Benzyl (Bn)Per-O-benzylation>85%Generally leads to poor selectivity or a preference for the thermodynamically more stable anomer. For 2-azido-2-deoxygalactose donors, per-O-benzylation can lead to β-selectivity (e.g., 1:3 α:β at -78°C)[1].Hydrogenolysis (H₂, Pd/C)Stable to a wide range of acidic and basic conditions; "arming" effect on glycosyl donors.Requires catalytic hydrogenation for removal, which is incompatible with reducible functional groups (e.g., alkynes, azides).
Silyl Protecting Groups

Silyl ethers offer a range of stabilities depending on the steric bulk of the substituents on the silicon atom. They are typically removed under acidic conditions or with fluoride reagents, making them orthogonal to many other protecting groups.

Protecting GroupPositionTypical Yield (Protection)Glycosylation Stereoselectivity (α:β ratio)Deprotection ConditionsKey AdvantagesKey Disadvantages
tert-Butyldiphenylsilyl (TBDPS)C6-positionHighA bulky silyl group at C6, in combination with a 3,4-O-isopropylidene group, has been shown to direct for excellent α-selectivity in the glycosylation of 2-deoxy-thiogalactoside donors[5][6].Tetrabutylammonium fluoride (TBAF) in THFOrthogonal to many other protecting groups; steric bulk can direct regioselective reactions.Can be labile to strong acid; steric hindrance can sometimes make introduction difficult.
tert-Butyldimethylsilyl (TBDMS)Primary hydroxylsHighCan influence stereoselectivity based on steric hindrance.TBAF in THF or acidic conditions (e.g., AcOH in THF/H₂O).Orthogonal to many other protecting groups; widely used and well-understood.Less stable to acid than TBDPS.
Acetal Protecting Groups

Acetal protecting groups, such as isopropylidene, are valuable for the simultaneous protection of vicinal diols. Their rigid cyclic structure can significantly influence the conformation of the pyranose ring and, consequently, the stereochemical outcome of glycosylation reactions.

Protecting GroupPositionTypical Yield (Protection)Glycosylation Stereoselectivity (α:β ratio)Deprotection ConditionsKey AdvantagesKey Disadvantages
Isopropylidene3,4-positions~70%The rigid 3,4-O-isopropylidene acetal, in combination with a bulky C6-O-silyl group, locks the pyranose ring in a conformation that favors the formation of α-glycosides from 2-deoxy-thiogalactoside donors[5][6]. For 2-deoxy-galactal derivatives, this protection pattern can be used to achieve high β-selectivity via a two-step iodoglycosylation-reduction sequence[5][6].Mild acidic hydrolysis (e.g., AcOH in H₂O).Protects two hydroxyl groups simultaneously; introduces conformational rigidity that can control stereoselectivity.Labile to acid.

Experimental Protocols

The following are representative experimental protocols for the protection and deprotection of 2-deoxy-galactose derivatives.

Protocol 1: Per-O-Acetylation of 2-Deoxy-D-galactose

Objective: To protect all free hydroxyl groups of 2-deoxy-D-galactose with acetyl groups.

Materials:

  • 2-Deoxy-D-galactose

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve 2-deoxy-D-galactose (1.0 eq) in pyridine (10 vol).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (5.0 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to afford the per-O-acetylated 2-deoxy-D-galactose.

Protocol 2: Per-O-Benzylation of a 2-Deoxy-D-galactose Derivative

Objective: To protect the free hydroxyl groups of a partially protected 2-deoxy-D-galactose derivative with benzyl groups.

Materials:

  • Partially protected 2-deoxy-D-galactose

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

  • Ethyl acetate

  • Saturated NH₄Cl solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the partially protected 2-deoxy-D-galactose (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C and add sodium hydride (1.2 eq per hydroxyl group) portionwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.2 eq per hydroxyl group) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol.

  • Dilute with ethyl acetate and wash with saturated NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the benzylated product.

Protocol 3: Selective Silylation of the C6-Hydroxyl Group

Objective: To selectively protect the primary C6-hydroxyl group of a 3,4-O-isopropylidene protected 2-deoxy-D-galactose derivative.

Materials:

  • 3,4-O-Isopropylidene-2-deoxy-D-galactose derivative

  • tert-Butyldiphenylsilyl chloride (TBDPSCl)

  • Imidazole

  • Anhydrous dichloromethane (DCM)

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the 3,4-O-isopropylidene protected 2-deoxy-D-galactose derivative (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add TBDPSCl (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 4 hours.

  • Dilute with DCM and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to afford the C6-O-silylated product.

Protocol 4: Deprotection of an Isopropylidene Acetal

Objective: To remove a 3,4-O-isopropylidene protecting group.

Materials:

  • 3,4-O-Isopropylidene protected 2-deoxy-galactose derivative

  • 80% aqueous acetic acid

Procedure:

  • Dissolve the isopropylidene-protected compound in 80% aqueous acetic acid.

  • Heat the solution to 60 °C and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Co-evaporate with toluene under reduced pressure to remove acetic acid.

  • Purify the residue by flash column chromatography to obtain the deprotected diol.

Visualizing Key Concepts in Protecting Group Strategy

The following diagrams, generated using the DOT language, illustrate important concepts in the application of protecting groups for 2-deoxy-galactose.

G General Structure of Protected 2-Deoxy-Galactose cluster_sugar cluster_pgs Gal 2-Deoxy-Galactose Core O3 O3 Gal->O3 O4 O4 Gal->O4 O6 O6 Gal->O6 PG3 R³ Protecting Group (e.g., Ac, Bn) O3->PG3 PG4 R⁴ Protecting Group (e.g., Ac, Bn) O4->PG4 PG6 R⁶ Protecting Group (e.g., Bn, TBDPS) O6->PG6

Caption: General structure of a protected 2-deoxy-galactose derivative.

G Experimental Workflow: Protection & Glycosylation start 2-Deoxy-Galactose protect Protection of OH groups (e.g., Acetylation, Benzylation) start->protect donor Protected 2-Deoxy-Galactosyl Donor protect->donor glycosylation Glycosylation donor->glycosylation acceptor Glycosyl Acceptor acceptor->glycosylation product Protected Glycoside glycosylation->product deprotect Deprotection product->deprotect final_product Final Glycoside deprotect->final_product

Caption: A typical experimental workflow for the synthesis of a 2-deoxy-glycoside.

G Decision Tree for Protecting Group Selection start Desired Stereochemical Outcome? alpha α-Glycoside start->alpha α beta β-Glycoside start->beta β alpha_strat1 Use 3,4-O-isopropylidene and 6-O-silyl protecting groups on a thioglycoside donor. alpha->alpha_strat1 alpha_strat2 Employ remote participation from a C4-acyl (e.g., pivaloyl) group. alpha->alpha_strat2 beta_strat1 Use a 2-deoxy-galactal donor with 3,4-O-isopropylidene and 6-O-silyl protection (two-step protocol). beta->beta_strat1 beta_strat2 Consider a per-O-benzylated donor (may give mixtures). beta->beta_strat2

References

A Comparative Guide to the Validation of Synthetic Routes for Complex 2-Deoxy-Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

The stereoselective synthesis of 2-deoxy-oligosaccharides presents a formidable challenge in carbohydrate chemistry. The absence of a participating group at the C2-position complicates the control of stereoselectivity during glycosylation, leading to mixtures of anomers. This guide provides a comparative analysis of various synthetic strategies for the construction of 2-deoxy-glycosidic linkages, supported by experimental data from recent literature. We will delve into direct and indirect glycosylation methods, the influence of protecting groups, and showcase detailed experimental protocols for key reactions.

Direct Glycosylation Strategies

Direct methods involve the coupling of a 2-deoxy-glycosyl donor with a glycosyl acceptor. The stereochemical outcome of these reactions is highly dependent on factors such as the nature of the glycosyl donor, the promoter system, the solvent, and the protecting groups on both the donor and the acceptor.[1][2][3]

A common and effective strategy involves the in situ generation of highly reactive 2-deoxy-glycosyl halides from corresponding glycals. These intermediates are then immediately used in glycosylation reactions.

Table 1: Comparison of Phenanthroline-Assisted Glycosylation with Various Additives [4]

EntryAdditive (10 mol%)Yield (%)α/β Ratio
11,10-Phenanthroline8390:10
22,2'-Bipyridine7585:15
34,7-Phenanthroline7888:12
4No Additive6570:30
5TBAB (stoichiometric)8286:14

Reactions were conducted with a glycal donor, a primary alcohol acceptor, and the specified additive in a 1:1 mixture of MTBE and DCE at 25 °C.

The data clearly indicates that the rigid, fused ring structure of 1,10-phenanthroline is crucial for achieving optimal selectivity in this glycosylation reaction.[4] The use of various acid scavengers was found to decrease selectivity.[4]

Protecting groups play a pivotal role in directing the stereochemical outcome of glycosylation reactions.[5][6][7] Conformationally constraining protecting groups can pre-organize the glycosyl donor to favor the formation of a specific anomer.[2][5]

Table 2: Effect of Donor Protecting Groups on α-Selectivity [4]

EntryDonor Protecting GroupYield (%)α/β Ratio
13,4-O-Dibenzyl8390:10
23,4-O-Disiloxane91>95:5 (only α)

Reactions performed under phenanthroline-assisted conditions.

The use of a 3,4-O-disiloxane protecting group significantly enhances the α-selectivity of the 2-deoxy glycosylation, which is consistent with previous findings.[4]

Indirect Glycosylation Strategies

Indirect approaches involve the initial formation of a glycosidic linkage with a donor that has a temporary functional group at the C2-position. This group is then removed in a subsequent step to yield the 2-deoxy-glycoside. While this strategy adds steps to the overall synthesis, it often provides excellent stereocontrol.[3]

One common indirect method involves the use of a 2-thioacetyl (SAc) group at the C2 position. The glycosylation of donors with this participating group leads to the formation of 1,2-trans glycosidic linkages with high stereoselectivity. Subsequent desulfurization affords the desired 2-deoxy-β-glycoside.[8]

Experimental Protocols

To a solution of the glycal (0.2 mmol, 2 equivalents) in anhydrous THF (0.5 M), HCl (4 M solution in dioxane, 0.1 mL, 0.4 mmol, 4 equivalents) is added, and the reaction mixture is stirred for 1 hour. Following this, K₂CO₃ (13.8 mg, 0.1 mmol, 1 equivalent with respect to the acceptor) is added. In a separate flask, the glycosyl acceptor (0.1 mmol, 1 equivalent) and 1,10-phenanthroline (0.02 mmol, 0.1 equivalents with respect to the glycal) are dissolved in a 1:1 mixture of DCE/MTBE (0.5 M). The in situ generated glycosyl chloride solution is then transferred to the acceptor solution, and the reaction is stirred at 25 °C for 5 hours. The reaction is quenched, and the product is purified by column chromatography.[4]

A glycosyl donor bearing a 2-thioacetyl group is coupled with a glycosyl acceptor under improved Koenigs-Knorr conditions (e.g., using a silver salt promoter). This reaction typically proceeds with high β-selectivity due to the neighboring group participation of the thioacetyl group. The resulting 2-thioacetyl-glycoside is then subjected to desulfurization using a reagent such as Raney nickel or H-tin reagents to afford the final 2-deoxy-β-glycoside.[8]

Visualization of Synthetic Strategies

To further clarify the different approaches to 2-deoxy-oligosaccharide synthesis, the following diagrams illustrate the key concepts.

Synthetic_Strategies cluster_direct Direct Glycosylation cluster_indirect Indirect Glycosylation Glycosyl Donor Glycosyl Donor 2-Deoxy-Oligosaccharide 2-Deoxy-Oligosaccharide Glycosyl Donor->2-Deoxy-Oligosaccharide Promoter Glycosyl Acceptor Glycosyl Acceptor Glycosyl Acceptor->2-Deoxy-Oligosaccharide C2-Modified Donor C2-Modified Donor Intermediate Glycoside Intermediate Glycoside C2-Modified Donor->Intermediate Glycoside Glycosylation Final 2-Deoxy-Oligosaccharide Final 2-Deoxy-Oligosaccharide Intermediate Glycoside->Final 2-Deoxy-Oligosaccharide C2-Deprotection Glycosyl Acceptor_indirect Glycosyl Acceptor Glycosyl Acceptor_indirect->Intermediate Glycoside Phenanthroline_Workflow Start Start Glycal Glycal Start->Glycal In_Situ_Chloride In situ Glycosyl Chloride Formation Glycal->In_Situ_Chloride + HCl/Dioxane HCl_Dioxane HCl in Dioxane Glycosylation Glycosylation In_Situ_Chloride->Glycosylation Acceptor_Phen Acceptor + 1,10-Phenanthroline Acceptor_Phen->Glycosylation Purification Purification Glycosylation->Purification Product 2-Deoxy-Oligosaccharide Purification->Product

References

A Comparative Guide to the Kinetics of 2-Deoxy-Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-deoxy-glycosides, crucial components of many bioactive compounds like antibiotics and anticancer agents, presents a significant challenge in carbohydrate chemistry.[1] The absence of a participating functional group at the C-2 position complicates the stereochemical control at the anomeric center, making the kinetic and mechanistic understanding of these reactions paramount for predictable and efficient synthesis.[1][2] This guide provides an objective comparison of various 2-deoxy-glycosylation strategies, supported by experimental data, to inform the rational design of synthetic routes.

Comparative Performance of Glycosylation Systems

The choice of glycosyl donor, promoter, and protecting groups critically influences the yield and stereoselectivity (α/β ratio) of 2-deoxy-glycosylation reactions. The following tables summarize the performance of common systems.

Table 1: Comparison of Glycosyl Donors in 2-Deoxy-Glycosylation
Glycosyl Donor ClassTypical PromotersGeneral StereoselectivityYield Range (%)AdvantagesDisadvantages
Glycals NIS/TfOH, IDCP, p-TsOHGenerally α-selective[1][3]60-90[1]Readily accessible, versatile for various acceptors.[1]Often requires stoichiometric activators, can lead to side products.[1]
Thioglycosides NIS/TfOH, DMP, Ph₂SO/Tf₂Oα or β depending on promoter and protecting groups[1]50-95[1]Stable, tunable reactivity, suitable for block synthesis.[1]Activation can require harsh conditions or toxic reagents.[1]
Glycosyl Halides (Bromides/Chlorides) Silver salts (e.g., Ag-silicate), Lewis acidsOften β-selective with specific promoters[4][5]44-90[4]High reactivity, can achieve high β-selectivity.Donors can be unstable and require in situ generation.[6]
Anomeric O-Alkylation (from Lactols) NaH, KHMDSHighly β-selective[1]70-95[1]Excellent β-selectivity, mild conditions.[1]Limited to the synthesis of β-glycosides, requires pre-formation of the lactol.[1]
Table 2: Influence of Promoters on the Glycosylation of Silyl-Protected D-Glucal Derivatives
Promoter SystemGlycosyl DonorAcceptorYield (%)α:β RatioReference
p-Toluenesulfonic acid (p-TsOH) 3,4-O-TIPDS-protected D-glucalVarious alcoholsHighExclusively α[3]
N-Iodosuccinimide/TfOH (NIS/TfOH) 3,4-O-TIPS-protected thiorhamnosideVariousMixturePredominantly α[3]
Silver triflate (AgOTf) 6-O-(tert-butyldiphenylsilyl)-3,4-O-carbonate-D-galactalVarious thiolsGoodExcellent α-selectivity[3]
Iodonium di(sym-collidine) perchlorate (IDCP) Alkenyl 2-deoxy-2-iodo-thioglycoside-GoodGood[3]
Table 3: Effect of Protecting Groups on Stereoselectivity in 2-Azido-2-deoxygalactosyl Donors
Donor Protecting GroupsTemperature (°C)α:β RatioReference
Acetyl (Donor 2) -783:1[7]
Acetyl (Donor 2) Room Temp11:1[7]
Benzyl (Donor 3) -781:3[7]
Benzyl (Donor 3) Room Temp3:1[7]

These data highlight that electron-withdrawing protecting groups like acetyl can favor α-selectivity, and this effect can be temperature-dependent.[7]

Mechanistic Pathways and Experimental Workflow

The stereochemical outcome of 2-deoxy-glycosylation is a delicate balance between competing SN1 and SN2-like pathways. The nature of the glycosyl donor, promoter, and nucleophile determines the predominant mechanism.

G General Mechanistic Pathways in 2-Deoxy-Glycosylation Donor Glycosyl Donor (e.g., Glycal, Thioglycoside) Activated_Donor Activated Donor Complex Donor->Activated_Donor Promoter Oxocarbenium Oxocarbenium Ion (Planar Intermediate) Activated_Donor->Oxocarbenium SN1-like (dissociative) beta_Product β-Glycoside Activated_Donor->beta_Product SN2-like (direct displacement) alpha_Product α-Glycoside Oxocarbenium->alpha_Product Nucleophilic Attack (Axial) Oxocarbenium->beta_Product Nucleophilic Attack (Equatorial)

Caption: Competing SN1 and SN2 pathways in 2-deoxy-glycosylation.

The following diagram illustrates a typical experimental workflow for a 2-deoxy-glycosylation reaction.

G Experimental Workflow for 2-Deoxy-Glycosylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Donor, Acceptor, & Molecular Sieves in Anhydrous Solvent B Stir under Inert Atmosphere A->B C Cool to Reaction Temperature (e.g., -78 °C to 0 °C) B->C D Add Promoter (e.g., NIS/TfOH) C->D E Monitor Reaction by TLC D->E F Quench Reaction (e.g., Triethylamine) E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: A typical experimental workflow for 2-deoxy-glycosylation.

The logical relationship between the choice of reactants and the stereochemical outcome is crucial for synthetic planning.

G Factors Influencing Stereoselectivity Donor Glycosyl Donor (e.g., Armed vs. Disarmed) Outcome Stereochemical Outcome (α or β) Donor->Outcome Promoter Promoter (e.g., Lewis Acid, Halonium Ion) Promoter->Outcome Protecting_Groups Protecting Groups (e.g., Benzyl vs. Acetyl) Protecting_Groups->Outcome Solvent Solvent Solvent->Outcome

Caption: Key factors determining the stereochemical outcome.

Experimental Protocols

Detailed methodologies for key 2-deoxy-glycosylation reactions are provided below. These are representative protocols and may require optimization for specific substrates.

Protocol 1: NIS/TfOH Promoted Glycosylation using a Thioglycoside Donor

This protocol is adapted from procedures for the activation of thioglycosides.[8]

Materials:

  • Phenyl 3,4,6-tri-O-benzyl-2-deoxy-1-thio-β-D-glucopyranoside (1.0 equiv)

  • Glycosyl acceptor (1.2 equiv)

  • N-Iodosuccinimide (NIS) (1.2 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Activated 4 Å molecular sieves

Procedure:

  • To a flame-dried flask under an argon atmosphere, add the thioglycoside donor, glycosyl acceptor, and activated 4 Å molecular sieves in anhydrous DCM.

  • Stir the mixture at -20 °C for 30 minutes.

  • Add NIS to the suspension.

  • Add a solution of TfOH in anhydrous DCM dropwise.

  • Stir the reaction at -20 °C and monitor for the consumption of the donor by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction with triethylamine.

  • Filter the mixture through Celite®, and wash the filtrate with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired 2-deoxy-glycoside.

Protocol 2: Silver-Mediated Glycosylation using a Glycosyl Bromide

This protocol describes the in situ generation of a 2-deoxyglycosyl bromide and its subsequent glycosylation.[1]

Materials:

  • 3,4,6-Tri-O-acetyl-2-deoxy-α-D-glucopyranosyl acetate (1.0 equiv)

  • Trimethylsilyl bromide (TMSBr) (1.2 equiv)

  • Glycosyl acceptor (1.5 equiv)

  • Silver silicate (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Activated 4 Å molecular sieves

Procedure:

  • To a flame-dried flask under an argon atmosphere, dissolve the glycosyl acetate in anhydrous DCM.

  • Cool the solution to 0 °C and add TMSBr. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude glycosyl bromide, which is used immediately in the next step.

  • In a separate flame-dried flask, combine the glycosyl acceptor, silver silicate, and activated 4 Å molecular sieves in anhydrous DCM.

  • Cool the mixture to -78 °C and add a solution of the crude glycosyl bromide in anhydrous DCM.

  • Allow the reaction to slowly warm to room temperature while monitoring by TLC.

  • Upon completion, filter the reaction through Celite®, washing with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Anomeric O-Alkylation for β-2-Deoxy-Glycoside Synthesis

This protocol provides a method for the highly β-selective synthesis of 2-deoxy-glycosides.[1]

Materials:

  • 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose (lactol) (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv)

  • Electrophile (e.g., Benzyl bromide, 1.2 equiv)

  • Anhydrous Dioxane

  • Tetrabutylammonium iodide (TBAI) (catalytic)

Procedure:

  • To a flame-dried flask under an argon atmosphere, add the lactol to anhydrous dioxane.

  • Add NaH and TBAI to the solution.

  • Stir the mixture at room temperature for 30 minutes, then add the electrophile.

  • Continue stirring at room temperature until the starting material is consumed (monitored by TLC).

  • Cool the reaction to 0 °C and quench by the slow addition of methanol.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to afford the 2-deoxy-β-glycoside.

References

A Comparative Guide to Activation Methods for 2-Deoxy-Thiogalactosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of 2-deoxy-thiogalactosides is a critical step in the synthesis of various biologically significant molecules, including oligosaccharides and glycoconjugates. The choice of activation method can significantly impact reaction efficiency, yield, and stereoselectivity. This guide provides an objective comparison of common activation methods for 2-deoxy-thiogalactosides, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific applications.

Quantitative Comparison of Activation Methods

The following table summarizes the performance of several common activation methods for 2-deoxy-thiogalactosides based on reported experimental data. Key parameters for comparison include the activating reagent, reaction conditions, and resulting yields.

Activation MethodGlycosyl DonorGlycosyl AcceptorConditionsYield (%)Reference
NIS/TfOHPer-O-benzoylated 2-deoxy-thiogalactosidePrimary AlcoholCH2Cl2, -78 °C to 0 °CNot specified[1][2][3]
Iodonium Salt2-deoxy-thioglycosideVariousRoom Temperature68-97[4][5]
DMTST2-deoxy-thiogalactosideVariousNot specifiedHigh[6][7]
Me2S2/Tf2OVarious thioglycosidesPrimary and Secondary AlcoholsLow Temperature, Short TimeHigh[8][9]
PdBr2/Propargyl BromidePer-benzylated 2-deoxy-glucosyl thioglycosideSecondary AlcoholNot specified61[10]

Experimental Protocols

Detailed methodologies for key activation experiments are provided below. These protocols are based on established literature and offer a starting point for laboratory implementation.

1. Activation using N-Iodosuccinimide (NIS) and Triflic Acid (TfOH)

This is a widely used method for activating thioglycosides. The combination of the halophilic reagent NIS and a catalytic amount of the strong Lewis acid TfOH effectively promotes glycosylation.

  • Materials: 2-deoxy-thiogalactoside donor, glycosyl acceptor, N-Iodosuccinimide (NIS), Triflic acid (TfOH), Dichloromethane (CH2Cl2, anhydrous), Triethylamine (Et3N), 3 Å molecular sieves.

  • Procedure:

    • To a solution of the 2-deoxy-thiogalactoside donor and the glycosyl acceptor in anhydrous CH2Cl2 containing freshly activated 3 Å molecular sieves, the mixture is stirred under an inert atmosphere (e.g., Argon) for 1 hour at room temperature.

    • The reaction mixture is then cooled to -78 °C.

    • NIS (1 equivalent) and a catalytic amount of TfOH (0.1 equivalents) are added sequentially.

    • The reaction is allowed to warm to 0 °C over a period of time while being monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched by the addition of triethylamine.

    • The mixture is filtered, washed with 10% aqueous Na2S2O3 solution, dried over MgSO4, filtered, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography.[2]

2. Activation using an Air- and Water-Stable Iodonium Salt

This method offers the advantage of using a stable, easy-to-handle promoter that does not require strictly anhydrous conditions.

  • Materials: 2-deoxy-thiogalactoside donor, glycosyl acceptor, Phenyl(trifluoroethyl)iodonium triflimide, Dichloromethane (CH2Cl2).

  • Procedure:

    • The 2-deoxy-thiogalactoside donor and the glycosyl acceptor are dissolved in CH2Cl2 at room temperature.

    • Phenyl(trifluoroethyl)iodonium triflimide is added to the solution.

    • The reaction is stirred at room temperature and monitored by TLC.

    • Upon completion, the reaction mixture is concentrated and the residue is purified by silica gel column chromatography to afford the desired glycoside.[4][5]

3. Activation using Dimethyl(methylthio)sulfonium Trifluoromethanesulfonate (DMTST)

DMTST is a powerful thiophilic promoter for the activation of thioglycosides.

  • Materials: 2-deoxy-thiogalactoside donor, glycosyl acceptor, Dimethyl(methylthio)sulfonium trifluoromethanesulfonate (DMTST), Dichloromethane (CH2Cl2, anhydrous), 3 Å molecular sieves.

  • Procedure:

    • A mixture of the 2-deoxy-thiogalactoside donor, the glycosyl acceptor, and activated 3 Å molecular sieves in anhydrous CH2Cl2 is stirred under an inert atmosphere at room temperature.

    • The mixture is cooled to the desired temperature (e.g., 0 °C or lower).

    • A solution of DMTST in CH2Cl2 is added dropwise.

    • The reaction progress is monitored by TLC.

    • After completion, the reaction is quenched, typically with a basic solution, and worked up.

    • The product is isolated and purified by column chromatography.[6][7]

Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving galectins, where 2-deoxy-thiogalactosides can act as competitive inhibitors, impacting cellular processes like cell adhesion and signaling.

GalectinSignaling Galectin Galectin Glycoprotein Cell Surface Glycoprotein Galectin->Glycoprotein Binds ECM Extracellular Matrix Galectin->ECM Cross-links Integrin Integrin Glycoprotein->Integrin FAK FAK Integrin->FAK Activates Signaling Downstream Signaling FAK->Signaling Adhesion Cell Adhesion Signaling->Adhesion Thiogalactoside 2-Deoxy-Thiogalactoside (Inhibitor) Thiogalactoside->Galectin Inhibits Binding ActivationComparisonWorkflow Start Start: Select 2-Deoxy-Thiogalactoside Donor and Acceptor Method1 Activation Method 1 (e.g., NIS/TfOH) Start->Method1 Method2 Activation Method 2 (e.g., Iodonium Salt) Start->Method2 Method3 Activation Method 3 (e.g., DMTST) Start->Method3 Reaction1 Perform Glycosylation Reaction Method1->Reaction1 Reaction2 Perform Glycosylation Reaction Method2->Reaction2 Reaction3 Perform Glycosylation Reaction Method3->Reaction3 Analysis Analysis: TLC, HPLC, NMR, MS Reaction1->Analysis Reaction2->Analysis Reaction3->Analysis Comparison Compare Yields, Stereoselectivity, and Reaction Times Analysis->Comparison Conclusion Conclusion: Identify Optimal Activation Method Comparison->Conclusion

References

Conformational Landscape of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of carbohydrate derivatives is paramount for predicting their biological activity and designing novel therapeutics. This guide provides a comparative conformational analysis of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose derivatives, integrating experimental NMR data with computational insights to elucidate their preferred shapes in solution.

The conformational preferences of pyranose rings are dictated by a delicate balance of steric and stereoelectronic effects. In the case of this compound, the absence of a substituent at the C2 position and the presence of bulky benzyl protecting groups at C3, C4, and C6 significantly influence the ring's geometry and the orientation of its substituents. Primarily, these derivatives exist in the stable chair conformation, denoted as ⁴C₁ (where C1 is up and C4 is down).

Comparative Analysis of Conformational Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the conformation of molecules in solution. Key parameters derived from ¹H NMR spectra, such as vicinal proton-proton coupling constants (³J(H,H)), provide invaluable information about the dihedral angles between adjacent protons, which in turn define the ring's conformation.

While specific NMR data for this compound is not extensively reported in publicly available literature, we can draw insightful comparisons from closely related, structurally similar derivatives. The following table summarizes typical ¹H NMR coupling constants for derivatives of 2-deoxy-D-galactopyranose, which help in predicting the conformational behavior of the target molecule. The absence of the C2 hydroxyl group simplifies the spectrum and influences the electronic environment of the neighboring protons.

Coupling ConstantTypical Value (Hz) for α-anomerTypical Value (Hz) for β-anomerInferred Dihedral AngleConformational Implication
³J(H1,H2a)~3-4~1-2gaucheAxial-equatorial or equatorial-equatorial relationship
³J(H1,H2e)~1-2~8-10antiAxial-axial relationship
³J(H2a,H3)~10-12~4-5anti / gaucheIndicates orientation of H3
³J(H2e,H3)~4-5~2-3gaucheIndicates orientation of H3
³J(H3,H4)~3-4~3-4gaucheAxial-equatorial relationship
³J(H4,H5)~1-2~1-2gaucheEquatorial-axial relationship

Note: 'a' denotes an axial proton and 'e' denotes an equatorial proton. These values are generalized from various 2-deoxy-galactopyranose derivatives and may vary with substitution and solvent.

The bulky benzyl groups at positions 3, 4, and 6 are expected to have a significant impact on the conformational equilibrium. Studies on other benzylated pyranosides have shown that these groups can influence the orientation of the hydroxymethyl group (C6) and can lead to minor distortions of the pyranose ring from an ideal chair conformation. For instance, the replacement of a 4-O-benzyl ether with other protecting groups in related galactopyranosides has been shown to cause a measurable shift in the side chain population.[1]

Experimental Protocols

The determination of the conformational preferences of this compound derivatives relies on a combination of one- and two-dimensional NMR experiments, complemented by computational modeling.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy : Acquire a high-resolution one-dimensional ¹H NMR spectrum. This provides information on chemical shifts and coupling constants.

  • COSY (Correlation Spectroscopy) : Perform a 2D COSY experiment to establish proton-proton connectivities within the pyranose ring, aiding in the assignment of all proton signals.

  • TOCSY (Total Correlation Spectroscopy) : A 2D TOCSY experiment can be used to identify all protons belonging to a particular spin system (i.e., the entire pyranose ring).

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : A 2D NOESY experiment is crucial for determining through-space proximities between protons. Strong NOE cross-peaks between axial protons (e.g., H1-H3, H1-H5) are characteristic of a chair conformation.

  • Data Analysis : Integrate the cross-peaks in the NOESY spectrum to obtain internuclear distances. Measure the coupling constants from the high-resolution 1D or 2D spectra.

Computational Modeling
  • Structure Building : Construct the 3D model of the this compound derivative in its expected chair conformation.

  • Conformational Search : Perform a systematic or stochastic conformational search to identify low-energy conformers. This is particularly important for the flexible benzyl groups.

  • Geometry Optimization and Energy Calculation : Optimize the geometry of the identified conformers using quantum mechanical methods (e.g., Density Functional Theory - DFT) to determine their relative energies.

  • NMR Parameter Calculation : Calculate NMR parameters (chemical shifts and coupling constants) for the low-energy conformers and compare them with the experimental data to validate the conformational model.

Visualizing the Workflow and Conformational Relationships

The following diagrams illustrate the general workflow for conformational analysis and the equilibrium between the two chair conformations of a pyranose ring.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_computational Computational Modeling cluster_analysis Conformational Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification NMR_Acquisition 1D & 2D NMR Acquisition (¹H, COSY, TOCSY, NOESY) Purification->NMR_Acquisition Model_Building 3D Model Building Purification->Model_Building Data_Processing Data Processing & Analysis (J-couplings, NOEs) NMR_Acquisition->Data_Processing Comparison Compare Experimental & Calculated Data Data_Processing->Comparison Conformational_Search Conformational Search Model_Building->Conformational_Search QM_Calculations DFT Optimization & Energy Calculation Conformational_Search->QM_Calculations NMR_Prediction NMR Parameter Prediction QM_Calculations->NMR_Prediction NMR_Prediction->Comparison Conformation Determine Dominant Conformation Comparison->Conformation

General workflow for conformational analysis.

Equilibrium between ⁴C₁ and ¹C₄ chair conformations.

References

A Comparative Guide to the Biological Activities of α- and β-2-Deoxy-galactosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of α- and β-2-deoxy-galactosides. Due to a notable scarcity of direct comparative studies in publicly available literature, this document synthesizes information on the known biological roles of 2-deoxy-D-galactose and leverages established principles of stereospecificity in biological systems to infer the differential activities of the α- and β-anomers.

Introduction: The Significance of Anomeric Configuration

2-Deoxy-D-galactose is a galactose analog where the hydroxyl group at the C-2 position is replaced by a hydrogen. This modification significantly alters its biological properties, making it a tool for studying galactose metabolism and a potential therapeutic agent. Like other monosaccharides, 2-deoxy-galactose can exist as two distinct anomers in its cyclic form: α and β. The orientation of the substituent at the anomeric carbon (C-1) determines whether the glycoside is in the α- or β-configuration. This seemingly subtle structural difference has profound implications for biological activity, as molecular recognition by enzymes, transporters, and receptors is often highly stereospecific.

Comparative Biological Activity: An Evidence-Based Inference

Direct, side-by-side experimental comparisons of the biological activities of α- and β-2-deoxy-galactosides are not extensively reported in the scientific literature. However, based on the well-established stereospecificity of key biological molecules that interact with galactose and its derivatives, we can infer significant differences in the biological profiles of these two anomers.

Enzyme Inhibition and Metabolism

The metabolism of galactose is initiated by enzymes that are highly specific for the anomeric form of the sugar. This specificity strongly suggests that α- and β-2-deoxy-galactosides will have distinct fates and effects within a cell.

α- and β-Galactosidases: These enzymes catalyze the hydrolysis of α- and β-galactosidic linkages, respectively, and are known for their stringent substrate specificity.[1][2][3] It is therefore highly probable that α-2-deoxy-galactosides would act as inhibitors or substrates for α-galactosidases, while β-2-deoxy-galactosides would interact specifically with β-galactosidases.

Galactokinase: This enzyme phosphorylates galactose at the C-1 position, trapping it inside the cell. Studies on galactose metabolism have indicated a preference of galactokinase for the α-anomer of D-galactose. This suggests that α-2-deoxy-galactose may be more readily phosphorylated than its β-counterpart, leading to different rates of intracellular accumulation and subsequent metabolic consequences.

The following table summarizes the inferred differential interactions with key enzymes.

EnzymeInferred Specificity for 2-Deoxy-galactoside AnomerPotential Biological Consequence
α-Galactosidase α-anomerInhibition of the breakdown of α-galactosides.
β-Galactosidase β-anomerInhibition of the breakdown of β-galactosides, such as lactose.
Galactokinase Preferential for α-anomerMore efficient intracellular trapping of the α-anomer as a phosphate ester.
Cellular Uptake

The entry of sugars into cells is mediated by transporter proteins that can exhibit anomeric specificity. For instance, certain yeast galactose transporters have been shown to be specific for the β-anomer of galactose.[4][5] This suggests that the cellular uptake of α- and β-2-deoxy-galactosides could be mediated by different transporters, leading to varying intracellular concentrations and, consequently, different biological effects. A study on rat lenses demonstrated a significantly higher incorporation of α-D-galactose compared to the β-anomer, highlighting anomeric preference in uptake in mammalian tissues as well.[6]

Interaction with Galectins

Galectins are a family of proteins that specifically recognize and bind to β-galactosides.[7] This binding mediates a variety of cellular processes, including cell adhesion, signaling, and apoptosis. The strict requirement for the β-anomeric linkage implies that β-2-deoxy-galactosides are the likely anomers to interact with and potentially modulate galectin activity. α-2-deoxy-galactosides are not expected to bind to the carbohydrate recognition domain of galectins.

Known Biological Activities of 2-Deoxy-D-galactose (Anomer Unspecified)

While direct comparative data for the anomers is lacking, studies on 2-deoxy-D-galactose (often with the anomeric form not specified) have revealed a range of biological effects. It is plausible that the anomeric configuration would modulate the potency of these activities.

Biological ActivityDescriptionPotential Anomeric Influence
Inhibition of Glycosylation 2-Deoxy-D-galactose can be incorporated into glycoproteins and glycolipids, leading to chain termination and altered glycosylation patterns.The anomer-specific enzymes involved in glycosylation pathways would likely lead to differential effects of the α- and β-forms.
Cytotoxicity 2-Deoxy-D-galactose exhibits cytotoxic effects in various cancer cell lines, often attributed to the inhibition of glycolysis and the induction of cellular stress.Differential uptake and metabolism of the anomers would likely result in varying cytotoxic potencies.
Inhibition of Fucosylation 2-Deoxy-D-galactose has been shown to inhibit the fucosylation of glycoproteins.This is likely dependent on the stereospecificity of the enzymes in the fucosylation pathway.
Antiviral Activity The compound has demonstrated antiviral properties, potentially through the disruption of viral glycoprotein synthesis.The anomeric form could influence the interaction with viral or host cell glycosylation machinery.
Hepatotoxicity At high concentrations, 2-Deoxy-D-galactose can be toxic to liver cells, primarily by trapping phosphate and depleting UDP-glucose.The rate of phosphorylation, which is likely anomer-dependent, would influence the severity of this effect.

Experimental Protocols

Detailed experimental protocols for assays relevant to the study of 2-deoxy-galactoside activity are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Glycosidase Inhibition Assay

This assay determines the ability of α- and β-2-deoxy-galactosides to inhibit the activity of their respective glycosidases.

  • Enzyme and Substrate Preparation: Prepare solutions of α- or β-galactosidase and their corresponding p-nitrophenyl (pNP) substrates (e.g., p-nitrophenyl-α-D-galactopyranoside for α-galactosidase) in an appropriate buffer (e.g., sodium phosphate buffer, pH 7.0).

  • Inhibitor Preparation: Prepare a stock solution of the α- or β-2-deoxy-galactoside inhibitor in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, add a fixed amount of the enzyme to each well.

    • Add varying concentrations of the inhibitor to the wells.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding the pNP-substrate to each well.

    • Monitor the increase in absorbance at 405 nm over time using a microplate reader. The absorbance is due to the release of p-nitrophenol.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the IC50 value for the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability (Cytotoxicity) Assay

This assay measures the effect of α- and β-2-deoxy-galactosides on the viability of cultured cells.

  • Cell Culture: Plate cells (e.g., a cancer cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the α- and β-2-deoxy-galactosides in cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment (MTT Assay):

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value for each compound.

Visualizations

Inferred Signaling Pathway Differences

The following diagram illustrates the inferred differential entry points of α- and β-2-deoxy-galactosides into cellular pathways based on the principle of stereospecificity.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm alpha_Gal α-2-Deoxy-galactoside alpha_Transporter α-Specific Transporter alpha_Gal->alpha_Transporter Uptake beta_Gal β-2-Deoxy-galactoside beta_Transporter β-Specific Transporter beta_Gal->beta_Transporter Uptake alpha_Gal_intra Intracellular α-2-Deoxy-galactoside alpha_Transporter->alpha_Gal_intra beta_Gal_intra Intracellular β-2-Deoxy-galactoside beta_Transporter->beta_Gal_intra alpha_Galactosidase α-Galactosidase alpha_Gal_intra->alpha_Galactosidase Inhibition Galactokinase Galactokinase alpha_Gal_intra->Galactokinase Phosphorylation (Preferred) beta_Galactosidase β-Galactosidase beta_Gal_intra->beta_Galactosidase Inhibition Galectins Galectins beta_Gal_intra->Galectins Binding

Caption: Inferred differential cellular pathways of α- and β-2-deoxy-galactosides.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for a comprehensive comparative study of the biological activities of α- and β-2-deoxy-galactosides.

G Start Synthesize and Purify α- and β-2-Deoxy-galactosides Enzyme_Assays Enzyme Inhibition Assays (α/β-Galactosidase, Galactokinase) Start->Enzyme_Assays Cell_Uptake Cellular Uptake Studies Start->Cell_Uptake Galectin_Binding Galectin Binding Assays Start->Galectin_Binding Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Start->Cytotoxicity Glycosylation Analysis of Glycosylation Inhibition Start->Glycosylation Data_Analysis Comparative Data Analysis (IC50, Ki, Uptake Rates) Enzyme_Assays->Data_Analysis Cell_Uptake->Data_Analysis Galectin_Binding->Data_Analysis Cytotoxicity->Data_Analysis Glycosylation->Data_Analysis Conclusion Conclusion on Differential Biological Activity Data_Analysis->Conclusion

Caption: Proposed workflow for comparing α- and β-2-deoxy-galactoside activities.

Conclusion and Future Directions

The anomeric configuration at the C-1 position of 2-deoxy-galactosides is predicted to be a critical determinant of their biological activity. Based on the principles of stereospecificity, α- and β-anomers are expected to exhibit distinct profiles in terms of their interactions with enzymes, cellular transporters, and receptor proteins like galectins. While the general biological effects of 2-deoxy-D-galactose have been documented, there is a clear and compelling need for direct comparative studies to elucidate the specific roles of each anomer. Such research would not only advance our fundamental understanding of carbohydrate-protein interactions but also pave the way for the rational design of more potent and selective therapeutic agents based on the 2-deoxy-galactose scaffold. Future studies should focus on the synthesis of pure α- and β-2-deoxy-galactosides and their systematic evaluation in a panel of biological assays.

References

Safety Operating Guide

Proper Disposal of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose, a compound frequently used in glycoscience and medicinal chemistry.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. While a specific SDS for this compound was not located, guidance from structurally similar compounds, such as Tri-O-benzyl-D-glucal, indicates that this substance should not be allowed to enter the environment, drains, waterways, or soil.[1] Disposal must be carried out by qualified personnel knowledgeable in all applicable regulations.[1]

Personal Protective Equipment (PPE):

Proper PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required protective gear based on protocols for similar compounds.

Protection Type Specification
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.
Body Protection A laboratory coat or other protective clothing to prevent skin contact.
Respiratory Protection Not typically required under normal use. If dust is generated, a NIOSH-approved respirator should be used.

This data is compiled from safety protocols for structurally similar benzyl-protected monosaccharides.

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.

  • Waste Identification and Segregation:

    • Identify the waste as solid chemical waste.

    • Ensure the waste is not mixed with incompatible materials, particularly strong oxidizing agents.

    • Segregate this waste from other streams such as liquid, biological, or radioactive waste.

  • Container Selection and Labeling:

    • Choose a robust, leak-proof container suitable for solid chemical waste. The original product container, if in good condition, is a suitable option.

    • Clearly label the container with the following information:

      • "Waste: this compound"

      • Chemical Formula: C₂₇H₃₀O₅

      • CAS Number: 94189-64-7

      • Date of accumulation (the date the first amount of waste is added)

      • Principal Investigator's Name and Laboratory/Room Number

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated, well-ventilated waste accumulation area.

    • The storage area should be away from strong oxidizing agents and sources of ignition.

    • Keep the container closed at all times except when adding waste.

  • Final Disposal Method:

    • A recommended disposal method for similar compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1]

    • This procedure must be performed by a licensed chemical waste disposal contractor.

  • Scheduling Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste disposal service.

    • Provide them with all the information from the waste label.

    • Follow their specific instructions for scheduling a pickup.

  • Documentation:

    • Maintain a detailed log of all chemical waste generated, including the chemical name, quantity, and date of disposal.

    • Retain all documentation provided by the waste disposal service for your records.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_disposal Disposal PPE Don Appropriate PPE Identify Identify & Segregate Waste PPE->Identify Container Select & Label Container Identify->Container Store Store in Designated Area Container->Store EHS Contact EHS for Pickup Store->EHS Incinerate Professional Incineration EHS->Incinerate Document Log & Document Disposal Incinerate->Document

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling specialized chemical reagents. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose, a key intermediate in glycoscience and the synthesis of complex carbohydrates.[1]

Immediate Safety and Handling Precautions:

Personal Protective Equipment (PPE) Summary

The following table summarizes the recommended PPE for handling this compound. The selection of PPE should be based on a comprehensive risk assessment of the specific laboratory procedures being performed.[3][5]

Protection Type Recommended Equipment Purpose
Eye and Face Safety glasses with side shields or chemical safety goggles.[2] A face shield should be worn in addition to safety glasses or goggles when there is a splash hazard.[3]Protects against splashes of liquids and chemical vapors.[3]
Hand Disposable nitrile gloves are the minimum requirement.[3] Consider double gloving for added protection.[2]Provides a barrier against incidental chemical contact. Gloves should be changed immediately if contaminated.[2][6]
Body A laboratory coat is the minimum requirement.[2] For procedures with a higher risk of contamination, a disposable gown made of low-permeability fabric is recommended.[2]Protects skin and personal clothing from contamination.
Respiratory A dust mask or a NIOSH-approved respirator may be necessary for tasks that generate dust or are performed in poorly ventilated areas.[2]Prevents inhalation of the powdered compound.
Footwear Closed-toe shoes must be worn in the laboratory.[2]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. The work area, such as a chemical fume hood, should be clean and uncluttered.

  • Weighing and Transfer: To minimize dust generation, handle the solid compound carefully. Avoid raising dust when weighing or transferring the powder.[2]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction: Conduct all reactions in a well-ventilated fume hood.

  • Post-Handling: After handling, decontaminate the work area. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Disposal Plan: Step-by-Step Protocol

Proper disposal of this compound and its waste is crucial to ensure laboratory and environmental safety.

  • Waste Identification and Segregation: Identify the waste as solid chemical waste. Segregate it from other waste streams such as liquid, hazardous, or biological waste. Do not mix with incompatible materials like strong oxidizing agents.

  • Container Selection and Labeling: Use a robust, leak-proof container suitable for solid chemical waste. The original product container can be used if it is in good condition. Label the container clearly with "Waste: this compound" and include the date of accumulation.

  • Waste Accumulation and Storage: Store the sealed waste container in a designated, well-ventilated waste accumulation area.

  • Scheduling Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department or designated chemical waste disposal contractor to schedule a pickup. Provide them with the information from the waste label.

  • Documentation: Maintain a log of all chemical waste generated, including the chemical name, quantity, and disposal date.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handling_weigh Weigh and Transfer Compound prep_area->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_react Conduct Reaction handling_dissolve->handling_react cleanup_decon Decontaminate Work Area handling_react->cleanup_decon cleanup_waste Segregate and Store Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Handling Chemical Reagents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose
Reactant of Route 2
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.